Docosenoic acid
Description
Properties
IUPAC Name |
(E)-docos-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNLHXCRAAGJS-QZQOTICOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25378-26-1 | |
| Record name | Docosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Comprehensive Overview of Docosenoic Acid Isomers: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosenoic acid (C22:1), a monounsaturated very long-chain fatty acid, exists in various isomeric forms distinguished by the position and geometry of their single double bond. These isomers exhibit distinct physicochemical properties, biological roles, and industrial applications. This technical guide provides a comprehensive overview of the most significant this compound isomers, including erucic acid, brassidic acid, and cetoleic acid. It details their natural sources, physicochemical characteristics, and metabolic pathways. Furthermore, this guide outlines established experimental protocols for their extraction, isolation, and characterization, and presents key metabolic and biosynthetic pathways in diagrammatic form to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals in the fields of lipid biochemistry, natural product chemistry, and drug development.
Introduction to this compound Isomers
This compound is a 22-carbon monounsaturated fatty acid with the molecular formula C₂₂H₄₂O₂. The location and stereochemistry (cis/trans) of the double bond give rise to a variety of isomers, each with unique properties and biological significance. The most well-documented isomers are:
-
Erucic Acid ((13Z)-docosenoic acid): A cis-isomer that is the most abundant natural form of this compound. It is predominantly found in the seed oils of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[1][2][3]
-
Brassidic Acid ((13E)-docosenoic acid): The trans-isomer of erucic acid. It is not commonly found in nature but can be synthesized through the isomerization of erucic acid.[4][5]
-
Cetoleic Acid ((11Z)-docosenoic acid): A cis-isomer that is a positional isomer of erucic acid. It is primarily found in fish oils from cold-water species.[3][6]
Other less common positional and geometric isomers exist, but this guide will focus on these three key isomers due to their prevalence and scientific interest.
Physicochemical Properties
The isomeric form of this compound significantly influences its physical and chemical properties. The following table summarizes key quantitative data for erucic acid, brassidic acid, and cetoleic acid.
| Property | Erucic Acid ((13Z)-docosenoic acid) | Brassidic Acid ((13E)-docosenoic acid) | Cetoleic Acid ((11Z)-docosenoic acid) |
| Molecular Weight ( g/mol ) | 338.57 | 338.57 | 338.57 |
| Melting Point (°C) | 33.5 - 33.8[3][7][8] | 61 - 62[9][10] | 32 - 33[6] |
| Boiling Point (°C) | 381.5 (decomposes)[3], 358 at 400 mmHg[2], 265 at 15 mmHg[8] | 282 at 30 mmHg[10] | 453.3[6] |
| Density (g/cm³) | 0.860 at 55°C/4°C[3][8] | 0.891[9] | 0.891[6] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and ether[2][7][8] | Practically insoluble in water; sparingly soluble in cold alcohol; soluble in ether[10] | - |
| Refractive Index | 1.4534 at 45°C[2][8] | 1.448 at 57°C[10] | - |
Natural Sources and Industrial Significance
Erucic Acid is abundant in the oils of the Brassicaceae family, with concentrations in high-erucic acid rapeseed oil ranging from 20% to 54% and in mustard oil around 42%.[3][11] While high dietary intake of erucic acid has been linked to myocardial lipidosis in animal studies, leading to the development of low-erucic acid rapeseed (canola) oil for food consumption, high-erucic acid oils have significant industrial applications.[12] They are used in the production of lubricants, surfactants, and polymers.[3] Ozonolysis of erucic acid yields brassylic acid, a precursor for specialty polyamides.[3]
Cetoleic Acid is primarily found in marine oils, with cod liver oil containing up to 12%.[6] It is also present in the oils of some plants, such as jojoba and Chilean hazelnut.[6] Research suggests that cetoleic acid may play a role in cardiovascular health and can influence the metabolism of omega-3 fatty acids.[13][14]
Brassidic Acid is not a significant natural product but is formed as a byproduct during the hydrogenation of erucic acid.[5]
Experimental Protocols
Extraction of this compound Isomers
A common method for extracting total lipids from plant seeds or animal tissues is through solvent extraction. The choice of method can influence the final fatty acid profile, as some techniques may induce isomerization.
4.1.1. Soxhlet Extraction (Recommended for preventing isomerization)
-
Principle: This method uses a continuous flow of a warm solvent to extract lipids from a solid sample, which is particularly effective for seed meals. It is reported to be superior to the Folch method for erucic acid quantification as it minimizes the risk of cis-trans isomerization.[15][16]
-
Methodology:
-
Homogenize the sample (e.g., ground rapeseed) and dry it.
-
Place the dried sample in a thimble within a Soxhlet apparatus.
-
Extract the lipids using hexane (B92381) as the solvent for several hours.[17]
-
Evaporate the solvent from the extract to obtain the crude lipid fraction.
-
4.1.2. Folch Method
-
Principle: This is a rapid liquid-liquid extraction method using a chloroform-methanol mixture.
-
Methodology:
-
Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.[18]
-
Add water or a saline solution to induce phase separation.
-
The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated to yield the lipid extract.
-
Caution: The Folch method with chloroform has been shown to potentially cause isomerization of erucic acid to brassidic acid, leading to an underestimation of the former.[15]
-
Isomerization of Erucic Acid to Brassidic Acid
-
Principle: The cis double bond in erucic acid can be converted to a trans double bond through isomerization, often using catalysts.
-
Methodology: A common method involves heating erucic acid in the presence of a catalyst such as selenium or nitrogen oxides. The specific conditions (temperature, catalyst concentration, reaction time) will determine the yield of brassidic acid.[10]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: For GC-MS analysis, fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated based on their boiling points and identified by their mass spectra.
-
Methodology:
-
Derivatization to FAMEs: The extracted lipids are transesterified using a reagent such as methanolic NaOH or BF₃-methanol.[19]
-
GC-MS Analysis:
-
Injection: 1 µL of the FAMEs solution is injected into the GC.
-
Column: A capillary column suitable for FAMEs analysis (e.g., TR-FAME, DB-5MS) is used.[20][21]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.[18][20]
-
Carrier Gas: Helium is commonly used as the carrier gas.[20]
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z (e.g., 50-600) to detect the fragments of the FAMEs.[4][20]
-
-
Identification and Quantification: FAMEs are identified by comparing their retention times to known standards and their mass spectra to libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[4]
-
Metabolic and Signaling Pathways
Biosynthesis of Erucic Acid
Erucic acid is synthesized in the endoplasmic reticulum from oleic acid (C18:1) through a series of elongation steps. This process is catalyzed by a fatty acid elongase (FAE) enzyme complex.[1][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Erucic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. Cetoleic acid - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Brassidic Acid [drugfuture.com]
- 11. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 12. Human Metabolome Database: Showing metabocard for Erucic acid (HMDB0002068) [hmdb.ca]
- 13. CETO3 omega-11: a breakthrough in cardiovascular and metabolic health [nutraceuticalbusinessreview.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. customs.go.jp [customs.go.jp]
- 20. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 21. ec.europa.eu [ec.europa.eu]
- 22. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]
- 23. The Biosynthesis of Erucic Acid in Developing Embryos of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
Biological Functions of Docosenoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosenoic acids, a group of very-long-chain fatty acids (VLCFAs) with a 22-carbon backbone, play multifaceted and often contrasting roles in mammalian physiology. Their biological significance is largely dictated by their specific isomeric structure, particularly the position and configuration of the double bond. This technical guide provides an in-depth exploration of the core biological functions of key docosenoic acids, including the omega-9 monounsaturated erucic acid, the omega-11 monounsaturated cetoleic acid, and the critical omega-3 polyunsaturated docosahexaenoic acid (DHA). The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of their metabolism, signaling pathways, and therapeutic implications, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Erucic Acid (cis-13-Docosenoic Acid): Metabolism and Pathophysiological Implications
Erucic acid is predominantly found in the oils of the Brassicaceae family, such as rapeseed and mustard.[1] While high concentrations in the diet have been associated with adverse health effects, it also serves as a key component in the therapeutic intervention for a specific genetic disorder.
Metabolism of Erucic Acid: The Central Role of Peroxisomes
Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, erucic acid, being a VLCFA, undergoes its initial stages of beta-oxidation within peroxisomes.[2] This distinction is critical to understanding its physiological effects. The peroxisomal beta-oxidation of erucic acid is a multi-step process that shortens the fatty acid chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be further metabolized in the mitochondria.[3]
A significant consequence of the high rate of peroxisomal beta-oxidation of erucic acid is the production of acetate (B1210297) and a shift in the cytosolic NADH/NAD+ ratio.[4][5] The increased availability of acetate, derived from acetyl-CoA, and the elevated NADH/NAD+ ratio can have profound effects on mitochondrial function.[4][6]
Impact on Mitochondrial Function and Myocardial Lipidosis
High dietary intake of erucic acid has been linked to myocardial lipidosis, a condition characterized by the accumulation of triacylglycerols in heart muscle cells.[7] This is attributed to the heart's limited capacity to oxidize erucic acid.[2] The accumulation of lipids can impair the heart's contractile function.[8]
The mechanism by which erucic acid affects mitochondrial function is multifaceted. Studies have shown that a diet rich in erucic acid can lead to a diminished capacity of isolated heart mitochondria to oxidize various substrates.[9] This inhibition is particularly pronounced for the oxidation of other long-chain fatty acids.[10] The byproducts of erucic acid's peroxisomal metabolism, namely acetate and an increased NADH/NAD+ ratio, are thought to suppress mitochondrial fatty acid oxidation by stimulating the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.[4][6]
| Animal Model | Dietary Erucic Acid | Duration | Observation | Reference |
| Male Sprague-Dawley Rats | 20% rapeseed oil (high erucic acid) | 3-5 days | Fourfold increase in cardiac triglycerides (49.5 ± 3.8 mg/g wet wt vs. 13.6 ± 1.3 mg/g wet wt in controls). | [2] |
| Male Sprague-Dawley Rats | 20% fat/oil mixtures with ~9% erucic acid | 1 week | Significantly increased myocardial lipidosis assessed histologically. | [7] |
| Male Sprague-Dawley Rats | 20% fat/oil mixtures with ~2.5% erucic acid | 1 week | Significantly increased myocardial lipidosis assessed histologically. | [7] |
Therapeutic Application in X-Linked Adrenoleukodystrophy (ALD)
X-linked adrenoleukodystrophy is a rare genetic disorder characterized by the inability to metabolize VLCFAs, leading to their accumulation in the brain and adrenal glands, resulting in severe neurological damage.[11] Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (from oleic acid) and glyceryl trierucate (from erucic acid), was developed as a therapeutic intervention to lower the levels of VLCFAs in ALD patients.[11]
The proposed mechanism of action for Lorenzo's oil is the competitive inhibition of the enzyme ELOVL1, which is responsible for the elongation of fatty acids to produce VLCFAs.[12][13] By providing an excess of oleic and erucic acids, the enzymatic machinery is occupied with these substrates, thereby reducing the synthesis of the pathogenic, longer-chain saturated fatty acids like hexacosanoic acid (C26:0).[5][14] Clinical trials have shown that Lorenzo's oil can normalize plasma VLCFA levels in asymptomatic ALD patients and may delay the onset of neurological symptoms.[15][16]
| Study Population | Treatment Duration | Key Finding | Reference |
| 12 newly diagnosed ALD patients | 4 weeks | Mean plasma C26:0 concentration decreased to normal levels. | [17] |
| 89 asymptomatic boys with ALD | Mean of 6.9 years | 74% remained symptom-free. | [15] |
| 5 female ALD carriers | 2 months | Significant decrease in plasma C26:0 levels and C26:0/C22:0 ratio. | [18] |
Cetoleic Acid (cis-11-Docosenoic Acid): A Modulator of Fatty Acid Metabolism
Cetoleic acid is an omega-11 monounsaturated fatty acid found in high concentrations in North Atlantic fish oils.[19] Emerging research suggests that cetoleic acid possesses bioactive properties, particularly in modulating the synthesis of other beneficial long-chain polyunsaturated fatty acids.
Stimulation of EPA and DHA Synthesis
Studies have demonstrated that cetoleic acid can stimulate the conversion of alpha-linolenic acid (ALA), a shorter-chain omega-3 fatty acid, into the longer-chain and more bioactive eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[19] This effect has been observed in both human liver cells and in salmon.[19] The exact mechanism is still under investigation but may involve the modulation of elongase and desaturase enzyme activities.[20][21]
| Cell/Animal Model | Treatment | Observation | Reference |
| Human HepG2 liver cells | Enrichment with cetoleic acid | ~40% increased production of EPA and DHA from ALA. | [19] |
| Salmon primary liver cells | Enrichment with cetoleic acid | ~11% increased production of EPA from ALA. | [19] |
| Atlantic salmon | Fed herring oil (high cetoleic acid) vs. sardine oil (low cetoleic acid) | 15% greater retention of EPA+DHA. | [19] |
Docosahexaenoic Acid (DHA; cis-4,7,10,13,16,19-Docosahexaenoic Acid): Essential for Neurological and Cardiovascular Health
DHA is an omega-3 polyunsaturated fatty acid that is a crucial structural component of the brain and retina. It plays a vital role in neurodevelopment, cognitive function, and cardiovascular health.
Role in Neurodevelopment and Function
DHA is highly concentrated in the gray matter of the brain and is essential for the growth and functional development of the infant brain. It is a key component of neuronal membranes, influencing their fluidity and the function of membrane-bound receptors and signaling molecules.
DHA-Mediated Signaling Pathways
DHA exerts its neuroprotective and neurodevelopmental effects through various signaling pathways. One of the key pathways involves the activation of the cAMP response element-binding protein (CREB).[22][23] DHA has been shown to upregulate CREB signaling in a dose-dependent manner, leading to the expression of genes involved in neuronal survival, plasticity, and neurite outgrowth.[22][24] The metabolite of DHA, synaptamide, can bind to the GPR110 receptor, triggering a cAMP/PKA signaling cascade that activates CREB.[23]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of specific fatty acids, such as erucic acid and C26:0, in biological samples.
Protocol:
-
Sample Preparation:
-
For plasma or serum: Thaw the sample and mix with a known amount of an internal standard (e.g., deuterated C22:0).
-
For tissues: Homogenize the tissue in a suitable solvent and add the internal standard.
-
-
Lipid Extraction:
-
Perform a Folch extraction using a chloroform:methanol (2:1, v/v) mixture to separate the lipid phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification:
-
Add a methanol/hydrochloric acid solution to the lipid extract and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Extract the FAMEs with a non-polar solvent like hexane (B92381).
-
Evaporate the solvent and reconstitute the sample in a small volume of hexane for injection.
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation.
-
The separated FAMEs are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
Quantify the target fatty acids by comparing their peak areas to that of the internal standard.
-
Isolation of Rat Heart Mitochondria and Measurement of Oxidative Phosphorylation
Objective: To assess the impact of docosenoic acids on mitochondrial respiration.
Protocol:
-
Mitochondrial Isolation:
-
Euthanize the rat and quickly excise the heart.
-
Mince the heart tissue in ice-cold isolation buffer (containing sucrose (B13894), buffer, and a chelating agent like EGTA).
-
Homogenize the tissue gently to release the mitochondria.
-
Perform differential centrifugation to separate the mitochondria from other cellular components. The final mitochondrial pellet is resuspended in a suitable buffer.
-
-
Measurement of Oxygen Consumption:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the isolated mitochondria to the respiration medium in the chamber.
-
Measure the basal oxygen consumption rate.
-
Sequentially add different substrates (e.g., pyruvate, glutamate, succinate) and inhibitors (e.g., rotenone, antimycin A) to assess the function of different complexes of the electron transport chain.
-
The rate of oxygen consumption is a direct measure of mitochondrial respiration.
-
Assessment of Myocardial Lipidosis using Oil Red O Staining
Objective: To visualize and semi-quantify the accumulation of neutral lipids in heart tissue.
Protocol:
-
Tissue Preparation:
-
Fix the heart tissue in 10% neutral buffered formalin.
-
Cryoprotect the tissue by immersing it in a sucrose solution.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.
-
Cut thin sections (e.g., 10 µm) using a cryostat.
-
-
Staining:
-
Rinse the sections in distilled water.
-
Stain with a freshly prepared Oil Red O solution for a specified time.
-
Differentiate the staining with a brief rinse in isopropanol.
-
Counterstain the nuclei with hematoxylin.
-
-
Microscopy and Analysis:
-
Mount the stained sections with an aqueous mounting medium.
-
Examine the sections under a light microscope. Lipid droplets will appear as red-orange globules.
-
Semi-quantify the lipid accumulation using a scoring system based on the size and number of lipid droplets.
-
Visualizations of Key Pathways and Relationships
Signaling Pathways
Caption: DHA-mediated activation of the CREB signaling pathway.
Caption: Erucic acid's impact on mitochondrial fatty acid oxidation.
Experimental Workflows
Caption: Workflow for fatty acid analysis by GC-MS.
Logical Relationships
References
- 1. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of a reversible cardiac lipidosis by a dietary long-chain fatty acid (erucic acid). Relationship to lipid accumulation in border zones of myocardial infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 486 Is Lorenzo’s oil effective for the treatment of children with X-linked adrenoleukodystrophy? A systematic review of the literature - ProQuest [proquest.com]
- 4. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dietary saturated fat on erucic acid induced myocardial lipidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the mode of action of erucic acid on heart metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
- 15. adc.bmj.com [adc.bmj.com]
- 16. jnnp.bmj.com [jnnp.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Cardiac lesions in rats fed rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nofima.no [nofima.no]
- 20. Frontiers | Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits [frontiersin.org]
- 21. Fatty acid composition and fatty acid elongase and stearoyl-CoA desaturase activities in tissues of steers fed high oleate sunflower seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ils.unc.edu [ils.unc.edu]
The Biosynthesis Pathway of Erucic Acid in Brassica Species: A Technical Guide
Abstract
Erucic acid (cis-13-docosenoic acid, 22:1), a very-long-chain monounsaturated fatty acid, is a significant component of the seed oil in many Brassica species. Its biosynthesis is a subject of intense research due to its industrial applications and the need to control its levels in edible oils. This technical guide provides a comprehensive overview of the erucic acid biosynthesis pathway in Brassica species, detailing the enzymatic steps, genetic control, and regulatory mechanisms. It is intended for researchers, scientists, and professionals in drug development and biotechnology who are engaged in the study and manipulation of this important metabolic pathway. This document includes detailed experimental protocols for key analyses, quantitative data on enzyme kinetics and gene expression, and visual representations of the biochemical and regulatory pathways.
Introduction
The genus Brassica encompasses a diverse group of plants, including economically important oilseed crops like rapeseed (Brassica napus), mustard (Brassica juncea), and Brassica rapa. The fatty acid composition of the seed oil from these species is a critical determinant of its nutritional value and industrial utility. Erucic acid, in particular, has garnered significant attention. While high levels of erucic acid are undesirable in edible oils, it is a valuable feedstock for the oleochemical industry, used in the production of lubricants, surfactants, and polymers.[1] This dual role has driven extensive research into the genetic and biochemical mechanisms that govern its synthesis, with the goal of developing Brassica varieties with tailored erucic acid content.
This guide will provide an in-depth exploration of the erucic acid biosynthesis pathway, from the initial steps of fatty acid synthesis in the plastid to the elongation reactions in the endoplasmic reticulum and the final incorporation into triacylglycerols.
The Biosynthesis Pathway of Erucic Acid
The synthesis of erucic acid in Brassica species is a multi-step process that begins with the de novo synthesis of oleic acid (18:1) in the plastids, followed by its elongation in the endoplasmic reticulum (ER).[1][2]
De Novo Fatty Acid Synthesis in Plastids
The foundational steps of fatty acid synthesis occur in the plastids, where acetyl-CoA is converted to palmitic acid (16:0) and then to stearic acid (18:0) by the fatty acid synthase (FAS) complex. A soluble stearoyl-acyl carrier protein (ACP) desaturase (SAD) then introduces a double bond into stearoyl-ACP to form oleoyl-ACP. The resulting oleic acid is then exported to the cytoplasm as oleoyl-CoA.[3]
Fatty Acid Elongation in the Endoplasmic Reticulum
The key steps in the formation of erucic acid occur in the ER, where oleoyl-CoA undergoes two successive cycles of elongation, each adding a two-carbon unit. This process is catalyzed by a membrane-bound fatty acid elongase (FAE) complex, which consists of four enzymes:
-
3-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme in the elongation process and is encoded by the Fatty Acid Elongase 1 (FAE1) gene.[4] It catalyzes the condensation of a long-chain acyl-CoA (the substrate) with malonyl-CoA to form a 3-ketoacyl-CoA.[1]
-
3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydratase (HCD): The 3-hydroxyacyl-CoA is then dehydrated to form a trans-2,3-enoyl-CoA.
-
trans-2,3-Enoyl-CoA Reductase (ECR): Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA that is two carbons longer than the initial substrate.
The first cycle of elongation converts oleoyl-CoA (18:1) to eicosenoyl-CoA (20:1), and the second cycle elongates eicosenoyl-CoA to erucoyl-CoA (22:1).[1]
Incorporation into Triacylglycerols (TAGs)
Once synthesized, erucoyl-CoA is incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds. This occurs primarily through the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone by glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), and diacylglycerol acyltransferase (DGAT).[4][5]
Genetic Control of Erucic Acid Biosynthesis
The primary determinant of erucic acid content in Brassica species is the FAE1 gene, which encodes the KCS enzyme.[4] In allotetraploid Brassica napus, there are two functional copies of the FAE1 gene, located on the A8 and C3 chromosomes.[6] The expression levels of these genes are highly correlated with the final erucic acid content in the seeds. High-erucic acid varieties exhibit high levels of FAE1 expression, while low-erucic acid varieties have minimal or no expression.[1] Mutations in the FAE1 gene, such as deletions or single nucleotide polymorphisms, can lead to a non-functional KCS enzyme and a low-erucic acid phenotype.[7]
Regulatory Mechanisms
The biosynthesis of erucic acid is tightly regulated at the transcriptional level. The promoter of the FAE1 gene contains cis-acting elements that are recognized by various transcription factors, which in turn modulate its expression.
Jasmonic Acid (JA) Signaling Pathway
The jasmonic acid (JA) signaling pathway has been implicated in the regulation of FAE1 expression. The transcription factor MYC2, a key component of the JA signaling pathway, has been shown to directly bind to the promoter of BnFAE1 and negatively regulate its transcription.[8] This suggests that JA may play a role in fine-tuning erucic acid levels in response to developmental or environmental cues.
Quantitative Data
Table 1: Erucic Acid Content in Various Brassica Species and Cultivars
| Species | Cultivar/Accession | Erucic Acid Content (%) | Reference |
| Brassica napus | High-erucic (WH3401) | ~34% | [2] |
| Brassica napus | Low-erucic (WY20) | ~0% | [2] |
| Brassica napus | Various cultivars | 0 - 3.30% | [4] |
| Brassica juncea | Various cultivars | 23.75 - 38.19% | [4] |
| Brassica carinata | Various cultivars | 38.89 - 45.23% | [4] |
| Brassica oleracea | Various cultivars | 46.25 - 46.38% | [4] |
| Brassica nigra | Various cultivars | 34.76 - 35.50% | [4] |
| Brassica rapa | Various cultivars | 24.89 - 48.15% | [4] |
Table 2: Impact of Genetic Modification on Erucic Acid Content in Brassica Species
| Genetic Modification | Host Plant | Change in Erucic Acid Content | Reference |
| Overexpression of C. abyssinica FAE1 | B. carinata | Increased from 35.5% to 51.9% | [6] |
| CRISPR/Cas9 knockout of BnFAE1 | B. napus (high-erucic) | Reduced from ~34.6% to 0.02% | [3] |
| Overexpression of BnFAE1 and LdPLAAT | B. carinata | Increased by 19% to 29% | [9] |
Experimental Protocols
Lipid Extraction from Brassica Seeds (Modified Bligh and Dyer Method)
This protocol describes the extraction of total lipids from Brassica seeds.
Materials:
-
Brassica seeds
-
Deionized water
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Grind a known weight of Brassica seeds (e.g., 100 mg) to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Transfer the powder to a glass centrifuge tube.
-
Add 1 ml of methanol and vortex thoroughly.
-
Add 2 ml of chloroform and vortex again.
-
Add 0.8 ml of deionized water and vortex for 1 minute to create a biphasic solution.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator.
-
The weight of the dried lipid extract can be used to determine the total lipid content of the seeds.
Fatty Acid Analysis by Gas Chromatography (GC)
This protocol outlines the preparation of fatty acid methyl esters (FAMEs) and their analysis by GC.
Materials:
-
Lipid extract (from Protocol 6.1)
-
Methanolic HCl (5%) or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23)
-
FAME standards
Procedure:
-
Resuspend the dried lipid extract in 1 ml of 5% methanolic HCl.
-
Incubate at 80°C for 1 hour to transmethylate the fatty acids.
-
After cooling, add 1 ml of deionized water and 1 ml of hexane. Vortex to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1 ml of saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Inject 1 µl of the FAME solution into the GC-FID for analysis.
-
Identify and quantify the fatty acids by comparing their retention times and peak areas to those of known FAME standards.
Agrobacterium-mediated Transformation of Brassica napus
This protocol provides a general outline for the genetic transformation of Brassica napus using Agrobacterium tumefaciens.
Materials:
-
Brassica napus seeds
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired transgene in a binary vector
-
Murashige and Skoog (MS) medium with appropriate hormones for callus induction, shoot regeneration, and root formation
-
Antibiotics for selection (e.g., kanamycin, hygromycin) and to eliminate Agrobacterium (e.g., cefotaxime)
-
Sterile petri dishes, forceps, and scalpels
Procedure:
-
Sterilize Brassica napus seeds and germinate them on MS medium.
-
Prepare explants (e.g., cotyledons, hypocotyls) from young seedlings.
-
Inoculate the explants with an overnight culture of Agrobacterium tumefaciens harboring the gene of interest.
-
Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.
-
Transfer the explants to a callus induction medium containing selection and bacteriostatic antibiotics.
-
Subculture the calli every 2-3 weeks on fresh medium until shoots regenerate.
-
Excise the regenerated shoots and transfer them to a rooting medium.
-
Once rooted, transfer the plantlets to soil and acclimatize them in a greenhouse.
-
Confirm the presence and expression of the transgene in the putative transgenic plants using PCR, Southern blotting, and/or quantitative real-time PCR (qRT-PCR).
Conclusion
The biosynthesis of erucic acid in Brassica species is a well-characterized pathway, with the FAE1 gene playing a central role. The knowledge of the enzymes, genes, and regulatory networks involved has enabled the development of Brassica varieties with modified erucic acid content through conventional breeding and genetic engineering. Future research will likely focus on further elucidating the complex regulatory networks that control FAE1 expression and on optimizing the metabolic flux towards the production of very-long-chain fatty acids for industrial applications. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field.
References
- 1. Establishment and Validation of Reference Genes of Brassica napus L. for Digital PCR Detection of Genetically Modified Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterogeneous Distribution of Erucic Acid in Brassica napus Seeds [frontiersin.org]
- 3. Frontiers | CRISPR/Cas9-Targeted Mutagenesis of BnaFAE1 Genes Confers Low-Erucic Acid in Brassica napus [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies into factors contributing to substrate specificity of membrane-bound 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
chemical and physical properties of cetoleic acid
An In-Depth Technical Guide to the Chemical and Physical Properties of Cetoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoleic acid, an omega-11 long-chain monounsaturated fatty acid, is gaining attention within the scientific community for its potential applications in cardiovascular disease research and its role in fatty acid metabolism.[1][2][3][4] Found predominantly in deep-sea fish, cetoleic acid has demonstrated bioactive properties, including the ability to enhance the synthesis of essential omega-3 fatty acids.[1][3][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of cetoleic acid are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Identifiers and Structure
| Property | Value | Source(s) |
| IUPAC Name | (11Z)-docos-11-enoic acid | [2][6] |
| Synonyms | cis-11-Docosenoic acid, (Z)-docos-11-enoic acid | [7] |
| CAS Number | 1002-96-6 | [1][2][6][8] |
| Molecular Formula | C22H42O2 | [2][3][8][9][10] |
| Molecular Weight | 338.57 g/mol | [1][3][8][10] |
| Chemical Structure | CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O (SMILES) |
Physical Properties
| Property | Value | Source(s) |
| Physical Description | Solid at room temperature | [11] |
| Melting Point | 32–33.7 °C (90–91 °F; 305–306 K) | [2][8][12] |
| Boiling Point | 453.3 °C at 760 mmHg | [2][11] |
| Density | 0.891 g/cm³ | [2][11] |
| Solubility | Soluble in ethanol (B145695) and organic solvents like chloroform. Practically insoluble in water. | [7][9] |
| Flash Point | 349.9 °C | [2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical and chemical properties of fatty acids like cetoleic acid are outlined below. These represent standard analytical procedures.
Determination of Melting Point
The melting point of fatty acids is typically determined using the capillary tube method.
-
Sample Preparation: A small amount of the solid cetoleic acid is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.
-
Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a digital melting point apparatus).
-
Measurement: The bath is heated slowly and steadily. The temperature at which the solid begins to melt (the first sign of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. The melting point is reported as this range. For fats and oils, which are mixtures of glycerides, they soften gradually before becoming completely liquid.[2]
Determination of Boiling Point
The boiling point of high-molecular-weight fatty acids is often determined under reduced pressure to prevent decomposition. The micro-boiling point method is suitable for small sample sizes.
-
Sample Preparation: A small volume of liquid cetoleic acid is placed in a small test tube or vial. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The sample tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.
-
Measurement: The sample is heated until a steady stream of bubbles emerges from the inverted capillary tube. The heat is then removed, and the sample is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Determination of Density
The density of fatty acids can be determined using a pycnometer or a hydrometer.
-
Pycnometer Method:
-
A pycnometer (a flask with a specific volume) is weighed empty.
-
It is then filled with the molten cetoleic acid, and the excess is removed.
-
The filled pycnometer is weighed again at a controlled temperature.
-
The density is calculated by dividing the mass of the fatty acid by the volume of the pycnometer.
-
-
Hydrometer Method:
-
The molten cetoleic acid is placed in a graduated cylinder.
-
A calibrated hydrometer is gently lowered into the liquid.
-
The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.
-
Determination of Solubility
The solubility of cetoleic acid in various solvents is determined by the equilibrium saturation method.
-
Sample Preparation: An excess amount of cetoleic acid is added to a known volume of the solvent (e.g., ethanol, water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
Analysis: The saturated solution is filtered to remove the undissolved solute. A known volume of the filtrate is then analyzed (e.g., by titration or chromatography) to determine the concentration of the dissolved cetoleic acid. This concentration represents its solubility at that temperature.
Biological Activity and Signaling Pathway
Cetoleic acid has been shown to play a significant role in the metabolic pathway of n-3 fatty acids. Specifically, it promotes the conversion of α-linolenic acid (ALA) to the more bioactive eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[5][13][14][15]
Experimental Workflow for In Vitro Studies
The stimulatory effect of cetoleic acid on the n-3 fatty acid pathway has been investigated using in vitro cell models, such as human liver cells (HepG2) and primary salmon liver cells.[5][13][14][15]
Signaling Pathway: Cetoleic Acid's Influence on n-3 Fatty Acid Metabolism
Cetoleic acid appears to enhance the efficiency of the enzymatic pathway that converts ALA to EPA and DHA. This pathway involves a series of desaturation and elongation steps.
Conclusion
Cetoleic acid possesses distinct chemical and physical properties that are foundational to its study and potential applications. Its biological significance, particularly its ability to enhance the endogenous production of EPA and DHA, positions it as a fatty acid of interest for further research in nutrition, pharmacology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the study of this promising long-chain monounsaturated fatty acid.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. isarpublisher.com [isarpublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. nofima.no [nofima.no]
- 9. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism in Atlantic salmon (Salmo salar L.) hepatocytes and influence of dietary vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. byjus.com [byjus.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
Unraveling Docosenoic Acid: A Technical Guide to Its Discovery and Scientific Journey
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the discovery and historical research of docosenoic acid, a very-long-chain fatty acid with a compelling history intertwined with industrial applications, nutritional controversies, and therapeutic potential. This document provides a detailed exploration of the core scientific investigations, from initial isolation to modern analytical techniques, and presents key quantitative data and experimental methodologies in a clear, structured format for researchers and drug development professionals.
The Dawn of Discovery: Isolating and Characterizing this compound Isomers
The story of this compound begins in the mid-19th century, a period of burgeoning exploration in the field of organic chemistry. The initial discoveries focused on two primary isomers, erucic acid and cetoleic acid, isolated from distinct natural sources.
Erucic Acid: The Rapeseed Pioneer
Erucic acid (cis-13-docosenoic acid) was the first isomer of this compound to be identified.
Discovery: In 1853, F. Websky was the first to isolate and characterize erucic acid from rapeseed oil (Brassica napus)[1]. This discovery marked a significant step in understanding the composition of vegetable oils.
Historical Isolation and Characterization Protocol: Early methods for isolating and characterizing fatty acids were laborious and relied on fundamental chemical principles. The general workflow involved saponification, separation of fatty acids, and determination of physical properties.
Experimental Protocol: Classical Isolation of Erucic Acid from Rapeseed Oil
This protocol is a representation of the techniques available in the mid-to-late 19th century.
Objective: To isolate and characterize erucic acid from rapeseed oil.
Materials:
-
Rapeseed oil
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Lead acetate
-
Diethyl ether
-
Apparatus for saponification (reflux condenser), filtration, and distillation
Methodology:
-
Saponification:
-
A known quantity of rapeseed oil was heated with an alcoholic solution of potassium hydroxide. This process, known as saponification, hydrolyzes the triglycerides in the oil into glycerol (B35011) and the potassium salts of the fatty acids (soaps). The mixture was typically refluxed for several hours to ensure complete reaction.
-
-
Liberation of Free Fatty Acids:
-
After saponification, the ethanol was distilled off. The remaining soap solution was then acidified with a mineral acid, such as hydrochloric acid, to protonate the fatty acid salts and liberate the free fatty acids.
-
-
Separation by Lead Salt Precipitation:
-
The mixture of free fatty acids was then treated with a solution of lead acetate. This formed lead salts of the fatty acids. The key to this separation technique, introduced by Gusserow in 1828 and later improved by Varrentrapp in 1840, was the differential solubility of these lead salts in ether[2]. The lead salts of saturated fatty acids are less soluble in cold ether than those of unsaturated fatty acids.
-
The precipitate, containing the lead salts of both saturated and unsaturated fatty acids, was filtered.
-
The precipitate was then treated with cold diethyl ether. The lead salts of the unsaturated fatty acids, including erucic acid, would dissolve, while the lead salts of the saturated fatty acids remained largely insoluble.
-
-
Recovery of Unsaturated Fatty Acids:
-
The ether solution containing the lead salts of the unsaturated fatty acids was separated and then treated with a strong acid (e.g., HCl) to regenerate the free unsaturated fatty acids and precipitate lead chloride.
-
-
Fractional Distillation (Later Method):
-
As technology advanced, fractional distillation under reduced pressure became a crucial technique for separating fatty acids based on their boiling points, which are influenced by chain length. This allowed for a more refined separation of the C22 this compound from other unsaturated fatty acids.
-
-
Characterization:
-
The purity of the isolated erucic acid was assessed by its melting point.
-
Early structural elucidation methods were destructive. One such method was ozonolysis, which involves reacting the fatty acid with ozone to cleave the double bond. Analysis of the resulting fragments (aldehydes or carboxylic acids) allowed chemists to determine the position of the double bond in the carbon chain[3][4].
-
Cetoleic Acid: A Marine Discovery
Cetoleic acid (cis-11-docosenoic acid), an isomer of erucic acid, was later discovered in marine oils.
Discovery: While the exact first isolation is less documented in readily available historical texts compared to erucic acid, early 20th-century research identified cetoleic acid as a significant component of fish oils, particularly from herring.
Historical Context: The investigation of marine oils was driven by their importance in various industries, including the production of soaps, lubricants, and as a source of dietary fats. The methods for isolation and characterization would have been similar to those used for erucic acid, relying on saponification, lead salt precipitation, and fractional distillation.
Quantitative Analysis Through the Ages
The ability to quantify the amount of this compound in various sources has been crucial for both industrial and nutritional research.
Historical Quantitative Data
Early analyses of rapeseed oils revealed a high concentration of erucic acid in traditional cultivars.
| Rapeseed Variety/Era | Erucic Acid Content (%) | Reference/Notes |
| Traditional Brassica napus (Pre-1970s) | 40-50% | High-erucic acid rapeseed (HEAR)[5] |
| Traditional Brassica rapa (Pre-1970s) | 40-50% | High-erucic acid rapeseed (HEAR)[5] |
| Early Low-Erucic Acid Rapeseed (LEAR) | < 5% | Developed through selective breeding in the 1970s.[6] |
Modern Analytical Techniques
The advent of chromatography revolutionized the analysis of fatty acids, providing much greater precision and resolution.
Experimental Protocol: Modern Analysis of this compound by Gas Chromatography (GC)
Objective: To quantify the this compound content in an oil sample.
Materials:
-
Oil sample (e.g., rapeseed oil, fish oil)
-
Methanolic solution of potassium hydroxide or sodium hydroxide (for transesterification)
-
Hexane or other suitable organic solvent
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary GC column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar stationary phase like DB-FATWAX UI)[7]
Methodology:
-
Lipid Extraction (if necessary):
-
For solid samples, lipids are first extracted using a solvent system, a common method being the Folch extraction (chloroform:methanol mixture).
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
The oil sample is reacted with a methanolic solution of a base (e.g., KOH) to convert the fatty acids from their triglyceride form into their more volatile methyl esters. This is a crucial step for GC analysis.
-
An internal standard is added at this stage for accurate quantification.
-
-
Gas Chromatography (GC) Analysis:
-
The FAMEs mixture is dissolved in a suitable solvent (e.g., hexane) and injected into the gas chromatograph.
-
The FAMEs are separated on the capillary column based on their boiling points and polarity.
-
The separated FAMEs are detected by the FID or MS.
-
-
Quantification:
-
The area of the peak corresponding to the this compound methyl ester is compared to the area of the internal standard peak to determine its concentration in the original sample.
-
Historical Research and Shifting Perspectives
The scientific narrative of this compound, particularly erucic acid, has been marked by periods of intense interest and controversy.
The "Toxic Oil Syndrome" and the Erucic Acid Scare
In 1981, a widespread poisoning event occurred in Spain, which was initially and incorrectly attributed to the consumption of rapeseed oil with a high erucic acid content. This event became known as the "Toxic Oil Syndrome."[8][9] However, further investigation revealed that the oil had been adulterated with aniline, and erucic acid was not the causative agent.[8] Despite this, the incident cast a long shadow over rapeseed oil and led to stricter regulations on erucic acid levels in edible oils in many countries. In the EU, the maximum level for erucic acid in vegetable oils and fats is now 5%, with even lower limits for infant formula.
Lorenzo's Oil: A Story of Hope and Scientific Inquiry
In the 1980s, erucic acid gained renewed attention for its potential therapeutic use in the form of "Lorenzo's Oil."[10] Developed by Augusto and Michaela Odone for their son Lorenzo, who was diagnosed with adrenoleukodystrophy (ALD), Lorenzo's Oil is a mixture of oleic acid and erucic acid. ALD is a rare genetic disorder characterized by the accumulation of very-long-chain fatty acids, leading to severe neurological damage. The rationale behind Lorenzo's Oil was to competitively inhibit the enzymes responsible for the synthesis of these harmful fatty acids. While its efficacy remains a subject of scientific debate, the story of Lorenzo's Oil brought significant public awareness to ALD and the potential of dietary interventions in metabolic disorders.[10][11]
Biosynthesis and Metabolic Pathways
The formation and breakdown of docosenoic acids are governed by specific enzymatic pathways.
Erucic Acid Biosynthesis
Erucic acid is synthesized in plants of the Brassicaceae family through the elongation of oleic acid (C18:1). This process occurs in the endoplasmic reticulum and involves a fatty acid elongase (FAE) complex.
Caption: Biosynthesis pathway of erucic acid in Brassicaceae.
Cetoleic Acid Metabolism and Signaling
Cetoleic acid, primarily obtained from the diet through the consumption of certain fish, undergoes metabolic processing in the body. Research suggests that cetoleic acid can be chain-shortened and may also influence the metabolism of other fatty acids.
Recent studies have indicated that cetoleic acid can enhance the conversion of alpha-linolenic acid (ALA) to the beneficial long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[9][11][12]. This suggests a potential role for cetoleic acid in modulating lipid metabolism and inflammatory pathways.
Caption: Metabolism of cetoleic acid and its influence on omega-3 fatty acid synthesis.
Conclusion
The scientific journey of this compound, from the initial isolation of erucic acid in the 19th century to the ongoing research into the metabolic effects of cetoleic acid, reflects the evolution of analytical chemistry and our understanding of lipid biochemistry. For researchers and professionals in drug development, the history of this compound offers valuable insights into the complex interplay between chemical structure, metabolic function, and human health. The historical controversies surrounding erucic acid underscore the importance of rigorous scientific investigation, while the story of Lorenzo's Oil highlights the potential for targeted nutritional interventions in metabolic diseases. Continued research into the diverse isomers of this compound and their distinct biological activities promises to unveil new therapeutic avenues and a deeper appreciation for the role of these very-long-chain fatty acids in health and disease.
References
- 1. History | Cyberlipid [cyberlipid.gerli.com]
- 2. FA analysis History | Cyberlipid [cyberlipid.gerli.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scribd.com [scribd.com]
- 5. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodstandards.gov.au [foodstandards.gov.au]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grontvedtbiotech.no [grontvedtbiotech.no]
Docosenoic Acid Isomers in Marine Organisms: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Docosenoic acids, a group of very-long-chain monounsaturated fatty acids (VLC-MUFAs) with a 22-carbon backbone (C22:1), are increasingly recognized for their significant presence and diverse biological activities in marine ecosystems. These fatty acids, existing as various positional isomers, play crucial roles in the physiology of marine organisms and are of growing interest for their potential applications in human health and drug development. This technical guide provides an in-depth overview of the prominent docosenoic acid isomers found in marine life, their quantitative distribution, detailed experimental protocols for their analysis, and an exploration of their known signaling pathways.
Key this compound Isomers in Marine Organisms
The most significant this compound isomers encountered in marine organisms include cetoleic acid (22:1n-11) and erucic acid (22:1n-9). Another related and important very-long-chain fatty acid, nervonic acid (24:1n-9), is often discussed in the context of marine lipids due to its biosynthesis from erucic acid and its presence in certain marine species.
-
Cetoleic Acid (22:1n-11): This isomer is particularly abundant in fish from the North Atlantic, such as herring, capelin, and sand eel.[1][2] It is a major component of the long-chain monounsaturated fatty acids in these species.[3]
-
Erucic Acid (22:1n-9): While famously known for its high concentration in rapeseed and mustard seeds, erucic acid is also naturally present in the marine food chain.[4][5] It is found in various fish species, with its concentration often correlating with the total lipid content of the fish.[6][7]
-
Nervonic Acid (24:1n-9): As the elongation product of erucic acid, nervonic acid is a key component of the white matter in animal brains and is found in marine organisms, including the marine diatom Nitzschia cylindrus and King salmon.[8][9]
Quantitative Distribution of this compound Isomers
The concentration of this compound isomers varies significantly among different marine species, their tissues, and geographical locations. The following tables summarize the available quantitative data.
Table 1: Concentration of Erucic Acid (22:1n-9) in Various Marine Organisms
| Species | Tissue | Mean Concentration (mg/100g) | Maximum Concentration (mg/100g) | Reference |
| Farmed Salmon | Fillet | 89.4 | 179.0 | [6][7] |
| Wild Salmon | Fillet | 141 | 290 | [7] |
| Mackerel | Fillet | 260.4 | 601 | [6][7] |
| Herring | Fillet | - | 220 - 430 | [6] |
| Halibut | Fillet | - | 220 - 430 | [6] |
| Cod | Liver | >400 | - | [6] |
| Saithe | Liver | >400 | - | [6] |
| Fish Oil Supplements | - | 371.3 | 678 | [6][7] |
Table 2: Content of Cetoleic Acid (22:1n-11) in North Atlantic Fish Oils
| Fish Species | Cetoleic Acid Content (% of total LC-MUFAs) | Reference |
| Herring | 10 - 22 | [3] |
| Mackerel | 10 - 22 | [3] |
Table 3: Nervonic Acid (24:1n-9) Content in Selected Organisms
| Organism | Nervonic Acid Content | Reference |
| King Salmon (Chinook) | 140 mg/100g | [8] |
| Marine Diatom (Nitzschia cylindrus) | Present | [8] |
Experimental Protocols
Accurate analysis of this compound isomers requires specific and detailed methodologies. This section outlines key experimental protocols from lipid extraction to in vitro assays.
Lipid Extraction from Marine Tissues (Modified Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.[10]
Materials:
-
Methanol
-
Chloroform-extracted water
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Homogenizer (for solid samples)
-
Nitrogen gas stream
-
Ice bath
Procedure:
-
Homogenize a known weight of the marine tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. Keep the sample on ice to minimize lipid degradation.
-
After homogenization, add more chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).
-
Vortex the mixture thoroughly and then centrifuge to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
-
The extracted lipids should be stored under nitrogen at -20°C or lower to prevent oxidation.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For gas chromatography analysis, fatty acids are converted to their more volatile methyl esters. Acid-catalyzed transesterification is a common method.[11][12][13]
Materials:
-
BF3-methanol solution (12-14%) or 5% acetyl chloride in methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glass tubes with Teflon-lined caps
Procedure:
-
Dissolve the lipid extract in a small volume of hexane.
-
Add the BF3-methanol or acetyl chloride-methanol reagent.
-
Seal the tube and heat at 100°C for a specified time (e.g., 30-60 minutes).
-
Cool the tube on ice and add water and hexane to partition the FAMEs into the hexane layer.
-
Wash the hexane layer with a saturated sodium bicarbonate solution and then with water to remove the acid catalyst.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for GC analysis.
Gas Chromatography (GC) for this compound Isomer Separation
The separation of positional isomers of this compound requires high-polarity capillary columns.[1][14]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Highly polar ionic liquid stationary phase column, such as SLB-IL100 (60 m x 0.32 mm i.d.) or SLB-IL111.[1][14]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Isothermal analysis at a temperature between 150°C and 180°C is effective for separating 22:1 isomers.[1][14] For a broader fatty acid profile, a temperature gradient may be used, for example, starting at 140°C and ramping up to 240°C.[15]
-
Injector and Detector Temperature: Typically set at 250-260°C and 280°C, respectively.[15]
-
Identification: FAME peaks are identified by comparing their retention times with those of authentic standards.
The following diagram illustrates a general workflow for the analysis of this compound isomers from marine samples.
In Vitro Assay for Fatty Acid Metabolism in HepG2 Cells
This protocol is used to assess the impact of this compound isomers on the metabolism of other fatty acids, such as the conversion of α-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2][16]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
This compound isomer of interest (e.g., cetoleic acid)
-
Radiolabeled fatty acid substrate (e.g., [1-14C]ALA)
-
Scintillation counter
Procedure:
-
Culture HepG2 cells in DMEM supplemented with FBS.
-
Enrich the cells with the this compound isomer by adding it to the culture medium at various concentrations for a set period (e.g., 24 hours).
-
After the enrichment period, incubate the cells with a radiolabeled substrate, such as [1-14C]ALA.
-
Following incubation, harvest the cells and extract the total lipids.
-
Separate the different fatty acid methyl esters using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the fractions corresponding to the substrate (ALA) and the metabolic products (EPA, DHA) using a scintillation counter.
-
An increase in radioactivity in the EPA and DHA fractions in cells treated with the this compound isomer indicates a stimulation of the conversion pathway.
Signaling and Metabolic Pathways
Cetoleic Acid and the n-3 Fatty Acid Metabolic Pathway
Cetoleic acid has been shown to enhance the conversion of ALA to the long-chain omega-3 fatty acids EPA and DHA.[2][16][17] The proposed mechanism involves the modulation of the activity of desaturase and elongase enzymes in the n-3 fatty acid synthesis pathway. Specifically, cetoleic acid appears to counteract the known inhibitory effect of DHA on this pathway.[2][16]
Biosynthesis of Nervonic Acid
Nervonic acid is synthesized in nature through the elongation of oleic acid (18:1n-9), with erucic acid (22:1n-9) serving as its direct precursor.[8][18] This elongation process involves a series of enzymatic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. grontvedtbiotech.no [grontvedtbiotech.no]
- 3. Omega-11-rich fish oil may lower risk factors for cardiometabolic syndrome [nutraingredients.com]
- 4. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodstandards.gov.au [foodstandards.gov.au]
- 6. Erucic Acid (22:1n-9) in Fish Feed, Farmed, and Wild Fish and Seafood Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nervonic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mun.ca [mun.ca]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gas chromatographic separation of this compound positional isomers on an SLB-IL100 ionic liquid column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. nofima.no [nofima.no]
- 17. agilent.com [agilent.com]
- 18. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
A Technical Guide to the Natural Sources of Docosenoic Acid and Its Derivatives for Researchers and Drug Development Professionals
Abstract
Docosenoic acid, a C22 monounsaturated fatty acid, and its derivatives are gaining increasing attention in the scientific community for their diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its major isomers: erucic acid and cetoleic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the quantitative distribution of these fatty acids in various plant and marine sources. Furthermore, it details the experimental protocols for their extraction and quantification and elucidates key signaling pathways associated with their metabolism and biological effects. The information is presented through structured data tables, detailed methodologies, and explanatory diagrams to facilitate research and development efforts in this promising field.
Introduction
This compound (22:1) is a long-chain monounsaturated fatty acid with several positional isomers, the most common of which are erucic acid (cis-13-docosenoic acid, 22:1n-9) and cetoleic acid (cis-11-docosenoic acid, 22:1n-11). These compounds are naturally present in a variety of plant and marine organisms. Historically, high concentrations of erucic acid in rapeseed oil were a nutritional concern, leading to the development of low-erucic acid varieties (canola oil). However, recent research has highlighted the potential therapeutic applications of this compound and its derivatives, such as in the management of X-linked adrenoleukodystrophy (ALD) with Lorenzo's oil, a mixture containing erucic acid. Cetoleic acid, found in fish oils, has also been shown to have beneficial effects on lipid metabolism. This guide aims to provide a detailed technical resource on the natural sourcing, analysis, and biological context of these important fatty acids.
Natural Sources and Quantitative Data
The primary natural sources of this compound are plants from the Brassicaceae family, which are rich in erucic acid, and various marine organisms, which are significant sources of cetoleic acid. The following tables summarize the quantitative content of these fatty acids in various natural sources.
Table 1: Erucic Acid Content in Brassicaceae Seed Oils
| Plant Species | Common Name | Erucic Acid Content (% of total fatty acids) | Reference(s) |
| Brassica napus (high erucic acid varieties) | High Erucic Acid Rapeseed (HEAR) | 20 - 54 | [1] |
| Brassica napus (low erucic acid varieties) | Canola / Low Erucic Acid Rapeseed (LEAR) | < 2 | [1] |
| Brassica juncea | Brown Mustard / Indian Mustard | up to 50 | [2] |
| Brassica carinata | Ethiopian Mustard | ~41 | [3] |
| Brassica nigra | Black Mustard | Variable, can be high | [2] |
| Eruca sativa | Arugula / Rocket | Present | |
| Sinapis alba | White / Yellow Mustard | Variable | [3] |
Table 2: Cetoleic Acid Content in Marine Oils
| Marine Source | Common Name | Cetoleic Acid Content (% of total fatty acids) | Reference(s) |
| Clupea harengus | Herring | 10 - 22 | [4] |
| Mallotus villosus | Capelin | High levels | [5] |
| Ammodytes spp. | Sand Eel | High levels | [5] |
Experimental Protocols
Accurate quantification of this compound and its derivatives is crucial for research and quality control. The following are detailed methodologies for key experiments.
Lipid Extraction from Plant Seeds
3.1.1. Soxhlet Extraction
This is a classical method for the exhaustive extraction of lipids from a solid matrix.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) extraction thimble.
-
Solvent: n-hexane or petroleum ether.
-
Procedure:
-
Dry the seeds to a constant weight to remove moisture.
-
Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
Accurately weigh a known amount of the ground seed powder and place it into a cellulose thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with the extraction solvent (e.g., n-hexane) to about two-thirds of its volume and attach it to the Soxhlet extractor.
-
Connect the condenser to the top of the extractor and circulate cold water through it.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the sample.
-
The solvent will fill the extraction chamber until it reaches the top of the siphon tube, at which point the solvent and extracted lipids will be siphoned back into the round-bottom flask.
-
Allow this process to cycle for several hours (typically 6-8 hours) until the extraction is complete (the solvent in the siphon tube runs clear).
-
After extraction, remove the solvent from the extracted oil using a rotary evaporator.
-
Dry the remaining oil in a vacuum oven to a constant weight to determine the total lipid yield.
-
3.1.2. Supercritical Fluid Extraction (SFE)
A more modern and environmentally friendly "green" extraction technique.
-
Apparatus: Supercritical fluid extractor.
-
Solvent: Supercritical carbon dioxide (CO₂), sometimes with a co-solvent like ethanol.
-
Procedure:
-
Prepare the seed sample as described for Soxhlet extraction (drying and grinding).
-
Load a known weight of the ground sample into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C). The exact conditions (temperature and pressure) can be optimized for the specific material.
-
Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid matrix and dissolve the lipids.
-
The lipid-laden supercritical fluid then flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the oil to precipitate out.
-
The extracted oil is collected, and the CO₂ can be recycled.
-
The total lipid yield is determined gravimetrically.
-
Quantification by Gas Chromatography (GC) after FAME Derivatization
To analyze the fatty acid composition of the extracted oil, the fatty acids are first converted to their volatile methyl esters (Fatty Acid Methyl Esters - FAMEs).
-
Reagents: Methanolic HCl or BF₃-methanol, n-hexane, internal standard (e.g., methyl heptadecanoate).
-
Apparatus: Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., a polar column like DB-WAX).
-
Procedure (Acid-Catalyzed Methylation):
-
Accurately weigh a small amount of the extracted oil (e.g., 25 mg) into a screw-cap glass tube.
-
Add a known amount of an internal standard.
-
Add 2 mL of methanolic HCl (e.g., 1.25 M).
-
Seal the tube and heat at 80-100°C for 1-2 hours.
-
After cooling, add 1 mL of water and 2 mL of n-hexane.
-
Vortex the mixture and allow the layers to separate.
-
The upper hexane (B92381) layer containing the FAMEs is carefully transferred to a GC vial for analysis.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
The different FAMEs are separated based on their boiling points and polarity as they pass through the capillary column.
-
The flame ionization detector (FID) detects the eluted FAMEs, generating a chromatogram.
-
Individual FAMEs are identified by comparing their retention times to those of known standards.
-
The concentration of each fatty acid is quantified by comparing the peak area to that of the internal standard and using a calibration curve.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are mediated through various metabolic and signaling pathways.
Biosynthesis of Erucic Acid in Brassicaceae
Erucic acid is synthesized in the endoplasmic reticulum of the seed cells through the elongation of oleic acid (18:1). This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE).
Caption: Biosynthesis of Erucic Acid.
Mechanism of Action of Lorenzo's Oil in X-linked Adrenoleukodystrophy
Lorenzo's oil, a 4:1 mixture of oleic acid and erucic acid, is used to normalize the levels of very-long-chain fatty acids (VLCFAs) in patients with ALD. The proposed mechanism involves the competitive inhibition of the enzyme ELOVL1, which is responsible for the elongation of long-chain fatty acids to VLCFAs.[6]
Caption: Lorenzo's Oil Mechanism of Action.
Cetoleic Acid's Influence on Omega-3 Fatty Acid Metabolism
Cetoleic acid has been shown to stimulate the conversion of alpha-linolenic acid (ALA) into the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[5] This is significant as the endogenous conversion of ALA to EPA and DHA is generally inefficient in humans.
Caption: Cetoleic Acid's Metabolic Influence.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, analytical methodologies, and key signaling pathways related to this compound and its derivatives. The quantitative data presented in the tables offer a valuable resource for sourcing these fatty acids for research and development. The detailed experimental protocols provide a practical foundation for their extraction and analysis. Furthermore, the elucidation of the signaling pathways offers insights into their biological functions and potential therapeutic applications. As research in this field continues to evolve, a deeper understanding of the roles of this compound and its derivatives in health and disease is anticipated, paving the way for novel therapeutic strategies.
References
- 1. Erucic acid - Wikipedia [en.wikipedia.org]
- 2. The Marvelous Misunderstanding of Miss Mustard Oil | Gastronomy Blog [sites.bu.edu]
- 3. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]
- 4. Omega-11-rich fish oil may lower risk factors for cardiometabolic syndrome [nutraingredients.com]
- 5. grontvedtbiotech.no [grontvedtbiotech.no]
- 6. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of Dietary Docosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosenoic acid, a very-long-chain fatty acid (VLCFA) with a 22-carbon backbone, encompasses a family of isomers with markedly different physiological effects. This technical guide provides a comprehensive overview of the metabolism, signaling pathways, and dose-dependent physiological impacts of the most prominent dietary docosenoic acids. We will delve into the cardiotoxic effects of erucic acid (22:1n-9), a monounsaturated omega-9 fatty acid, and contrast it with the well-documented beneficial neurogenic and anti-inflammatory properties of docosahexaenoic acid (DHA, 22:6n-3), a polyunsaturated omega-3 fatty acid. Furthermore, this guide will explore the physiological role of behenic acid (22:0), a saturated fatty acid, particularly its low bioavailability and impact on cholesterol metabolism. Detailed experimental protocols for key assays and quantitative data from pivotal studies are presented to facilitate further research and development in this area.
Introduction to Docosenoic Acids
Docosenoic acids are fatty acids containing 22 carbon atoms. The position of the double bond in their chemical structure defines their isomerism and, consequently, their metabolic fate and physiological function. The most researched docosenoic acids in the context of dietary intake are:
-
Erucic Acid (cis-13-docosenoic acid, 22:1n-9): A monounsaturated omega-9 fatty acid found in high concentrations in rapeseed and mustard seed oils.[1] Its consumption has been linked to adverse cardiovascular effects.[1]
-
Cetoleic Acid (cis-11-docosenoic acid, 22:1n-11): Another monounsaturated omega-9 fatty acid, commonly found in fish oils.
-
Docosahexaenoic Acid (DHA, 22:6n-3): A polyunsaturated omega-3 fatty acid, crucial for brain development and function, with potent anti-inflammatory properties. While structurally a 22-carbon fatty acid, its multiple double bonds confer unique physiological roles distinct from its monounsaturated and saturated counterparts.
This guide will primarily focus on erucic acid due to its historical and toxicological significance, with DHA serving as a critical point of comparison to highlight the dramatic differences in the physiological effects of this compound isomers. We will also discuss behenic acid, the saturated counterpart, to provide a complete picture of 22-carbon fatty acids.
Physiological Effects of Erucic Acid (22:1n-9)
The primary concern associated with dietary erucic acid is its cardiotoxicity, specifically myocardial lipidosis. This condition is characterized by the accumulation of triacylglycerols within the heart muscle cells.[1][2]
Metabolism and Mechanism of Cardiotoxicity
Erucic acid is poorly oxidized by cardiac mitochondria.[3][4] This is attributed to the low activity of carnitine palmitoyltransferase I (CPT-I) towards erucoyl-CoA, which limits its entry into the mitochondria for β-oxidation.[5] The impaired oxidation leads to an accumulation of erucic acid in the myocardium, where it is esterified into triacylglycerols, resulting in lipid droplet formation.[6][7] Furthermore, erucic acid can inhibit the mitochondrial oxidation of other fatty acids, exacerbating the energy deficit in the heart.[3][4]
dot
Caption: Mechanism of Erucic Acid-Induced Myocardial Lipidosis.
Quantitative Data on Erucic Acid-Induced Myocardial Lipidosis
The severity of myocardial lipidosis is dose-dependent.[1] The following table summarizes the dose-response relationship observed in animal studies.
| Animal Model | Dose of Erucic Acid | Duration | Observed Effects | Reference |
| Rats | ~1500 mg/kg bw/day (9% of diet) | 1 week | Significantly increased myocardial lipidosis compared to 2.5% erucic acid diet. | [1][8] |
| Rats | 20% rapeseed oil diet | 3-5 days | Fourfold increase in cardiac triglycerides (49.5 ± 3.8 mg/g wet wt vs 13.6 ± 1.3 mg/g). | [6][7] |
| Nursling Pigs | 900 mg/kg bw/day | 4-9 days | Noticeable increase in myocardial lipidosis. | [1] |
| Nursling Pigs | >1100 mg/kg bw/day | 4-9 days | Greatest myocardial lipidosis observed. | [1] |
| Piglets | 0.7 g/kg bw/day | 2 weeks | No Observed Adverse Effect Level (NOAEL) for myocardial lipidosis. | [2][9] |
| Piglets | 1.1 g/kg bw/day | 2 weeks | Clear dose-related increase in lipidosis. | [2] |
Physiological Effects of Docosahexaenoic Acid (DHA, 22:6n-3)
In stark contrast to erucic acid, DHA is an essential omega-3 polyunsaturated fatty acid with numerous health benefits, particularly for the central nervous system and in modulating inflammation.
Neurogenic and Neuroprotective Effects
DHA is a major structural component of the brain and retina. It plays a critical role in neurogenesis, synaptogenesis, and neuronal differentiation.[10][11] DHA supplementation has been shown to stimulate the expression of immediate-early response genes involved in neuronal differentiation and to promote neurite outgrowth.[12][13]
dot
Caption: DHA-Mediated Signaling in Neuronal Differentiation.
Anti-inflammatory Effects
DHA exerts potent anti-inflammatory effects through various mechanisms, including the production of specialized pro-resolving mediators (SPMs) like resolvins and protectins, and by modulating the expression of inflammatory genes. Clinical trials have investigated the effects of DHA on markers of inflammation.
Quantitative Data on DHA's Anti-inflammatory Effects
| Study Population | DHA Dosage | Duration | Key Findings | Reference |
| Healthy adults with abdominal obesity | 2.7 g/day | 10 weeks | Greater reduction in interleukin-18 and a greater increase in adiponectin compared to EPA. No significant difference for IL-6, TNF-α, and C-reactive protein. | [14] |
| Endurance Athletes | 2.1 g/day DHA + 240 mg/day EPA | 10 weeks | Significantly lower IL-1β and IL-6 values after exercise compared to placebo. | [15] |
| Subjects with stable coronary artery disease | 3.36 g/day EPA+DHA | 1 year | 2.2% reduction in Neutrophil/Lymphocyte ratio (p=0.014) compared to a 12.2% increase in the control group. | [16] |
Physiological Effects of Behenic Acid (22:0)
Behenic acid is a saturated fatty acid. Its primary physiological characteristic is its low bioavailability.
Absorption and Impact on Cholesterol
Due to its long-chain length, behenic acid is poorly absorbed in the human intestine. Despite its low absorption, studies have shown that dietary behenic acid can raise total and LDL cholesterol levels, similar to palmitic acid.[17]
Quantitative Data on Behenic Acid and Cholesterol
| Study Population | Intervention | Duration | Key Findings | Reference |
| Mildly hypercholesterolemic men | Diet supplemented with behenate (B1239552) oil | 3 weeks | Total cholesterol: 5.87 ± 0.8 mmol/L; LDL cholesterol: 4.40 ± 0.8 mmol/L. These levels were not significantly different from a palm oil diet but were significantly higher than a high-oleic acid sunflower oil diet. | [17] |
Experimental Protocols
Induction of Myocardial Lipidosis with Erucic Acid in Rats
This protocol is designed to induce myocardial lipidosis in a rodent model to study the cardiotoxic effects of erucic acid.
-
Animal Model: Male Sprague-Dawley rats.
-
Dietary Intervention:
-
Acclimatize rats for one week on a standard chow diet.
-
Divide rats into a control group and an experimental group.
-
The control group receives a diet containing 20% corn oil by weight.
-
The experimental group receives a diet containing 20% high-erucic acid rapeseed (HEAR) oil by weight (providing approximately 9% erucic acid).[8]
-
-
Duration: 1 week for acute lipidosis studies.[8]
-
Endpoint Analysis:
-
At the end of the study period, euthanize the rats and excise the hearts.
-
Histological Analysis: Fix a portion of the heart tissue in formalin, embed in paraffin, and stain with Oil Red O to visualize lipid droplets.[8]
-
Biochemical Analysis: Homogenize a portion of the heart tissue for lipid extraction. Quantify cardiac triacylglycerol and the erucic acid content in the cardiac lipids using gas chromatography-mass spectrometry (GC-MS).[8]
-
dot
Caption: Experimental Workflow for Inducing Myocardial Lipidosis.
Measurement of Fatty Acid Oxidation in Isolated Heart Mitochondria
This protocol outlines the measurement of fatty acid oxidation capacity in mitochondria isolated from cardiac tissue, which is crucial for understanding the effects of compounds like erucic acid.
-
Mitochondrial Isolation:
-
Excise the heart and place it in ice-cold isolation buffer.
-
Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend it in a suitable buffer.
-
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the isolated mitochondria to the respirometer chamber containing respiration medium.
-
Measure basal respiration (State 2).
-
Add the fatty acid substrate of interest (e.g., palmitoylcarnitine (B157527) for long-chain fatty acid oxidation) along with malate.[18]
-
Measure State 3 respiration by adding ADP.
-
To assess the effect of an inhibitor like erucic acid, it can be added prior to the substrate to measure its impact on substrate oxidation.
-
-
Data Analysis: Calculate the oxygen consumption rate (OCR) in different respiratory states to determine the capacity of the mitochondria to oxidize the fatty acid substrate.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for the quantitative analysis of fatty acids in biological samples.
-
Lipid Extraction:
-
Homogenize the tissue sample.
-
Extract total lipids using a solvent system like chloroform:methanol (B129727) (2:1, v/v) according to the Folch method.[19]
-
-
Transesterification:
-
Saponify the lipid extract with methanolic NaOH.
-
Methylate the fatty acids using a reagent like boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Inject the FAMEs into a GC-MS system.
-
Use a capillary column suitable for FAME separation (e.g., a polar column).
-
Set an appropriate temperature program for the GC oven to separate the FAMEs.
-
The mass spectrometer will identify and quantify the individual FAMEs based on their retention times and mass spectra. Use internal standards for accurate quantification.[19][20]
-
Assessment of Neuronal Differentiation with DHA
This protocol describes an in vitro assay to evaluate the neurogenic potential of DHA.
-
Cell Culture:
-
Culture neural stem cells (NSCs) or a neuronal precursor cell line (e.g., PC12 cells) in appropriate growth media.
-
-
DHA Treatment:
-
Plate the cells at a suitable density for differentiation.
-
Treat the cells with different concentrations of DHA (e.g., 10 and 30 µM) or a vehicle control.[12]
-
-
Differentiation Induction: For cell lines like PC12, induce differentiation with a growth factor such as Nerve Growth Factor (NGF).[12]
-
Endpoint Analysis:
-
Morphological Analysis: After a defined period (e.g., 2 hours to 10 days), assess neurite outgrowth using light microscopy and image analysis software.[12]
-
Molecular Analysis: At various time points, harvest the cells for RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of immediate-early neurogenesis markers like Egr3 and PC3.[12]
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining for neuronal markers such as β-III tubulin or MAP2 to visualize and quantify differentiated neurons.
-
Conclusion
The term "this compound" represents a diverse group of fatty acids with profoundly different physiological impacts. While erucic acid (22:1n-9) poses a significant risk of cardiotoxicity due to its poor mitochondrial oxidation, docosahexaenoic acid (DHA, 22:6n-3) is an essential nutrient vital for neurological health and inflammatory regulation. Behenic acid (22:0), the saturated counterpart, has limited nutritional value due to its low absorption but can contribute to elevated cholesterol levels. This guide highlights the critical importance of understanding the specific isomeric structure of fatty acids when evaluating their dietary effects. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex roles of these very-long-chain fatty acids in health and disease.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. food.gov.uk [food.gov.uk]
- 3. Studies of the mode of action of erucic acid on heart metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erucic acid--an inhibitor of fatty acid oxidation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Oxidation of erucic acid and erucyl-CoA by isolated rat heart mitochondria: comparison to oleic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of a reversible cardiac lipidosis by a dietary long-chain fatty acid (erucic acid). Relationship to lipid accumulation in border zones of myocardial infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dietary saturated fat on erucic acid induced myocardial lipidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Docosahexaenoic acid significantly stimulates immediate early response genes and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nutritionaloutlook.com [nutritionaloutlook.com]
- 15. mdpi.com [mdpi.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Behenic acid is a cholesterol-raising saturated fatty acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
An In-depth Technical Guide to the Structural Elucidation of Docosenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Docosenoic acids, 22-carbon unsaturated fatty acids, play significant roles in various biological processes and are key components of many natural and industrial products. The precise location and geometry of the double bond within the acyl chain define their isomeric form, which in turn dictates their physical properties and biological functions. Erucic acid ((Z)-docos-13-enoic acid) and cetoleic acid ((Z)-docos-11-enoic acid) are two of the most common isomers.[1][2][3] This guide provides a comprehensive overview of the analytical strategies and experimental protocols required for the unambiguous structural elucidation of docosenoic acid isomers.
Introduction to this compound Isomers
This compound (22:1) is a monounsaturated fatty acid with numerous positional and geometrical isomers. The notation "22:1" indicates a 22-carbon chain with one double bond. The position of this double bond is designated by "n-x" or "ω-x", where 'x' is the position of the double bond counting from the methyl (omega) end of the fatty acid chain. For example, erucic acid is a ω-9 fatty acid, meaning the double bond is between the 9th and 10th carbon from the methyl end.[2]
Common positional isomers of this compound found in nature include:
-
22:1n-9 (Erucic acid): Prevalent in the oils of plants from the Brassicaceae family, such as rapeseed and mustard.[2]
-
22:1n-11 (Cetoleic acid): Found in significant amounts in certain fish oils and the oils of some marine organisms.[3]
-
Other isomers: Positional isomers such as 22:1n-7, 22:1n-13, and 22:1n-15 have also been identified, particularly in marine sources.[4][5]
The geometry of the double bond, either cis (Z) or trans (E), further diversifies the isomeric landscape. The naturally occurring isomers are predominantly in the cis configuration.
Analytical Workflow for Structural Elucidation
A multi-step analytical approach is essential for the comprehensive structural elucidation of this compound isomers. The general workflow involves lipid extraction, derivatization to enhance volatility for gas chromatography, chromatographic separation of isomers, and spectroscopic analysis for definitive structure determination.
References
- 1. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Cetoleic acid - Wikipedia [en.wikipedia.org]
- 4. Gas chromatographic separation of this compound positional isomers on an SLB-IL100 ionic liquid column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatographic Separation of this compound Positional Isomers on an SLB-IL100 Ionic Liquid Column [jstage.jst.go.jp]
Methodological & Application
Application Note: Analysis of Docosenoic Acid in Fish Oil Using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosenoic acid (C22:1) is a monounsaturated omega-9 fatty acid with several isomers, the most common in fish oil being cetoleic acid (22:1n-11) and erucic acid (22:1n-9). While fish oil is primarily known for its high content of omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA, the characterization of other fatty acids, including this compound isomers, is crucial for quality control, nutritional profiling, and understanding the oil's overall therapeutic potential.[1] High levels of erucic acid, for instance, have been associated with potential health concerns, making its accurate quantification a regulatory and safety requirement. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the detailed analysis of fatty acids.[2][3] This method offers high resolution and sensitivity for separating and identifying individual fatty acid methyl esters (FAMEs) in complex mixtures like fish oil.[4] This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound in fish oil.
Experimental Protocols
Materials and Reagents
-
Fish oil supplement capsules or bulk oil
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Petroleum ether
-
Sodium hydroxide (B78521) (NaOH)
-
Boron trifluoride-methanol solution (BF3-CH3OH), 14%
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
FAME standards mix, including methyl erucate (B1234575) and methyl cetoleate
-
Internal standard (e.g., methyl tricosanoate, C23:0)
-
Glassware: reflux flasks, condensers, separating funnels, vials
Sample Preparation: Transesterification to FAMEs
To make the fatty acids in fish oil triglycerides volatile for GC analysis, they must be converted into fatty acid methyl esters (FAMEs). This is achieved through a transesterification reaction.[5][6]
Protocol:
-
Lipid Extraction (for fish tissue, if not using oil): Homogenize minced fish samples in a chloroform-methanol (2:1) mixture. Filter and collect the chloroform fraction, which is rich in lipids. Evaporate the solvent to obtain the fish oil.[7]
-
Saponification & Methylation:
-
FAMEs Extraction:
-
Add 16 mL of saturated NaCl solution to the flask to help separate the layers.[7]
-
Transfer the mixture to a separating funnel.
-
Add 20 mL of hexane or petroleum ether and shake vigorously.[7]
-
Allow the layers to separate. Collect the upper organic layer containing the FAMEs.
-
Repeat the extraction of the lower aqueous layer twice more with 20 mL of hexane.[7]
-
-
Final Preparation:
GC-MS Instrumentation and Conditions
The following parameters are a typical starting point and may require optimization based on the specific instrument and column used. A highly polar cyanopropyl-based capillary column is recommended for resolving positional isomers of fatty acids.[11]
Data Presentation
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MS (or equivalent) |
| GC Column | Teknokroma TR-CN100 (60 m x 0.25 mm ID x 0.20 µm) or Restek Rt-2560 (100 m x 0.25 mm ID x 0.20 µm)[8][12] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7][13] |
| Injection | 1 µL, Splitless mode[8][12] |
| Injector Temperature | 225°C - 250°C[2][8] |
| Oven Program | Initial 90°C (hold 7 min), ramp 4°C/min to 180°C, ramp 2°C/min to 215°C (hold 2 min), ramp 1°C/min to 240°C (hold 2 min)[8][12] |
| MS Transfer Line | 260°C - 290°C[1][12] |
| Ion Source Temp. | 230°C, Electron Impact (EI) ionization[12] |
| Electron Energy | 70 eV[7][8] |
| Mass Scan Range | 50 - 600 m/z[7][8] |
| Solvent Delay | 10 min[12] |
Table 2: Example this compound Content in Commercial Fish Oils
This table presents illustrative data synthesized from typical findings in fish oil analysis. Actual values will vary by fish species, origin, and processing.
| Fish Oil Source | Cetoleic Acid (22:1n-11) (% of Total Fatty Acids) | Erucic Acid (22:1n-9) (% of Total Fatty Acids) |
| Tuna Oil | 1.5 - 3.0 | 0.5 - 1.5[1] |
| Salmon Oil | 2.0 - 4.0 | < 0.5 |
| Cod Liver Oil | 5.0 - 10.0 | < 1.0 |
| Sardine/Anchovy Oil | 1.0 - 2.5 | < 0.5[6] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound in fish oil.
This compound Isomer Relationship
Caption: Relationship between this compound and its common isomers.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. scioninstruments.com [scioninstruments.com]
- 5. gcms.cz [gcms.cz]
- 6. 鱼油胶囊和养殖鲑鱼中ω-3脂肪酸的气相色谱分析 [sigmaaldrich.com]
- 7. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Comparative analysis of EPA and DHA in fish oil nutritional capsules by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]
Application of Docosenoic Acid in Biofuel Production: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Docosenoic acid, a monounsaturated omega-9 fatty acid, is emerging as a promising feedstock for the production of advanced biofuels. Its long-chain structure makes it a suitable precursor for various biofuels, including biodiesel, renewable diesel, and bio-jet fuel. This document provides a detailed overview of the application of this compound in biofuel production, complete with experimental protocols and quantitative data to support further research and development in this field.
Biofuel Production from this compound: Key Conversion Pathways
There are three primary pathways for converting this compound into biofuels:
-
Transesterification: This process converts this compound (often in the form of triglycerides in high-erucic acid rapeseed oil) into fatty acid methyl esters (FAME), the primary component of biodiesel.
-
Hydrotreating: This method involves treating this compound with hydrogen in the presence of a catalyst to produce renewable diesel, a hydrocarbon fuel chemically similar to petroleum diesel.
-
Catalytic Cracking: This process breaks down the long carbon chain of docosenooic acid into smaller hydrocarbon molecules suitable for bio-jet fuel.
The selection of the conversion pathway depends on the desired biofuel type and the available infrastructure.
Quantitative Data on Biofuel Production
The efficiency of converting this compound into biofuels is influenced by various factors, including the chosen method, catalyst, and reaction conditions. The following tables summarize key quantitative data from relevant studies.
Table 1: Biodiesel Yield from Transesterification of High-Erucic Acid Rapeseed Oil
| Catalyst | Methanol (B129727):Oil Molar Ratio | Temperature (°C) | Catalyst Conc. (wt%) | Reaction Time | Conversion/Yield (%) | Reference |
| Potassium Hydroxide (B78521) (KOH) | 5:1 | 60 | 1 | - | 92.3 | [1] |
| Potassium Hydroxide (KOH) | 6:1 | 60 | 1.0 | 30 min | 99 | [2] |
| Potassium Hydroxide (KOH) | 15:1 | 50 | 1 (of oil) | 60 min | >95 | [3] |
| KCl/CaO | 15:1 | 65 | - | - | 98.3 | [4] |
Table 2: Product Yields from Hydrotreating and Catalytic Cracking of Fatty Acids/Vegetable Oils
| Process | Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Product Yield/Selectivity | Reference |
| Hydrotreating | Soybean Oil | NiMoS₂ / CoMoS₂ | 350-400 | - | n-C15-C18 alkanes | [5] |
| Hydrotreating | Methyl Esters | Co/Zr-SBA-15 | - | - | >95% conversion, >60% C11-C20 hydrocarbons | [6] |
| Catalytic Cracking | Jatropha Oil | Alumina/Clay | - | - | Comparable to petroleum derivatives | [6] |
| Catalytic Hydrocracking | Waste Cooking Oil | Zinc Aluminate | 450 | 120 | High yield of bio-kerosene | [7] |
Experimental Protocols
Detailed methodologies for the key experiments in biofuel production from this compound are provided below.
Protocol 1: Biodiesel Production via Transesterification of High-Erucic Acid Rapeseed Oil
Objective: To synthesize fatty acid methyl esters (biodiesel) from high-erucic acid rapeseed oil.
Materials:
-
High-erucic acid rapeseed oil
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hexane
-
Anhydrous sodium sulfate
-
Distilled water
-
Standard fatty acid methyl ester mixture for GC analysis
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Oil Pre-treatment: Dry the high-erucic acid rapeseed oil by heating it at 105-110°C for 1 hour with constant stirring to remove any moisture.
-
Catalyst Preparation: Prepare a fresh solution of potassium methoxide (B1231860) by dissolving the required amount of KOH (e.g., 1% w/w of oil) in anhydrous methanol under vigorous stirring in a separate flask. Ensure the KOH is completely dissolved.
-
Transesterification Reaction:
-
Add the pre-treated oil to the three-necked flask and heat it to the desired reaction temperature (e.g., 60°C) using the hot plate stirrer.
-
Slowly add the potassium methoxide solution to the heated oil while stirring vigorously.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1-2 hours) under reflux.
-
-
Product Separation:
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for phase separation.
-
The upper layer is the biodiesel (FAME) and the lower layer is glycerol (B35011).
-
Carefully drain the glycerol layer.
-
-
Biodiesel Washing and Drying:
-
Wash the biodiesel layer with warm distilled water (50°C) multiple times to remove any residual catalyst, soap, and methanol. Continue washing until the wash water is neutral.
-
Dry the washed biodiesel using anhydrous sodium sulfate.
-
Remove the solvent (if any was used for extraction) using a rotary evaporator.
-
-
Analysis:
-
Analyze the final product using GC-FID to determine the fatty acid methyl ester composition and calculate the yield.
-
Protocol 2: Renewable Diesel Production via Hydrotreating of this compound
Objective: To produce n-docosane (a component of renewable diesel) from this compound through hydrodeoxygenation.
Materials:
-
This compound
-
Supported metal catalyst (e.g., NiMo/Al₂O₃ or CoMo/Al₂O₃)
-
Hydrogen gas (high purity)
-
Inert solvent (e.g., dodecane)
Equipment:
-
High-pressure batch reactor (autoclave) or continuous flow reactor
-
Temperature and pressure controllers
-
Gas supply system
-
Product collection system
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Catalyst Activation (Pre-sulfidation): The commercial catalysts often require activation. This is typically done by treating the catalyst with a sulfur-containing compound (e.g., H₂S/H₂) at elevated temperatures, as per the manufacturer's instructions.
-
Reaction Setup:
-
Load the activated catalyst into the reactor.
-
Introduce a solution of this compound in the inert solvent into the reactor.
-
-
Hydrotreating Reaction:
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-100 bar).
-
Heat the reactor to the target temperature (e.g., 300-400°C) while stirring.
-
Maintain the reaction for the specified time (e.g., 2-6 hours).
-
-
Product Recovery:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the liquid product.
-
-
Analysis:
-
Analyze the liquid product using GC-MS to identify the hydrocarbon products and determine the conversion of this compound and the selectivity to n-docosane.
-
Protocol 3: Bio-jet Fuel Production via Catalytic Cracking of this compound
Objective: To produce a mixture of hydrocarbons in the jet fuel range (C8-C16) from this compound.
Materials:
-
This compound
-
Zeolite catalyst (e.g., HZSM-5)
-
Inert gas (e.g., nitrogen)
Equipment:
-
Fixed-bed or fluidized-bed reactor
-
Furnace with temperature controller
-
Gas flow controller
-
Condenser and liquid collection system
-
Gas chromatograph (GC) with a suitable column for hydrocarbon analysis
Procedure:
-
Catalyst Preparation: Activate the zeolite catalyst by calcining it in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and organic impurities.
-
Reaction Setup:
-
Load the activated catalyst into the reactor.
-
Heat the reactor to the desired cracking temperature (e.g., 400-550°C) under a continuous flow of inert gas.
-
-
Catalytic Cracking Reaction:
-
Introduce this compound into the reactor at a controlled feed rate. It may need to be preheated to a liquid state.
-
The vaporized fatty acid will pass over the catalyst bed and undergo cracking.
-
-
Product Collection:
-
The cracked products will exit the reactor as a vapor.
-
Cool the vapor stream using a condenser to collect the liquid hydrocarbon product (bio-crude).
-
Non-condensable gases can be collected separately for analysis.
-
-
Analysis:
-
Analyze the liquid product using GC to determine the distribution of hydrocarbon products and the yield of the jet fuel fraction (C8-C16).
-
Visualizing the Conversion Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships in the production of biofuels from this compound.
References
- 1. Investigation on preparation and properties of biodiesel from rapeseed oil with high content of erucic acids. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodiesel from Rapeseed and Sunflower Oil: Effect of the Transesterification Conditions and Oxidation Stability | MDPI [mdpi.com]
- 4. Enhanced transesterification of rapeseed oil to biodiesel catalyzed by KCl/CaO [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Docosenoic Acid as a Biomarker for Dietary Intake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosenoic acid, a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2, is gaining attention as a potential biomarker for dietary intake of specific food sources. Its primary isomeric form in the diet is erucic acid (cis-13-docosenoic acid, C22:1n-9). The presence and concentration of this compound in biological samples can serve as an objective measure of the consumption of foods rich in this fatty acid, such as rapeseed (canola) oil and mustard oil. This document provides detailed application notes and protocols for researchers interested in utilizing this compound as a dietary biomarker.
While this compound is found in certain vegetable oils, it's important to note that high levels of its isomer, erucic acid, have been associated with myocardial lipidosis in animal studies. Consequently, rapeseed oil for human consumption has been bred to contain low levels of erucic acid (LEAR), commonly known as canola oil. In contrast, high-erucic acid rapeseed (HEAR) oil is utilized for industrial purposes.
Dietary Sources of this compound
The primary dietary sources of this compound, specifically erucic acid, are oils derived from plants of the Brassicaceae family.
| Food Source | Typical this compound (Erucic Acid) Content |
| High-Erucic Acid Rapeseed (HEAR) Oil | 20% - 54% of total fatty acids |
| Mustard Oil | Up to 42% of total fatty acids |
| Low-Erucic Acid Rapeseed (Canola) Oil | Regulated to <2% in the USA and Europe |
| Broccoli | Trace amounts |
| Brussels Sprouts | Trace amounts |
| Kale | Trace amounts |
Metabolism of this compound
This compound is metabolized in the human body primarily in the liver. The metabolic pathway involves the breakdown of this long-chain fatty acid into shorter-chain fatty acids.
Metabolic Pathway of this compound (Erucic Acid)
Caption: Metabolic pathway of dietary this compound.
This compound as a Dietary Biomarker
The utility of this compound as a biomarker stems from its limited dietary sources. When detected in biological samples like plasma, erythrocytes, or adipose tissue, it strongly suggests the consumption of rapeseed or mustard oil. However, quantitative data from controlled human feeding studies specifically validating this compound as a dietary biomarker is limited in publicly available literature. The provided protocols can be used to conduct such validation studies.
Experimental Protocols
Protocol 1: Analysis of this compound in Human Plasma/Serum
This protocol details the quantification of total this compound in human plasma or serum samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Human plasma or serum samples
-
Internal Standard (e.g., deuterated this compound)
-
Chloroform
-
Saline solution (0.9% NaCl)
-
Boron trifluoride (BF3) in methanol (14%) or methanolic HCl
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., SP-2560)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
Pipette 100 µL of plasma/serum into a glass tube with a Teflon-lined cap.
-
Add a known amount of the internal standard.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol (or methanolic HCl).
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound methyl ester and the internal standard.
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard and using a calibration curve prepared with known concentrations of this compound.
Experimental Workflow
Caption: Workflow for this compound analysis.
Data Presentation
| Subject ID | Dietary Intervention | Duration of Intervention | Plasma this compound (µg/mL) - Baseline | Plasma this compound (µg/mL) - Post-Intervention |
| 001 | Control Diet | 4 weeks | value | value |
| 002 | 15g HEAR Oil/day | 4 weeks | value | value |
| 003 | 30g HEAR Oil/day | 4 weeks | value | value |
| ... | ... | ... | ... | ... |
Conclusion
This compound holds promise as a specific biomarker for the dietary intake of rapeseed and mustard oils. The protocols outlined in this document provide a robust framework for its quantification in biological samples. Further controlled human feeding studies are warranted to establish a definitive quantitative relationship between the intake of this compound and its concentration in various tissues, which will solidify its application as a reliable dietary biomarker.
Application Notes and Protocols for the Extraction of Docosenoic Acid from Rapeseed Meal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosenoic acid, a monounsaturated omega-9 fatty acid commonly known as erucic acid, is a significant component of rapeseed oil. While high levels of erucic acid in edible oils are regulated, this fatty acid has garnered interest in industrial applications and for its potential therapeutic properties. In the context of drug development, erucic acid has been investigated for its role in neurodegenerative diseases and its anti-inflammatory and antioxidant effects. Rapeseed meal, a by-product of oil extraction, remains a viable source for the extraction of residual this compound for research and development purposes.
These application notes provide detailed protocols for the extraction of this compound from rapeseed meal using various methods, a comparative analysis of these techniques, and an overview of the analytical methods for its quantification. Additionally, a potential signaling pathway influenced by erucic acid is illustrated to provide context for its biological activity.
Data Presentation: Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound from rapeseed meal depends on factors such as desired yield, purity, cost, and environmental impact. Below is a summary of quantitative data for different extraction methods.
| Extraction Method | Key Parameters | Typical this compound Yield | Advantages | Disadvantages | References |
| Soxhlet Extraction | Solvent: n-Hexane; Temperature: 60°C; Time: 4-6 hours | High | Well-established, high extraction efficiency. | Use of organic solvents, time-consuming. | |
| Solvent: Chloroform:Methanol (2:1 v/v) | Lower than hexane | Effective for lipid extraction. | Can lead to isomerization of cis-docosenoic acid to its trans form (brassidic acid), underestimating the actual content. | ||
| Supercritical CO₂ Extraction | Pressure: 30 MPa; Temperature: 35°C; Time: 120 min | High (Oil yield up to 97.15%) | "Green" solvent, high selectivity, mild operating temperatures preserving compound integrity. | High initial equipment cost. | |
| Enzyme-Assisted Aqueous Extraction | Enzymes: Cellulase, Pectinase, Protease mixtures; Temperature: 40-50°C; Time: 2-4 hours | Variable (Protein yields up to 82-83%) | Environmentally friendly, can simultaneously extract other valuable compounds like proteins. | Enzyme cost, longer processing times, requires precise control of pH and temperature. |
Experimental Protocols
Soxhlet Extraction Protocol
This protocol is a widely used and effective method for the extraction of lipids, including this compound, from solid matrices.
Materials:
-
Rapeseed meal (finely ground)
-
n-Hexane (analytical grade)
-
Soxhlet extraction apparatus (thimble, extractor, condenser, heating mantle)
-
Round bottom flask
-
Rotary evaporator
-
Glass wool
Procedure:
-
Accurately weigh approximately 10 g of finely ground rapeseed meal and place it into a cellulose (B213188) extraction thimble.
-
Lightly plug the top of the thimble with glass wool.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of n-hexane to a pre-weighed round bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point (approximately 69°C).
-
Allow the extraction to proceed for 6 hours, ensuring a consistent cycle of solvent reflux and siphoning.
-
After extraction, turn off the heating mantle and allow the apparatus to cool.
-
Remove the round bottom flask containing the extracted oil and solvent.
-
Concentrate the extract by removing the n-hexane using a rotary evaporator at 40°C.
-
Dry the resulting oil residue under a stream of nitrogen and weigh to determine the total lipid yield.
-
The extracted oil is now ready for derivatization and analysis of this compound content.
Supercritical CO₂ (SC-CO₂) Extraction Protocol
SC-CO₂ extraction is an environmentally friendly alternative to solvent extraction that utilizes carbon dioxide in its supercritical state as the extraction solvent.
Materials:
-
Rapeseed meal (finely ground, particle size ~80 mesh)
-
Supercritical fluid extraction system
-
Liquid CO₂ cylinder
Procedure:
-
Finely grind the rapeseed meal to a particle size of approximately 80 mesh.
-
Load a known quantity of the ground rapeseed meal into the extraction vessel of the SC-CO₂ system.
-
Set the extraction parameters. Optimal conditions for rapeseed oil extraction have been reported as:
-
Pressure: 30 MPa
-
Temperature: 35°C
-
Extraction Time: 120 minutes
-
CO₂ Flow Rate: As per instrument specifications.
-
-
Pressurize the system with CO₂ to the desired pressure and heat the extraction vessel to the set temperature.
-
Initiate the CO₂ flow through the extraction vessel. The supercritical CO₂ will dissolve the oil from the rapeseed meal.
-
The CO₂-oil mixture then flows to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and release the extracted oil.
-
Collect the extracted oil from the separator.
-
After the extraction is complete, depressurize the system safely.
-
The collected oil can be weighed to determine the yield and is ready for further analysis.
Enzyme-Assisted Aqueous Extraction (EAAE) Protocol
EAAE is a green
Application Notes and Protocols: Effects of Docosenoic Acid on Membrane Fluidity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosenoic acid, a C22 monounsaturated fatty acid, encompasses several isomers, including erucic acid and nervonic acid, which are gaining attention for their roles in cellular processes and potential therapeutic applications. A critical aspect of their biological activity lies in their ability to modulate the biophysical properties of cellular membranes, particularly membrane fluidity. This document provides detailed application notes and protocols for investigating the in vitro effects of this compound on membrane fluidity, a key parameter influencing membrane protein function, cell signaling, and overall cellular health. While direct quantitative data for this compound are emerging, the protocols outlined below are based on established methods widely used for studying the effects of other fatty acids, such as the well-researched docosahexaenoic acid (DHA), on membrane dynamics.
Theoretical Background: this compound and Membrane Fluidity
Unsaturated fatty acids, like this compound, generally increase membrane fluidity. The cis double bond in their acyl chain introduces a kink, disrupting the tight packing of phospholipid tails and creating more space for movement within the bilayer. This contrasts with saturated fatty acids, which have straight chains that pack tightly, leading to a more rigid membrane. The extent of this fluidizing effect depends on the specific isomer of this compound and its concentration within the membrane.
Data Presentation
Due to the limited availability of direct quantitative data for this compound's effects on membrane fluidity in the public domain, the following table summarizes the expected outcomes based on the principles of lipid biophysics. Researchers are encouraged to use the provided protocols to generate specific data for their model systems.
| Experimental Parameter | Expected Effect of this compound Incorporation | Rationale |
| Fluorescence Anisotropy (r) | Decrease | The kink in the monounsaturated acyl chain disrupts lipid packing, increasing the rotational freedom of fluorescent probes within the bilayer, thus lowering anisotropy. |
| Laurdan Generalized Polarization (GP) | Decrease | Increased water penetration into the more disordered membrane environment causes a red shift in Laurdan's emission spectrum, resulting in a lower GP value. |
| Phase Transition Temperature (Tm) | Decrease | By disrupting the ordered gel phase, this compound lowers the temperature required to transition to the liquid crystalline (fluid) phase. |
Key Experimental Protocols
Here, we provide detailed protocols for three common in vitro methods to assess membrane fluidity.
Steady-State Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.
Materials:
-
This compound (erucic acid or nervonic acid)
-
Model membrane system (e.g., liposomes of DPPC, POPC, or cell-derived vesicles)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or N-((4-(6-phenyl-1,3,5-hexatrienyl)phenyl)propyl) trimethyl-ammonium p-toluene-sulfonate (TMAP-DPH))
-
Spectrofluorometer with polarization filters
-
Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired phospholipids (B1166683) and a specific molar percentage of this compound in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer by vortexing, followed by sonication or extrusion to form unilamellar vesicles.
-
-
Probe Labeling:
-
Prepare a stock solution of DPH or TMAP-DPH in a suitable solvent (e.g., THF or ethanol).
-
Add the probe to the liposome suspension at a probe-to-lipid molar ratio of approximately 1:500.
-
Incubate in the dark at room temperature for at least 30 minutes to allow for probe incorporation.
-
-
Anisotropy Measurement:
-
Set the excitation and emission wavelengths for the chosen probe (e.g., DPH: λex = 358 nm, λem = 430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the G-factor (correction for instrumental bias) using a horizontally polarized excitation source (I_HV and I_HH). G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes containing this compound to control liposomes (without this compound). A lower 'r' value indicates increased membrane fluidity.
-
Laurdan Generalized Polarization (GP) Assay
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more fluid membranes, water penetration increases, causing a red shift in Laurdan's emission.
Materials:
-
This compound
-
Model membrane system
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Spectrofluorometer
-
Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Liposome Preparation and Labeling:
-
Prepare liposomes as described in the fluorescence anisotropy protocol, co-dissolving Laurdan with the lipids and this compound at a probe-to-lipid molar ratio of approximately 1:200.
-
-
GP Measurement:
-
Set the excitation wavelength to 350 nm.
-
Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)
-
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of lipid bilayers. A lower Tm indicates a more fluid membrane.[3][4][5][6][7]
Materials:
-
This compound
-
Phospholipid (e.g., DPPC)
-
Differential Scanning Calorimeter
-
Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare multilamellar vesicles by hydrating a lipid film (containing the desired molar percentage of this compound) with buffer.
-
Transfer a precise amount of the vesicle suspension to the DSC sample pan.
-
Use buffer as a reference.
-
-
DSC Analysis:
-
Equilibrate the sample at a temperature below the expected Tm.
-
Scan the temperature upwards at a controlled rate (e.g., 1°C/min).
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
-
Data Analysis:
Visualizations
Experimental Workflow for Membrane Fluidity Assays
Caption: Workflow for in vitro membrane fluidity analysis.
Signaling Pathway: this compound's Putative Effect on Membrane-Associated Proteins
Caption: Putative mechanism of this compound action.
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the effects of this compound on membrane fluidity. By employing fluorescence spectroscopy and differential scanning calorimetry, researchers can obtain valuable insights into how these fatty acids modulate the biophysical properties of lipid bilayers. Such studies are crucial for understanding the molecular mechanisms underlying the biological activities of this compound and for the development of novel therapeutic strategies targeting membrane-dependent processes. Further research is warranted to generate specific quantitative data for various isomers of this compound in different model membrane systems.
References
- 1. Laurdan - Wikipedia [en.wikipedia.org]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid phase separation in phospholipid bilayers and monolayers modeling the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucm.es [ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes | Semantic Scholar [semanticscholar.org]
- 7. Oleic- and Docosahexaenoic Acid-Containing Phosphatidylethanolamines Differentially Phase Separate from Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Structured Lipids with Docosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of structured lipids (SLs) incorporating docosenoic acid. The focus is on leveraging the specificity of lipases to produce tailor-made triacylglycerols (TAGs) with desired nutritional and therapeutic properties.
Introduction
Structured lipids are TAGs that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2] The enzymatic synthesis of SLs offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and fewer by-products.[1][3] this compound, a very-long-chain fatty acid (C22:0), which includes behenic acid, is of particular interest due to its low absorption in the human body.[4] This property makes it a valuable component in the design of low-calorie fats and functional foods.[5][6] Structured lipids containing behenic acid have been shown to reduce fat absorption, lower plasma and hepatic triacylglycerol levels, and may play a role in preventing obesity.[4][7][8]
This document outlines the key methodologies for the enzymatic synthesis of SLs containing this compound, focusing on lipase-catalyzed acidolysis and interesterification. Detailed protocols, data presentation, and visual workflows are provided to guide researchers in this field.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic synthesis of structured lipids containing behenic acid, a saturated form of this compound.
Table 1: Fatty Acid Composition of Native Oils and Structured Lipids
| Fatty Acid | Palm Olein (%) | High-Oleic Sunflower Oil (%) | Structured Lipid (EIE-POo) (%) | Structured Lipid (EIE-HOS) (%) |
| Behenic Acid (C22:0) | - | - | 45.6 | 76.5 |
| Oleic Acid (C18:1) | 42.9 | 82.5 | 25.8 | 10.2 |
| Palmitic Acid (C16:0) | 41.2 | 4.1 | 20.3 | 2.1 |
| Linoleic Acid (C18:2) | 10.5 | 10.2 | 5.4 | 8.5 |
| Stearic Acid (C18:0) | 4.5 | 2.8 | 2.1 | 1.5 |
| Data adapted from literature reports on enzymatic interesterification (EIE) of palm olein (POo) and high-oleic sunflower oil (HOS) with behenic acid.[5] |
Table 2: Positional Distribution of Fatty Acids in Structured Lipids
| Position on Glycerol Backbone | Fatty Acid Composition (mol%) in EIE-POo | Fatty Acid Composition (mol%) in EIE-HOS |
| sn-1,3 Positions | ||
| Behenic Acid (C22:0) | 82.0 | 64.0 |
| Saturated Fatty Acids (SFA) | 86.5 | 69.3 |
| Unsaturated Fatty Acids (UFA) | 13.5 | 30.7 |
| sn-2 Position | ||
| Saturated Fatty Acids (SFA) | 13.5 | 5.3 |
| Unsaturated Fatty Acids (UFA) | 86.5 | 94.7 |
| Data reflects the sn-1,3 specificity of the lipase (B570770) used, leading to the incorporation of behenic acid primarily at the outer positions of the triacylglycerol molecule.[5] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Acidolysis for Incorporation of this compound
This protocol describes the incorporation of a free fatty acid (this compound) into a target triacylglycerol (e.g., vegetable oil).
Materials:
-
Vegetable oil (e.g., high-oleic sunflower oil, canola oil)
-
This compound (e.g., behenic acid, erucic acid)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Lipozyme TL IM from Thermomyces lanuginosa)
-
Hexane (B92381) (or solvent-free system)
-
Orbital shaking water bath or stirred-tank reactor
-
Filtration system to remove the enzyme
Procedure:
-
Substrate Preparation: Prepare a reaction mixture with a specific molar ratio of vegetable oil to this compound (e.g., 1:2). For solvent-based reactions, dissolve the substrates in a suitable volume of hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme load is typically between 5% and 10% (w/w) of the total substrates.[5]
-
Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 55-65°C) with constant agitation (e.g., 150-200 rpm) for a specified duration (e.g., 4-24 hours).[5][9] The optimal reaction time should be determined by preliminary time-course studies.
-
Reaction Termination and Enzyme Recovery: Stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and dried for potential reuse.
-
Product Purification: The resulting structured lipid can be purified to remove residual free fatty acids. This can be achieved by washing with an alkaline solution (e.g., aqueous KOH or NaOH) followed by a water wash to neutrality, or by short-path distillation.
-
Analysis: Analyze the fatty acid composition and positional distribution of the final product using gas chromatography (GC) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.[6]
Protocol 2: Lipase-Catalyzed Interesterification for Structured Lipid Synthesis
This protocol involves the exchange of fatty acids between two different triacylglycerols or between a triacylglycerol and a fatty acid ester.
Materials:
-
Triacylglycerol source (e.g., palm olein, crambe oil)
-
This compound ethyl ester (or another TAG rich in this compound)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Stirred-tank reactor with vacuum capability
Procedure:
-
Substrate Preparation: Mix the triacylglycerol source and the this compound ethyl ester at a desired molar ratio (e.g., 1:2).
-
Reaction Setup: Place the substrate mixture in a reactor and heat to the desired reaction temperature (e.g., 60-70°C) under vacuum. The vacuum helps to remove the ethanol (B145695) formed during the reaction, driving the equilibrium towards product formation.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% w/w of total substrates).[5]
-
Reaction Monitoring: Maintain the reaction under constant stirring. Monitor the progress of the interesterification by taking samples at regular intervals and analyzing the composition of the reaction mixture by GC.
-
Reaction Termination and Enzyme Removal: Once the desired level of incorporation is achieved, terminate the reaction by filtering out the enzyme.
-
Product Purification: The crude product is then purified to remove unreacted starting materials and by-products. This can be done using techniques like molecular distillation.
-
Characterization: Characterize the final structured lipid for its fatty acid profile, positional distribution, and physicochemical properties such as melting and crystallization behavior.
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of structured lipids.
Caption: Metabolic fate and health implications of this compound SLs.
References
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of structured lipids containing behenic acid from fully hydrogenated Crambe abyssinica oil by enzymatic interesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structured triacylglycerol containing behenic and oleic acids suppresses triacylglycerol absorption and prevents obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of structured lipids with behenic acid in the prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
Application Note & Protocol: High-Performance Liquid Chromatography for the Separation and Quantification of Docosenoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosenoic acid (C22:1) is a very-long-chain monounsaturated fatty acid with several positional and geometric isomers of significant biological and industrial importance. The most common isomers include erucic acid (cis-13-docosenoic acid), an indicator of rapeseed oil quality, and cetoleic acid (cis-11-docosenoic acid), found in fish oils.[1][2] The presence and quantity of specific this compound isomers can impact nutritional value, product safety, and physiological function.[1] Due to the subtle structural differences between these isomers, their separation and accurate quantification present a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of fatty acids.[3] It operates at ambient temperatures, minimizing the risk of degradation for sensitive compounds, and can be adapted for both analytical and micropreparative purposes.[3] This application note provides detailed protocols for the separation of this compound and its isomers using Reversed-Phase HPLC (RP-HPLC) and Argentation (Silver-Ion) HPLC.
Principle of Separation
Reversed-Phase HPLC (RP-HPLC)
The most common mode for fatty acid analysis is RP-HPLC, which separates molecules based on their hydrophobicity.[4] In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures).[4][5] Fatty acids are separated based on two main properties:
-
Chain Length: Longer hydrocarbon chains have stronger hydrophobic interactions with the stationary phase, leading to longer retention times.[6]
-
Degree of Unsaturation: The presence of double bonds introduces polarity and reduces the effective chain length, causing unsaturated fatty acids to elute earlier than their saturated counterparts.[3]
For sensitive detection, especially with UV-Vis detectors, fatty acids are often derivatized to attach a chromophore, as their native carboxyl group has a poor UV absorbance.[6][7]
Argentation (Silver-Ion) HPLC
Argentation chromatography is a highly specific technique for separating unsaturated fatty acid isomers.[8] The principle relies on the reversible formation of polar π-complexes between silver ions (Ag+) incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acid molecules.[8] The strength of this interaction, and thus the retention time, is determined by:
-
Number of Double Bonds: More double bonds lead to stronger complexation and longer retention.
-
Geometric Configuration: cis isomers form more stable complexes with silver ions and are retained more strongly than trans isomers.[8]
-
Positional Isomerism: The position of the double bond along the acyl chain also influences retention, allowing for the separation of positional isomers.
This method is unparalleled for resolving complex mixtures of geometric and positional isomers that are often difficult to separate by RP-HPLC alone.[7]
Experimental Protocols
Protocol 1: General Quantification of this compound using RP-HPLC
This protocol is suitable for quantifying total this compound content in a sample. Derivatization is included for UV detection.
3.1.1 Materials and Reagents
-
HPLC System: Quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be used.[5][9]
-
Column: Reversed-phase C18 column (e.g., µBondapak™ C18, Supelcosil LC-18, Agilent Poroshell 120 EC-C18).[3][4][5]
-
Solvents: HPLC-grade acetonitrile, methanol, water, n-hexane.
-
Reagents: 0.5 M Sodium Hydroxide in methanol, α-bromoacetophenone (phenacyl bromide), triethylamine (B128534), this compound standards (erucic acid, cetoleic acid), internal standard (e.g., heptadecanoic acid, C17:0).
-
Sample: Oil, lipid extract, or biological matrix.
3.1.2 Sample Preparation: Saponification and Derivatization
-
Hydrolysis (Saponification): Accurately weigh approximately 5 g of the oil sample into a flask. Add 50 mL of 0.5 M NaOH in methanol and reflux at 100°C for 1 hour to hydrolyze triglycerides into free fatty acids (FFAs).[10]
-
Extraction: After cooling, acidify the mixture with HCl and extract the FFAs using n-hexane or petroleum ether. Evaporate the solvent under a stream of nitrogen.[10]
-
Phenacyl Ester Derivatization: To the dried FFA extract, add a solution of α-bromoacetophenone (derivatizing agent) and triethylamine (catalyst) in acetonitrile. Heat the mixture at 80°C for 15-20 minutes.[4][11]
-
Final Preparation: Evaporate the reaction mixture to dryness and reconstitute the derivatized sample in the initial mobile phase for HPLC injection.[11]
3.1.3 Chromatographic Conditions The following table summarizes typical starting conditions for RP-HPLC analysis. Optimization may be required based on the specific sample matrix and isomers of interest.
| Parameter | Condition A | Condition B | Condition C |
| Column | µBondapak™ C18 (300 x 3.9 mm, 10 µm) | Supelcosil LC-18 | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[5] |
| Mobile Phase | A: Acetonitrile, B: Water | A: Tetrahydrofuran, B: Water/Acetonitrile/Phosphoric Acid (64:30:0.1 v/v)[4] | A: Water + 0.05% TFA, B: Methanol + 0.05% TFA[5] |
| Gradient | Gradient from 76:33 (A:B) to 97:3 (A:B)[3] | Isocratic | Gradient from 87% B to 98% B[5] |
| Flow Rate | 2.0 mL/min[3] | 1.5 mL/min | 1.0 mL/min[5] |
| Temperature | Ambient | 30°C | 25°C[5] |
| Detector | UV at 254 nm (for phenacyl esters)[3] | Refractive Index (RI) or UV at 210 nm (for free acids)[4] | ELSD (for free acids)[5] |
| Injection Vol. | 10-20 µL | 10-20 µL | 5-10 µL |
3.1.4 Quantification Quantification is achieved using the external or internal standard method.[12]
-
Prepare a series of calibration standards of derivatized this compound at known concentrations.
-
If using an internal standard, add a fixed amount to all standards and samples.
-
Generate a calibration curve by plotting the peak area (or area ratio to internal standard) against concentration.[13]
-
Determine the concentration in the unknown sample by interpolating its peak area from the calibration curve.
Protocol 2: Isomer Separation using Argentation HPLC
This protocol is designed for the separation of cis/trans and positional isomers of this compound.
3.2.1 Materials and Reagents
-
HPLC System: As described in Protocol 1.
-
Column: A commercially available or lab-prepared silver-ion HPLC column.
-
Mobile Phase: HPLC-grade hexane (B92381) and acetonitrile.
-
Sample: A mixture of this compound isomers, typically derivatized as methyl esters (FAMEs) or phenacyl esters.
3.2.2 Sample Preparation Prepare fatty acid esters (methyl or phenacyl) as described in Protocol 1 or using standard methods like BF3-methanol for methylation.[14]
3.2.3 Chromatographic Conditions Silver-ion chromatography requires non-polar mobile phases with a polar modifier to elute the complexed fatty acids.
| Parameter | Example Condition |
| Column | Silver-Ion Stationary Phase Column |
| Mobile Phase | Hexane with a small, increasing gradient of acetonitrile[8] |
| Gradient | e.g., 0.1% to 1% Acetonitrile in Hexane over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detector | UV (for derivatized esters) or ELSD |
| Expected Elution | trans isomers elute before their corresponding cis isomers[8] |
Data Presentation
Table 1: Summary of HPLC Performance Data for Fatty Acid Analysis
| Analyte(s) | Method | Precision (RSD %) | Recovery (%) | Linearity (R²) | Reference |
| DHA-PC Components | HPLC-UV (derivatized) | 2.5 - 3.2 | 97.8 - 106 | Not specified | [11] |
| Six Unsaturated Fatty Acids | HPLC-DAD | < 0.19 | 99.0 - 104.1 | Not specified | [15] |
| This compound | GC | 1.9 - 11.1 | 96.5 - 98.7 | Not specified | [16] |
| Phenolic Acids & Flavonoids | HPLC-DAD | < 1.0 | 96 - 103 | > 0.99 | [13] |
Note: Data from analogous fatty acid or HPLC analyses are included to provide typical performance characteristics.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for HPLC analysis and a logic map for selecting the appropriate separation method.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logic diagram for selecting the appropriate HPLC method.
Conclusion
HPLC is an indispensable tool for the analysis of this compound in various matrices. Standard RP-HPLC methods coupled with derivatization allow for robust and reliable quantification of total this compound content. For more complex research, such as studying lipid metabolism or food authenticity, Argentation HPLC provides the necessary selectivity to resolve critical cis/trans and positional isomers. The protocols and data presented here offer a comprehensive guide for researchers to develop and implement effective HPLC methods for this compound separation, contributing to advancements in food science, nutrition, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 6. agilent.com [agilent.com]
- 7. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. aocs.org [aocs.org]
- 9. Separation of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. jasco-global.com [jasco-global.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Studies of Docosenoic Acid Metabolism in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosenoic acid, a very-long-chain fatty acid (VLCFA), plays a role in various physiological and pathological processes. Understanding its metabolism in the liver is crucial for elucidating its impact on cellular health and disease. Hepatocytes, the primary functional cells of the liver, are the central site for fatty acid metabolism. This document provides detailed application notes and protocols for conducting in vitro studies on this compound metabolism in hepatocytes. These guidelines are intended to assist researchers in designing and executing robust experiments to investigate the uptake, breakdown, and signaling pathways associated with this particular fatty acid.
Data Presentation
Table 1: Comparative Oxidation of Very-Long-Chain Fatty Acids in Rat Hepatocytes
| Fatty Acid | Percentage Oxidized | Primary Organelle for Oxidation | Reference |
| Eicosapentaenoic Acid (EPA) | 16% of total metabolized | Mitochondria | [1] |
| Docosahexaenoic Acid (DHA) | Very low | Peroxisomes | [1] |
Table 2: Subcellular Oxidation Rates of Fatty Acids in Rat Liver Organelles
| Fatty Acid | Oxidation Rate in Peroxisomes (relative) | Oxidation Rate in Mitochondria (relative) | Reference |
| Eicosapentaenoic Acid (EPA) | Moderate | High | [2] |
| Docosahexaenoic Acid (DHA) | High | Low | [2] |
Table 3: Effect of 3-Thia Fatty Acid Treatment on Fatty Acid Oxidase Activity in Rat Liver
| Enzyme | Fold Increase in Activity | Reference |
| Peroxisomal DHA-CoA Oxidase | 10-fold | [1] |
| Peroxisomal EPA-CoA Oxidase | 5-fold | [1] |
| Mitochondrial Carnitine Acyltransferase-I (with EPA-CoA) | 1.7-fold | [1] |
Signaling Pathways in this compound Metabolism
The metabolism of this compound in hepatocytes is intricately regulated by a network of signaling pathways. As a very-long-chain fatty acid, its breakdown is primarily handled by peroxisomal and mitochondrial β-oxidation. The key transcriptional regulator governing the expression of enzymes involved in this process is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Upon activation by fatty acids, including likely this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the transcription of enzymes essential for fatty acid transport and oxidation in both peroxisomes and mitochondria.
Experimental Workflow
A typical in vitro study of this compound metabolism in hepatocytes involves several key steps, from the isolation and culture of primary hepatocytes to the treatment with this compound and subsequent analysis of its metabolic fate.
References
- 1. Docosahexaenoic and eicosapentaenoic acids are differently metabolized in rat liver during mitochondria and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docosenoic Acid Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of docosenoic acid, a monounsaturated omega-9 fatty acid, in cell culture experiments. The protocols and data presented herein are curated from peer-reviewed literature and are intended to assist in the investigation of the biological effects of this compound on various cell lines, particularly in the context of cancer research.
Introduction
This compound, with the chemical formula C22H42O2, exists in several isomeric forms, with erucic acid (cis-13-docosenoic acid) being a prominent example. Traditionally viewed with caution due to associations with myocardial lipidosis in animal studies, recent research has begun to uncover its potential as a modulator of cellular processes, including those relevant to cancer biology. Emerging evidence suggests that this compound and its derivatives can influence cell viability, induce apoptosis, and modulate key signaling pathways in cancer cells. These notes offer detailed protocols for the preparation and application of this compound in cell culture, summarize its observed effects, and provide visual representations of the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound (erucic acid) and its derivatives on various cancer cell lines as reported in the scientific literature.
Table 1: Cytotoxic and Proliferative Effects of Erucic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| C6 | Human Glioma | 100 µM | Not Specified | 53% inhibition of colony formation | |
| CRL11372 | Human Osteoblasts | 100 µM | Not Specified | 25.18% inhibition of colony formation | [1] |
| HT-29 | Human Colorectal Cancer | 200 µM | 48 hours | No significant antitumor effect alone | |
| HT-29 (with Cisplatin) | Human Colorectal Cancer | 200 µM (Erucic Acid) + 25 µM (Cisplatin) | 24-48 hours | Synergistic increase in cell death and apoptosis | [2] |
| endoC-β-H1 | Human Pancreatic Beta-cells | 500 µM | Not Specified | Highly stimulated apoptosis, increased caspase-3 activity | [1] |
| MCF-7 | Human Breast Cancer | Up to 100 µM | Not Specified | No impact on cell viability | [1] |
| MDA-MB-231 | Human Breast Cancer | Up to 100 µM | Not Specified | No impact on cell viability | [1] |
| LNCaP | Human Prostate Cancer | 27.6 - 73.3 µM (Ciprofloxacin conjugate) | Not Specified | IC50 values in this range | [1] |
| DU-145 | Human Prostate Cancer | 27.6 - 73.3 µM (Ciprofloxacin conjugate) | Not Specified | IC50 values in this range | [1] |
Table 2: Effects of Erucic Acid on Apoptosis and Oxidative Stress Markers
| Cell Line | Concentration | Incubation Time | Marker | Observation | Reference |
| endoC-β-H1 | 500 µM | Not Specified | Caspase-3 | Increased activity | |
| endoC-β-H1 | 500 µM | Not Specified | H2O2 and Hydroxyl Radicals | Increased production | [1] |
| HT-29 (with Cisplatin) | 200 µM | 48 hours | ROS | Increased levels | |
| HT-29 (with Cisplatin) | 200 µM | 48 hours | Caspase-3, -8, -9 | Increased activity | [2] |
| HT-29 (with Cisplatin) | 200 µM | 48 hours | Mitochondrial Membrane Potential | Dysfunction observed | [2] |
| HT-29 (with Cisplatin) | 200 µM | 48 hours | Reduced Glutathione | Decreased levels | [2] |
Experimental Protocols
The following protocols provide a generalized framework for the preparation and application of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution and BSA Complex
Long-chain fatty acids like this compound have poor solubility in aqueous media. Therefore, they are typically dissolved in an organic solvent and then complexed with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells in culture.
Materials:
-
This compound (e.g., Erucic acid)
-
Ethanol (B145695) (100%, sterile)
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath at 37°C
-
0.22 µm sterile filter
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C under an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium.
-
Gently agitate to dissolve the BSA, avoiding foaming.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Warm the BSA solution to 37°C.
-
-
Complex this compound with BSA:
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the fatty acid-BSA complex. The solution should become clear.
-
The final stock solution of the this compound-BSA complex can be stored in aliquots at -20°C.
-
Protocol 2: Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound-BSA complex stock solution (from Protocol 1)
-
Vehicle control (BSA solution with the same concentration of ethanol as the fatty acid stock)
Procedure:
-
Cell Seeding:
-
Seed cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
-
Preparation of Treatment Media:
-
Thaw the this compound-BSA complex stock solution and the vehicle control solution.
-
Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Prepare a vehicle control medium containing the same final concentration of BSA and ethanol as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared treatment media (including vehicle control) to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound supplementation and the potential signaling pathways affected by it.
Conclusion
The provided protocols and data serve as a foundational resource for researchers investigating the in vitro effects of this compound. The evidence suggests that this compound, particularly erucic acid, exhibits cytotoxic and pro-apoptotic effects in certain cancer cell lines, often in a dose-dependent manner. Its ability to induce oxidative stress and modulate key signaling pathways, such as those involving caspases and ion channels like TRPM2, highlights its potential as a subject for further cancer research. It is imperative for researchers to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific experimental system. The provided workflows and pathway diagrams offer a conceptual framework to guide such investigations.
References
- 1. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erucic acid increases the potency of cisplatin-induced colorectal cancer cell death and oxidative stress by upregulating the TRPM2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Erucic Acid in Edible Oils by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucic acid (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid found in certain edible oils, particularly those derived from the Brassicaceae family, such as rapeseed (canola) and mustard oil. While low-erucic acid rapeseed oil (canola) is widely consumed, high levels of erucic acid in the diet have been associated with adverse health effects, including myocardial lipidosis.[1] Consequently, regulatory bodies in many countries have established maximum permissible levels for erucic acid in edible oils.[1]
Traditionally, the quantification of erucic acid has been performed using gas chromatography (GC) following derivatization of the fatty acids to their corresponding methyl esters (FAMEs). While reliable, this method can be time-consuming and requires sample derivatization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and rapid alternative for the analysis of edible oils.[2][3] NMR offers several advantages, including minimal sample preparation, non-destructive analysis, and the ability to provide detailed structural information.[4][5]
This application note provides detailed protocols for the quantification of erucic acid in edible oils using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.
Principle of NMR-Based Quantification
Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific signal from the analyte (erucic acid) to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.
For the quantification of erucic acid, specific signals in the ¹H and ¹³C NMR spectra that are unique to its structure within the triglyceride matrix are utilized.
Experimental Protocols
Protocol 1: Quantification of Erucic Acid using ¹³C NMR Spectroscopy
This protocol focuses on the direct quantification of the erucic acid content by integrating the unique carbonyl carbon signal of erucic acid in the ¹³C NMR spectrum. A specific peak for the erucic acid carbonyl has been identified at approximately 173.19 ppm.[1]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the edible oil sample into a clean vial.
-
Add a precise volume of a suitable deuterated solvent, typically 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a known amount of an internal standard. A suitable internal standard for ¹³C NMR is 1,3,5-trioxane (B122180) or another compound with a sharp singlet in a region of the spectrum that does not overlap with the oil signals. The internal standard should be accurately weighed and dissolved in the deuterated solvent.
-
Vortex the sample until the oil is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Nucleus: ¹³C
-
Pulse Sequence: Inverse-gated decoupling (e.g., zgig in Bruker terminology) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.
-
Acquisition Parameters:
-
Spectral Width (SW): ~250 ppm (e.g., -25 to 225 ppm)
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. For carbonyl carbons, a D1 of 30-60 seconds is recommended.
-
Pulse Angle: 90°
-
Temperature: 298 K
-
3. Data Processing and Quantification:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the characteristic carbonyl signal of erucic acid at ~173.19 ppm (I_erucic).
-
Integrate the signal of the internal standard (I_IS).
-
Calculate the concentration of erucic acid using the following formula:
Where:
-
I_erucic is the integral of the erucic acid signal.
-
N_erucic is the number of carbons for the erucic acid signal (1 in this case).
-
I_IS is the integral of the internal standard signal.
-
N_IS is the number of carbons for the internal standard signal.
-
Moles_IS is the moles of the internal standard added.
-
Volume_sample is the volume of the sample in the NMR tube.
-
Protocol 2: Quantification of Erucic Acid using ¹H NMR Spectroscopy
This protocol utilizes the signals of the olefinic protons of erucic acid for quantification. While there can be overlap with other unsaturated fatty acids, careful integration of specific regions can provide a reliable estimate.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the edible oil sample into a clean vial.
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add a known amount of an internal standard. A suitable internal standard for ¹H NMR is maleic acid or another compound with sharp signals that do not overlap with the oil signals.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Nucleus: ¹H
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg in Bruker terminology).
-
Acquisition Parameters:
-
Spectral Width (SW): ~15 ppm (e.g., -2 to 13 ppm)
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ (a delay of 10-30 seconds is generally sufficient for protons in triglycerides).
-
Pulse Angle: 90°
-
Temperature: 298 K
-
3. Data Processing and Quantification:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Identify and integrate the olefinic proton signals of erucic acid, which typically appear around 5.34 ppm (triplet of triplets).
-
Integrate the signal of the internal standard.
-
Calculate the concentration of erucic acid using a similar formula as in the ¹³C NMR protocol, adjusting for the number of protons for each signal.
Data Presentation
The following tables summarize the expected chemical shifts for erucic acid and provide a comparison of NMR with the traditional GC method.
Table 1: Characteristic NMR Chemical Shifts for Erucic Acid in a Triglyceride Matrix (in CDCl₃)
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | 173.19[1] |
| Olefinic (-CH=CH-) | ~129.8 | |
| Allylic (-CH₂-CH=) | ~27.2 | |
| Methylene chain (-(CH₂)n-) | 22-34 | |
| Terminal Methyl (-CH₃) | ~14.1 | |
| ¹H | Olefinic (-CH=CH-) | ~5.34 (tt) |
| Allylic (-CH₂-CH=) | ~2.01 (q) | |
| Methylene chain (-(CH₂)n-) | ~1.2-1.6 | |
| Terminal Methyl (-CH₃) | ~0.88 (t) |
Table 2: Quantification of Erucic Acid in Selected Edible Oils - NMR vs. GC
| Edible Oil | Erucic Acid Content by ¹³C NMR (%) | Erucic Acid Content by GC (%) | Reference |
| Mustard Oil (Sample 1) | 46.13 | 45.90 | [1] |
| Mustard Oil (Sample 2) | 41.82 | 41.55 | [1] |
| Canola Oil (Low Erucic) | < 2.0 | < 2.0 | [1] |
| High Erucic Acid Rapeseed Oil | > 40.0 | > 40.0 | [1] |
Table 3: Comparison of NMR and GC for Erucic Acid Quantification
| Feature | NMR Spectroscopy | Gas Chromatography (GC) |
| Sample Preparation | Minimal, no derivatization required.[4] | Requires derivatization to FAMEs.[1] |
| Analysis Time | Rapid (minutes per sample).[1] | Longer (includes derivatization and run time). |
| Sample Consumption | Non-destructive, sample can be recovered. | Destructive. |
| Information Provided | Structural and quantitative information. | Primarily quantitative composition. |
| Initial Cost | High. | Moderate. |
| Consumables Cost | Low (deuterated solvents). | Higher (solvents, derivatization agents, columns). |
Mandatory Visualization
Caption: Experimental workflow for the quantification of erucic acid in edible oils by NMR spectroscopy.
Caption: Principle of quantitative NMR (qNMR) for erucic acid determination.
References
Application Notes and Protocols: The Use of Docosenoic Acid as an Internal Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipids is essential for understanding their roles in cellular processes, disease pathogenesis, and for the development of novel therapeutics. In mass spectrometry-based lipid analysis, the use of an internal standard (IS) is crucial for correcting analytical variability introduced during sample preparation, extraction, and analysis.[1] An ideal internal standard should be a compound that is not naturally present in the sample, behaves chemically and physically similarly to the analytes of interest, and can be clearly distinguished by the analytical instrument.[2]
Stable isotope-labeled lipids are considered the gold standard for internal standards in lipidomics as they have nearly identical properties to their endogenous counterparts, ensuring accurate correction for experimental variations.[3][4] While not as commonly cited as other fatty acids, a stable isotope-labeled version of docosenoic acid (C22:1), a very long-chain monounsaturated fatty acid, can serve as an effective internal standard for the quantification of other very long-chain fatty acids and related lipid species. Its structural similarity ensures that it experiences similar extraction efficiencies and ionization responses as the analytes.[2]
These application notes provide a comprehensive guide to using a stable isotope-labeled version of this compound, such as this compound-d3, as an internal standard for the quantitative analysis of lipids in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known amount of the standard to the sample at the earliest stage of the workflow, typically before lipid extraction.[2] The internal standard co-processes with the endogenous lipids, and any losses or variations in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.
Experimental Workflow Overview
The general workflow for lipid quantification using an internal standard involves several key steps, from sample preparation to data analysis.
Quantitative Data Summary
The performance of this compound-d3 as an internal standard should be validated by assessing its linearity, recovery, and precision. The following tables summarize expected performance data based on methods using structurally similar long-chain fatty acid internal standards.
Table 1: Linearity of Fatty Acid Quantification using a Very Long-Chain Fatty Acid Internal Standard
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Palmitic Acid (C16:0) | 0.5 - 100 | > 0.995 |
| Stearic Acid (C18:0) | 0.5 - 100 | > 0.996 |
| Oleic Acid (C18:1) | 0.5 - 100 | > 0.995 |
| Linoleic Acid (C18:2) | 0.5 - 100 | > 0.994 |
| Arachidonic Acid (C20:4) | 0.2 - 50 | > 0.997 |
| Eicosapentaenoic Acid (C20:5) | 0.2 - 50 | > 0.998 |
| Docosahexaenoic Acid (C22:6) | 0.2 - 50 | > 0.997 |
Table 2: Recovery and Precision Data
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Palmitic Acid (C16:0) | 10 | 95.2 | 4.8 | 6.2 |
| Stearic Acid (C18:0) | 10 | 96.1 | 4.5 | 5.9 |
| Oleic Acid (C18:1) | 10 | 94.8 | 5.1 | 6.5 |
| Docosahexaenoic Acid (C22:6) | 5 | 97.3 | 3.9 | 5.1 |
Data are representative and should be established for each specific assay and matrix.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes the extraction of total lipids from plasma samples.
Materials:
-
Plasma samples
-
This compound-d3 internal standard solution (1 mg/mL in ethanol)
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the plasma with 10 µL of the this compound-d3 internal standard solution. The final concentration should be appropriate for the expected levels of endogenous lipids and within the linear range of the instrument.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl ester forms.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane layer to a GC vial for analysis.
Protocol 3: GC-MS Analysis of FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for each FAME and the this compound-d3 methyl ester.
-
Protocol 4: LC-MS/MS Analysis of Fatty Acids
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: re-equilibrate at 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Develop specific precursor-to-product ion transitions for each fatty acid and this compound-d3.
-
Signaling Pathway Context: Fatty Acid Metabolism
The accurate quantification of fatty acids is critical for studying various metabolic and signaling pathways. For instance, very long-chain fatty acids are involved in the synthesis of complex lipids such as sphingolipids and glycerophospholipids, which are integral components of cellular membranes and are involved in cell signaling.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound-d3, is a robust strategy for achieving accurate and precise quantification of very long-chain fatty acids and other lipid species in complex biological matrices. The protocols outlined in these application notes provide a framework for implementing this approach using both GC-MS and LC-MS/MS platforms. Proper validation of the method is essential to ensure the generation of high-quality, reproducible data for applications in basic research, clinical diagnostics, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of Docosenoic Acid
Welcome to the technical support center for the quantification of docosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental workflows, with a specific focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of docosenooic acid?
A1: In liquid chromatography-mass spectrometry (LC-MS)-based analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can compromise the accuracy, precision, and sensitivity of quantification.[1] Ion suppression, a reduction in the analyte's signal, is the more common issue. In biological samples like plasma or tissue, phospholipids (B1166683) are a major contributor to matrix effects, especially with electrospray ionization (ESI).[1][2]
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method (Quantitative): This method involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed through the entire extraction procedure that does not initially contain the analyte) with the response of the analyte in a neat solvent.[1] The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion Method (Qualitative): This technique helps identify at which points in the chromatogram matrix effects are occurring.[1] A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any fluctuation (dip or rise) in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[1][3]
Q3: My signal intensity for this compound is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression due to matrix effects.[1] Here are some immediate steps you can take:
-
Dilute the Sample: A simple and often effective first step is to dilute your sample extract.[1][4] This reduces the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Modifying your chromatographic method can help separate this compound from the interfering matrix components.[1][4] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column to improve separation.[1][4][5]
-
Improve Sample Preparation: More rigorous sample cleanup can significantly reduce matrix components.[4][6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interferences than simple protein precipitation.[6]
Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d5).[7][8] A SIL internal standard is chemically identical to the analyte and will have nearly the same elution characteristics and ionization efficiency.[6][8] Therefore, it will be affected by matrix effects to the same extent as the endogenous this compound, allowing for accurate correction and reliable quantification.[6][8] If a SIL internal standard is not available, a structurally similar fatty acid that is not naturally present in the sample can be used as an alternative.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound, with a focus on matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity & Poor Reproducibility | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of this compound.[9] | 1. Improve Sample Cleanup: Implement a more effective sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[6] 2. Chromatographic Separation: Optimize the LC method to separate the analyte from the suppression region.[3] 3. Use a SIL Internal Standard: This will co-elute and experience the same suppression, allowing for accurate correction.[8][10] 4. Sample Dilution: Dilute the sample to reduce the concentration of matrix components.[1] |
| Inaccurate Quantification (High Variability) | Variable Matrix Effects: The extent of ion suppression or enhancement differs between samples.[5] | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[11][12] This ensures that the standards and samples experience similar matrix effects. 2. Standard Addition Method: For highly variable or complex matrices, spike known amounts of this compound standard into aliquots of the actual sample.[13][14] This creates a calibration curve within each sample's unique matrix. 3. Employ a SIL Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects.[10] |
| Non-linear Calibration Curve | Matrix Effects at High Concentrations: Saturation of the ion source or significant matrix effects at higher analyte concentrations. | 1. Extend the Dilution Range: Dilute the higher concentration standards and samples to fall within the linear range of the detector. 2. Optimize Ion Source Parameters: Adjust ion source settings (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency and reduce saturation. 3. Use a Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the calibration curve to give less weight to the higher concentration points. |
| Peak Tailing or Broadening | Column Overload or Contamination: High concentrations of matrix components can affect peak shape. | 1. Enhance Sample Cleanup: Use SPE to remove strongly retained matrix components. 2. Implement a Column Wash: Include a robust wash step at the end of each chromatographic run to elute strongly bound interferences. 3. Use a Guard Column: A guard column can protect the analytical column from contamination. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) known to be free of this compound.
-
This compound analytical standard.
-
Solvents for extraction and reconstitution (e.g., methanol, acetonitrile, hexane).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE). Reconstitute the final extract in the same solvent as Set A.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound analytical standard to the same final concentration as Set A.[1]
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of each set of samples.
-
Calculate Matrix Effect: The matrix effect is calculated as follows:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Mitigation of Matrix Effects using Matrix-Matched Calibration
Objective: To create a calibration curve that compensates for matrix effects by preparing standards in a similar matrix to the samples.[11]
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of this compound.
-
This compound analytical standard stock solution.
-
Internal standard (preferably a SIL version of this compound).
Procedure:
-
Prepare Blank Matrix Extract: Process a sufficiently large volume of the blank matrix through your validated sample preparation method.
-
Spike Standards into Matrix Extract: Create a series of calibration standards by spiking the blank matrix extract with decreasing amounts of the this compound stock solution.
-
Add Internal Standard: Add a constant amount of the internal standard to each calibration standard and to all unknown samples.
-
Process Samples: Process the unknown samples using the same sample preparation method.
-
LC-MS/MS Analysis: Analyze the matrix-matched calibration standards and the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (this compound / internal standard) against the concentration of the matrix-matched standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from this curve.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Key strategies for addressing matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. m.youtube.com [m.youtube.com]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
- 14. Standard Additions | Separation Science [sepscience.com]
avoiding isomerization of docosenoic acid during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the isomerization of docosenoic acid during sample preparation, ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization?
A1: this compound is a monounsaturated omega-9 fatty acid (22:1ω9). Its most common natural form is erucic acid, which has a cis configuration at the double bond (cis-13-docosenoic acid).[1][2] Isomerization is the chemical process where the cis double bond converts to a trans configuration. The trans isomer of erucic acid is known as brassidic acid.[1][2] This structural change can be induced during sample preparation.[3]
Q2: Why is it critical to prevent the isomerization of this compound?
Q3: What are the primary factors that cause isomerization during sample preparation?
A3: The main factors that promote the conversion of cis-docosenoic acid to its trans isomer are:
-
High Temperatures: Thermal energy can promote the formation of the more stable trans isomer.[4][5] Heating during steps like derivatization or drying can be a significant cause. The rate of isomerization increases with rising temperatures.[5]
-
Strong Acids and Bases: Exposure to harsh acidic or alkaline conditions, often used in derivatization or hydrolysis steps, can catalyze isomerization.[3]
-
Certain Catalysts: Some metal-based or acidic catalysts used for esterification or other chemical modifications can induce isomerization.[4][6][7]
-
Extended Reaction Times: Prolonged exposure to any of the above conditions increases the likelihood and extent of isomerization.[4]
Troubleshooting Guide
This guide addresses common issues related to this compound isomerization encountered during sample analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peak corresponding to brassidic acid (trans isomer) in chromatogram. | 1. High Temperature During Derivatization: The temperature used to convert fatty acids to Fatty Acid Methyl Esters (FAMEs) was too high. 2. Harsh Chemical Reagents: The use of strong acids or bases (e.g., during Folch extraction with chloroform:methanol) promoted cis-trans conversion.[3] 3. Prolonged Reaction Time: The sample was exposed to heat or harsh reagents for an extended period.[4] | 1. Optimize Derivatization Temperature: Reduce the reaction temperature. For derivatization with methanolic HCl or boron trifluoride-methanol, consider temperatures around 60°C.[8][9] For highly sensitive unsaturated fatty acids, derivatization at 40°C can be used to decrease the risk of isomerization.[10] 2. Use Milder Reagents & Extraction Methods: Switch to a milder extraction method, such as one using hexane (B92381), which has been shown to prevent cis-trans conversion.[3] Use the mildest possible acidic or basic conditions for derivatization. 3. Minimize Reaction Time: Optimize the reaction time to ensure complete derivatization while minimizing the sample's exposure to potentially isomerizing conditions. |
| Inconsistent or poor recovery of erucic acid. | 1. Oxidative Degradation: this compound is susceptible to oxidation if exposed to air, light, or heat for prolonged periods.[1][11] 2. Incomplete Derivatization: The reaction to convert this compound to its corresponding ester for GC analysis may be incomplete. | 1. Prevent Oxidation: Store samples properly, protected from light and air. Consider adding an antioxidant.[11] Use fresh solvents and purge the reaction vessel with an inert gas like nitrogen.[4] 2. Ensure Complete Derivatization: Follow a validated derivatization protocol carefully. Ensure reagents are fresh and anhydrous. If issues persist, consider an alternative derivatization method. |
| Broad or tailing peaks for this compound methyl ester in GC analysis. | 1. Incomplete Derivatization: Free fatty acids are more polar and can interact with the GC column, leading to poor peak shape.[12] 2. Contaminated GC System: The injector, liner, or column may be contaminated with non-volatile residues. | 1. Verify Derivatization: Confirm that the derivatization reaction has gone to completion. 2. System Maintenance: Clean the GC injector and replace the liner and septum. If necessary, bake the column according to the manufacturer's instructions to remove contaminants. |
Quantitative Data Summary
To minimize isomerization, adhere to the following recommended conditions during sample preparation.
| Parameter | Lipid Extraction | Derivatization (to FAMEs) | Analytical Separation |
| Temperature | Ambient Temperature | 40°C - 60°C[8][9][10] | HPLC: Ambient[13] GC: Avoid excessive injector temperatures (<300°C)[14] |
| pH / Reagents | Neutral pH solvents (e.g., hexane) are preferred over harsh acidic/basic mixtures.[3] | Mild acid catalysts (e.g., Methanolic HCl, Boron Trifluoride-Methanol).[8][9] Avoid strong acids/bases. | Use appropriate mobile/stationary phases as per validated methods. |
| Atmosphere | Standard laboratory atmosphere. | Purge with inert gas (e.g., Nitrogen) to prevent oxidation.[4] | As per instrument requirements. |
| Time | Minimize exposure to extraction solvents. | Optimize for complete reaction but avoid prolonged heating (e.g., 20 minutes at 60°C).[8] | As per chromatographic run time. |
Experimental Protocols
Protocol 1: Lipid Extraction with Minimized Isomerization Risk
This protocol uses hexane, a non-polar solvent, to minimize the risk of isomerization that can occur with more aggressive solvent systems.[3]
-
Homogenization: Homogenize the sample (e.g., tissue, seeds) in a suitable volume of hexane.
-
Extraction: Agitate or vortex the mixture thoroughly for 1-2 minutes. For solid samples, a period of shaking or incubation may be required.
-
Phase Separation: Centrifuge the sample to pellet any solid material.
-
Collection: Carefully transfer the upper hexane layer, which contains the lipids, to a clean glass vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (<40°C).
-
Storage: Store the dried lipid extract at -20°C or lower under nitrogen until derivatization.
Protocol 2: Derivatization to FAMEs using Methanolic HCl
This protocol uses moderately acidic conditions and controlled temperature to prepare Fatty Acid Methyl Esters (FAMEs) for GC analysis while minimizing isomerization.[8]
-
Sample Preparation: Place the dried lipid extract (from Protocol 1) into a glass reaction vial with a PTFE-lined cap.
-
Esterification: Add 2 mL of 3N methanolic HCl to the vial.
-
Heating: Securely cap the vial and heat at 60°C for 20 minutes in a heating block or water bath.[8]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Extraction: Add 1 mL of hexane (GC grade) and 1 mL of deionized water to the vial.
-
Mixing: Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the upper hexane layer.
-
Collection: Carefully transfer the upper hexane layer to a GC autosampler vial for analysis.
Visualized Workflow
The following diagram illustrates a recommended workflow for preparing this compound samples for analysis, highlighting key control points to prevent isomerization.
Caption: Recommended workflow to minimize this compound isomerization.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Erucic acid - Wikipedia [en.wikipedia.org]
- 3. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. atamankimya.com [atamankimya.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. aocs.org [aocs.org]
- 14. uoguelph.ca [uoguelph.ca]
challenges in the separation of cis and trans isomers of docosenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of docosenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis (erucic acid) and trans (brassidic acid) isomers of this compound?
A1: The primary challenges stem from the subtle structural differences between the cis and trans isomers. These include:
-
Similar Physical Properties: Both isomers have the same molecular weight and similar boiling points, making separation by conventional distillation difficult.
-
Co-elution in Chromatography: Due to their similar polarities, cis and trans isomers often co-elute in standard chromatographic systems, particularly on non-polar or moderately polar stationary phases.[1][2]
-
Isomerization During Sample Preparation: Certain sample preparation steps, such as lipid extraction using methods like the Folch method with chloroform (B151607), can induce the conversion of the natural cis isomer into the trans form, leading to inaccurate quantification.[3][4][5]
-
Need for Derivatization: For gas chromatography (GC) analysis, fatty acids must be converted to more volatile fatty acid methyl esters (FAMEs), adding an extra step to the workflow.[2][6]
Q2: Which analytical techniques are most effective for separating this compound isomers?
A2: Several techniques have proven effective, with the choice depending on the specific application, required resolution, and available instrumentation. The most common methods include:
-
Silver Ion Chromatography (Ag-HPLC or Ag-SPE): This is a powerful technique that separates isomers based on the interaction of silver ions with the double bonds of the fatty acids. Cis isomers, with their more sterically accessible double bonds, form stronger complexes with the silver ions and are retained longer than trans isomers.[1][7][8]
-
Gas Chromatography (GC): When coupled with a highly polar capillary column, GC is a standard method for separating and quantifying FAMEs.[6] Specialized columns, such as those with ionic liquid stationary phases, can offer enhanced separation of positional isomers.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, baseline separation of cis and trans isomers of long-chain fatty acids can be achieved with optimized RP-HPLC methods, often coupled with mass spectrometry (MS) for detection.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a promising technique that offers rapid and efficient separations, particularly for nonpolar compounds like fatty acids.[10][11][12] It can provide better resolution of isomers compared to normal-phase liquid chromatography.[11]
-
Low-Temperature Fractional Crystallization: This method exploits the differences in solubility of the isomers in specific organic solvents at low temperatures.[13][14][15]
Q3: Can I separate the isomers without derivatizing them to FAMEs?
A3: Yes, it is possible. Techniques like HPLC and SFC can be used to separate the free fatty acids directly.[2][11] However, for GC analysis, derivatization to FAMEs is generally required to ensure sufficient volatility for the compounds to pass through the column.[2][6]
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Possible Cause | Troubleshooting Solution |
| Poor or no separation of cis and trans peaks. | The GC column is not sufficiently polar. | Use a highly polar capillary column, such as one with a cyano-propyl-polysiloxane stationary phase (e.g., SP-2560 or CP-Sil 88).[6][16] |
| The oven temperature program is not optimized. | Employ a slow temperature gradient to enhance resolution. For example, an initial hold at a lower temperature followed by a slow ramp rate (e.g., 4°C/min).[6] | |
| Inaccurate quantification, with higher than expected trans isomer content. | Isomerization occurred during sample preparation. | Avoid extraction methods known to cause isomerization, such as the Folch method. Consider using a Soxhlet extraction with hexane (B92381).[3][4][5] |
| Broad or tailing peaks. | The sample is not fully derivatized to FAMEs. | Ensure complete methylation by optimizing the reaction conditions (e.g., time, temperature, and reagent concentrations).[6] |
| The injector temperature is too low. | Increase the injector temperature to ensure complete volatilization of the FAMEs (typically around 250°C).[6] |
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Possible Cause | Troubleshooting Solution |
| Co-elution of cis and trans isomers in Reversed-Phase HPLC. | The mobile phase composition is not optimal. | Carefully adjust the mobile phase composition. For complex mixtures, a gradient elution may be necessary. |
| The stationary phase is not selective enough. | Consider using a column with a different stationary phase, such as a phenyl or embedded polar group column, which can offer different selectivity.[17] | |
| Poor separation in Silver Ion HPLC. | The silver ion concentration on the column is too low. | Ensure the column is properly loaded with silver ions according to the manufacturer's protocol.[8] |
| The mobile phase is too polar. | Use a non-polar mobile phase, such as hexane with a small amount of a more polar solvent like acetonitrile (B52724) or isopropanol, to modulate retention.[18] |
Experimental Protocols
Lipid Extraction and FAME Preparation for GC Analysis
This protocol is based on a modified Bligh and Dyer method for lipid extraction, followed by methylation to form FAMEs.[6]
Lipid Extraction:
-
Grind a known weight of the dried sample to a fine powder.
-
Homogenize the powder in a chloroform:methanol (B129727) (1:2, v/v) mixture.
-
Add chloroform and a 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
FAME Preparation:
-
Dissolve the dried lipid extract in a small volume of hexane.
-
Add 0.5 M KOH in methanol and vortex for 30 seconds for saponification.
-
Add 14% Boron trifluoride (BF3) in methanol, cap the tube tightly, and heat at 100°C for 5 minutes for methylation.
-
After cooling, add a saturated NaCl solution and vortex.
-
Centrifuge the mixture, and the upper hexane layer containing the FAMEs is collected for GC analysis.
Silver Ion Solid Phase Extraction (Ag-Ion SPE) for Fractionation
This protocol allows for the separation of cis and trans isomers prior to GC analysis.[1]
-
Condition a Discovery® Ag-Ion SPE cartridge according to the manufacturer's instructions.
-
Load the FAME sample (dissolved in a non-polar solvent like hexane) onto the cartridge.
-
Elute the trans isomers with a non-polar solvent mixture (e.g., hexane/acetone).
-
Elute the cis isomers with a more polar solvent mixture (e.g., hexane/acetone with a higher percentage of acetone).
-
Collect the fractions and analyze them separately by GC.
Visualizations
Caption: Workflow for GC analysis of this compound isomers.
Caption: Troubleshooting logic for co-elution of isomers.
References
- 1. Fraction of cis/trans FAMEs Using Discovery® Ag-Ion SPE [sigmaaldrich.com]
- 2. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Gas chromatographic separation of this compound positional isomers on an SLB-IL100 ionic liquid column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]
- 15. View of Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 16. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. separation of two isomers - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of Long-Chain Fatty Acids
Welcome to our technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of long-chain fatty acids?
A1: Free fatty acids are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2] This leads to several analytical challenges, including poor and tailing peak shapes, broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][3] Derivatization, most commonly the conversion of fatty acids into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[2][4] This process neutralizes the polar carboxyl group, making them more suitable for GC analysis and allowing for better separation based on properties like boiling point and degree of unsaturation.[1][2]
Q2: What are the most common derivatization methods for long-chain fatty acids, and what are their pros and cons?
A2: The most prevalent methods for preparing FAMEs include acid-catalyzed esterification/transesterification, base-catalyzed transesterification, and silylation.[1] Each method has its own advantages and disadvantages.
| Derivatization Method | Common Reagents | Advantages | Disadvantages |
| Acid-Catalyzed Esterification/ Transesterification | Boron trifluoride (BF₃) in methanol, Methanolic HCl | Effective for both free fatty acids and transesterification of esterified fatty acids under mild conditions.[1] FAMEs are very stable.[4] | BF₃ is moisture-sensitive.[4] The reagent can be toxic and requires careful handling.[1] |
| Base-Catalyzed Transesterification | Sodium or potassium hydroxide (B78521) in methanol | Rapid transesterification at room temperature.[1] | Not effective for free fatty acids.[1][4] |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Also effective for other functional groups like hydroxyls.[1][3] | Can lead to more complex EI spectra.[3] TMS derivatives have limited stability and are moisture-sensitive.[3][4] |
Q3: How do I choose the right GC column for FAME analysis?
A3: The choice of a GC column is critical for achieving optimal separation of FAMEs.[5] High-polarity columns are generally recommended.[5][6]
-
Cyanopropyl Silicone Columns (e.g., CP-Sil 88, HP-88, DB-23): These are specifically designed for FAME analysis and provide excellent separation, including for complex cis-trans mixtures.[5][7][8]
-
Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): These medium- to high-polarity columns are also frequently used for FAME analysis.[5][6]
-
Highly Polar Columns (e.g., SP-2560, HP-88): These are preferred for detailed cis-trans separations.[5][7] A longer column length (e.g., 100 m) can also enhance the separation of long-chain fatty acids.[5][9]
For GC-MS applications, low-bleed columns are preferred to minimize background noise and improve sensitivity.[6][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of long-chain fatty acids.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
What is happening? Peak tailing is when the back half of the peak is wider than the front half, often caused by active sites in the GC system.[6][10] Peak fronting, where the front of the peak is sloped, is often a result of column overloading.[1]
Possible Causes and Solutions:
-
Active Sites in the GC System: Free fatty acids can interact with active sites in the inlet liner or on the column.[2]
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column.[2]
-
Solution: Trim the first few centimeters of the column or use a guard column.[2]
-
-
Improper Column Installation: A poorly installed column can lead to dead volume and peak tailing.[2]
-
Solution: Ensure the column is installed correctly in both the inlet and the detector according to the manufacturer's recommendations.[6]
-
-
Column Overload: Injecting too much sample can lead to broad, overlapping, or fronting peaks.[2][11]
-
Solution: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[11]
-
-
Incompatible Solvent: The sample solvent should be compatible with the stationary phase.[11]
-
Solution: For FAME analysis, use a nonpolar solvent like hexane (B92381) or heptane.[11]
-
Problem 2: Baseline Instability or Drift
What is happening? The baseline of your chromatogram is not flat, which can interfere with peak integration and quantification.
Possible Causes and Solutions:
-
Column Bleed: This appears as a rising baseline, especially at higher temperatures.[1]
-
Solution: Condition the column according to the manufacturer's instructions and ensure the column's maximum temperature limit is not exceeded.[1]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy or drifting baseline.
-
Solution: Use high-purity carrier gas and ensure purification traps are functional.[1]
-
-
Leaks in the System: Air leaks can introduce oxygen and other contaminants.[1]
-
Solution: Perform a leak check of the entire GC-MS system.[1]
-
-
Contaminated Injector or Detector:
-
Solution: Clean the injector and detector as part of routine maintenance.[1]
-
Problem 3: Ghost Peaks or Carryover
What is happening? Peaks appear in your chromatogram that are not from the current sample injection.
Possible Causes and Solutions:
-
Contaminated Syringe:
-
Solution: Thoroughly clean the syringe between injections with an appropriate solvent.[1]
-
-
Carryover from Previous Injection:
-
Contaminated Inlet Liner:
-
Solution: Replace the inlet liner.[1]
-
Problem 4: Low Signal Intensity or No Peaks
What is happening? The signal for your analytes is weak or absent.
Possible Causes and Solutions:
-
Inefficient Derivatization: Incomplete derivatization will lead to a lower concentration of the target analyte.[1][2]
-
Sample Degradation: Thermally labile compounds may degrade in a hot injector.[1]
-
Solution: Consider using a lower injector temperature.[1]
-
-
Injector Problems:
-
Solution: Check for leaks in the injector and ensure the syringe is functioning correctly and injecting the correct volume.[1]
-
-
Column Issues:
-
Solution: The column may be contaminated or degraded. Try baking out the column or trimming the first few centimeters.[1]
-
-
MS Detector Issue:
-
Solution: Verify that the MS detector is properly tuned and that the detector voltage is adequate.[1]
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol provides a general guideline for the esterification of fatty acids.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF₃-Methanol solution (12-14% w/w)
-
Hexane
-
Water
-
Micro reaction vessel (5-10 mL)
-
Heater block or water bath
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.
-
Add 2 mL of BF₃-Methanol solution.
-
Heat the vessel at 60°C for 5-10 minutes. Derivatization times may need to be optimized.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: Systematic Contamination Check
This protocol helps to identify the source of contamination in your GC-MS system.[12]
Procedure:
-
Analyze a Solvent Blank: Inject the solvent used for sample resuspension directly into the GC-MS. This will help determine if your solvent is the source of contamination.[12]
-
Run a Method Blank: Perform the entire sample preparation procedure (extraction, derivatization) without any sample. This will help pinpoint the step where contamination is introduced.[12]
-
Systematically Check Components: If the method blank is contaminated, individually test each component. For example, rinse a new pipette tip with a clean solvent and analyze the solvent.[12]
-
Check Your Water Source: If you use water in your extraction or washing steps, test the water by extracting a large volume with a clean solvent and analyzing the concentrated extract.[12]
-
GC-MS System Contamination Check:
This technical support guide provides a starting point for troubleshooting common issues in the GC-MS analysis of long-chain fatty acids. For more specific problems, always refer to your instrument's manuals and consider consulting with technical specialists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Docosenoic Acid Extraction from Oilseeds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of docosenoic acid (erucic acid) extraction from oilseeds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from oilseeds?
A1: The primary methods for this compound extraction include:
-
Conventional Solvent Extraction: This includes techniques like Soxhlet extraction and maceration using organic solvents. Soxhlet extraction is a continuous process that is efficient in terms of solvent use but can expose the extract to heat for extended periods.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, which disrupts the cell walls of the oilseed, enhancing solvent penetration and extraction efficiency.[3][4] It is often faster and can be performed at lower temperatures than conventional methods.[3]
-
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[5] SFE is known for its high selectivity and the ability to obtain solvent-free extracts.[5]
Q2: Which oilseeds are the best sources of this compound?
A2: this compound is predominantly found in the seeds of plants from the Brassicaceae family.[6] High-erucic acid rapeseed (HEAR) and mustard seeds are the most common industrial sources, with this compound content ranging from 20% to over 50% of the total fatty acids.[7][8]
Q3: What are the critical parameters to consider for optimizing this compound extraction?
A3: Key parameters for optimization include:
-
Solvent Selection: The choice of solvent and its polarity is crucial for selectively extracting this compound.[9][10]
-
Temperature: Extraction temperature can significantly impact yield, but higher temperatures may lead to the degradation of unsaturated fatty acids.[11][12]
-
Solvent-to-Solid Ratio: An optimal ratio ensures sufficient solvent to interact with the oilseed material for efficient extraction.
-
Particle Size: Grinding the oilseeds to a smaller, uniform particle size increases the surface area available for solvent interaction, improving extraction efficiency.
-
Extraction Time: Sufficient extraction time is necessary to ensure maximum recovery of this compound.
Q4: How can I accurately quantify the this compound content in my extract?
A4: The most common and accurate method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15] This technique involves the following steps:
-
Derivatization: The fatty acids in the extract are converted to their corresponding fatty acid methyl esters (FAMEs).[2][13]
-
GC Separation: The FAMEs are separated based on their boiling points and polarity using a gas chromatograph.
-
MS Detection and Quantification: The mass spectrometer identifies and quantifies the individual FAMEs, including methyl erucate (B1234575) (the methyl ester of this compound).[14][15]
Troubleshooting Guides
Problem 1: Low Extraction Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Disruption | - Ensure oilseeds are finely and uniformly ground to maximize surface area for solvent penetration. - Consider pre-treatment methods like enzymatic hydrolysis to break down cell walls. |
| Inappropriate Solvent Selection | - Use a solvent with appropriate polarity. Hexane is a common nonpolar solvent for lipid extraction.[2] - For more polar lipids, a mixture of polar and nonpolar solvents (e.g., chloroform/methanol) may be more effective.[10] |
| Suboptimal Extraction Parameters | - Temperature: Increase the extraction temperature within a range that does not cause thermal degradation of this compound.[11] - Time: Increase the extraction time to allow for complete extraction. - Solvent-to-Solid Ratio: Optimize the ratio to ensure the entire sample is sufficiently exposed to the solvent. |
| Degradation of this compound | - Avoid prolonged exposure to high temperatures, especially in methods like Soxhlet extraction.[1][16] - Consider using milder extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can be performed at lower temperatures.[3] |
Problem 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Presence of Other Fatty Acids | - Low-Temperature Crystallization: Cool the crude extract to a low temperature to selectively crystallize and remove saturated and other less soluble fatty acids, leaving this compound in the liquid phase. - Solvent Partitioning: Use a two-phase solvent system to partition this compound from other fatty acids based on their differential solubilities. |
| Co-extraction of Glucosinolates (from Brassicaceae) | - Washing: Wash the crude extract with water or a dilute salt solution to remove water-soluble glucosinolates. - Adsorbent Treatment: Pass the extract through an adsorbent column (e.g., silica (B1680970) gel) to bind and remove polar impurities like glucosinolates. |
| Presence of Pigments and Other Lipophilic Compounds | - Activated Carbon Treatment: Treat the extract with activated carbon to adsorb pigments and other color impurities. - Chromatographic Purification: Employ column chromatography (e.g., silica gel or reversed-phase) for a more refined purification of this compound.[15] |
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| Presence of Emulsifying Agents (e.g., phospholipids, proteins) | - Centrifugation: Centrifuge the mixture to break the emulsion and separate the layers.[17] - Addition of Salt: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[18] |
| Vigorous Shaking | - Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[19] |
| Similar Densities of the Two Phases | - Add a small amount of a denser solvent (e.g., chloroform) to the organic phase to increase its density and improve phase separation.[20] |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Yield (%) | Advantages | Disadvantages |
| Soxhlet Extraction | 30-45 | High extraction efficiency, well-established method.[2] | Long extraction time, potential for thermal degradation of heat-sensitive compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | 35-50 | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds.[3][4] | Potential for localized heating, equipment cost. |
| Supercritical Fluid Extraction (SFE) | 25-40 | High selectivity, solvent-free product, environmentally friendly.[5] | High initial equipment cost, requires optimization of pressure and temperature.[21] |
Table 2: Erucic Acid Content in Different Oilseeds
| Oilseed | Erucic Acid Content (% of total fatty acids) |
| High-Erucic Acid Rapeseed (HEAR) | 45-55[7] |
| Mustard Seed (Brassica juncea) | 20-42[8] |
| Crambe (Crambe abyssinica) | 55-60 |
| Wallflower Seed (Erysimum perofskianum) | 20-54[8] |
Experimental Protocols
Soxhlet Extraction of this compound from Rapeseed
Methodology:
-
Sample Preparation: Grind high-erucic acid rapeseed to a fine powder (particle size < 1 mm). Dry the powder in an oven at 60°C for 4 hours to reduce moisture content.
-
Thimble Loading: Accurately weigh about 20 g of the dried rapeseed powder and place it into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane and a condenser.
-
Extraction: Heat the n-hexane to its boiling point (69°C). Allow the extraction to proceed for 8 hours, with a solvent siphon cycle every 20-30 minutes.
-
Solvent Recovery: After extraction, cool the apparatus and recover the n-hexane using a rotary evaporator.
-
Crude Oil Collection: The remaining liquid in the round-bottom flask is the crude rapeseed oil containing this compound.
Ultrasound-Assisted Extraction (UAE) of this compound from Mustard Seed
Methodology:
-
Sample Preparation: Grind mustard seeds to a fine powder.
-
Mixture Preparation: Mix 10 g of the mustard seed powder with 100 mL of ethanol (B145695) in a beaker (1:10 solid-to-solvent ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 25 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.[4]
-
Separation: After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to separate the solid residue from the liquid extract.
-
Filtration: Filter the supernatant through a Whatman No. 1 filter paper to remove any remaining fine particles.
-
Solvent Evaporation: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude mustard seed oil.
Supercritical Fluid Extraction (SFE) of this compound from Oilseeds
Methodology:
-
Sample Preparation: Grind the oilseeds to a consistent particle size.
-
Extractor Loading: Load approximately 50 g of the ground oilseeds into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction parameters:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO2 flow rate: 2 L/min
-
(Optional) Co-solvent: Add 5% (v/v) ethanol to the CO2 flow to enhance the extraction of more polar lipids.[21]
-
-
Extraction: Start the CO2 pump and allow the extraction to proceed for 2 hours.
-
Collection: The extracted oil is collected in a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the solvent-free oil.
-
Purge: After the extraction is complete, purge the system with nitrogen gas to ensure all the extracted oil is collected.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. Ultrasonication-assisted extraction of a phytomelatonin-rich, erucic acid-lean nutraceutical supplement from mustard seeds: an antioxidant synergy in the extract by reductionism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erucic acid rapeseed: 1. Prospects of improvements | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. Erucic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of reducing fatty acid desaturation on the composition and thermal stability of rapeseed oil [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation of Vegetable Oils [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. Mass fragmentographic determination of this compound in rapeseed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Docosenoic Acid-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing docosenoic acid-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which are the common isomers used in research?
This compound is a long-chain monounsaturated fatty acid with the chemical formula C22H42O2. The most commonly studied isomers in cell culture experiments are:
-
Erucic acid (cis-13-docosenoic acid; 22:1 n-9): Found in high concentrations in rapeseed and mustard seed oils.[1]
-
Docosahexaenoic Acid (DHA; all-cis-4,7,10,13,16,19-docosahexaenoic acid; 22:6 n-3): An omega-3 fatty acid crucial for brain function.
-
Docosapentaenoic Acid (DPA; 22:5 n-3 or n-6): An intermediate in the synthesis of DHA from eicosapentaenoic acid (EPA).[2]
Q2: Why am I observing high levels of cytotoxicity after treating my cells with this compound?
High concentrations of free fatty acids can be inherently toxic to cells. The cytotoxicity of this compound is influenced by several factors including its concentration, the specific isomer used, the cell type, and the duration of exposure. The primary mechanisms of cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[1][3]
Q3: How do different isomers of this compound compare in their cytotoxic effects?
The cytotoxic potential can vary significantly between isomers. Polyunsaturated fatty acids like DHA tend to be more cytotoxic to cancer cells than monounsaturated fatty acids like erucic acid.[4] The degree of unsaturation plays a role in the induction of lipid peroxidation, a key driver of cytotoxicity.
Q4: What is the role of oxidative stress in this compound-induced cytotoxicity?
Docosenoic acids, particularly polyunsaturated ones like DHA, can lead to an accumulation of reactive oxygen species (ROS) within the cell.[5] This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage of cellular components, including lipids, proteins, and DNA, which in turn triggers apoptotic pathways.
Q5: How does this compound affect mitochondrial function?
Mitochondria are central to this compound-induced cytotoxicity. Erucic acid has been shown to inhibit mitochondrial respiration.[1] High levels of docosenoic acids can lead to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, all of which are key events in the intrinsic apoptotic pathway.[1]
Troubleshooting Guides
Problem 1: Inconsistent or Poorly Reproducible Cytotoxicity Results
| Possible Cause | Solution |
| This compound Solubility and Stability | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions under an inert gas (nitrogen or argon) at -20°C or -80°C to prevent oxidation. For cell culture, complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to improve solubility and stability.[6] |
| Vehicle Control Issues | The solvent used to dissolve the this compound (e.g., ethanol (B145695) or DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.1% for DMSO).[7] |
| Cell Seeding Density and Health | Ensure consistent cell seeding density across all wells. Use cells that are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. |
| Assay Interference | High concentrations of lipids can interfere with certain cytotoxicity assays (e.g., MTT). Consider using alternative assays such as LDH release or crystal violet staining. If using MTT, ensure proper controls are in place and that the formazan (B1609692) crystals are fully solubilized. |
Problem 2: High Levels of Cell Death in Control (Vehicle-Treated) Group
| Possible Cause | Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO, ethanol) in the final culture medium may be too high. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. |
| Oxidized Fatty Acids in BSA | If using a BSA-complexed solution, the BSA itself may contain oxidized fatty acids. Use high-quality, fatty acid-free BSA. |
| Contamination | Microbial contamination can cause widespread cell death. Regularly check cultures for signs of contamination and test cell stocks for mycoplasma. |
Problem 3: No or Low Cytotoxicity Observed at Expected Concentrations
| Possible Cause | Solution |
| Sub-optimal this compound Concentration | The concentration of the this compound may be too low to induce a cytotoxic effect in your specific cell line. Perform a dose-response experiment with a wider range of concentrations. |
| Cell Line Resistance | Some cell lines are inherently more resistant to lipid-induced cytotoxicity. Consider using a different, more sensitive cell line if appropriate for your research question. |
| Incorrect Preparation of Fatty Acid Solution | Ensure the fatty acid is properly dissolved and complexed with BSA. A cloudy or precipitated solution indicates poor solubility. |
| Short Incubation Time | The cytotoxic effects of docosenoic acids may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound Isomers in Various Cancer Cell Lines
| This compound Isomer | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Erucic Acid (with Ciprofloxacin) | LNCaP (Prostate Cancer) | Not Specified | 27.6 - 73.3 | [1] |
| Erucic Acid (with Ciprofloxacin) | DU-145 (Prostate Cancer) | Not Specified | 27.6 - 73.3 | [1] |
| Docosahexaenoic Acid (DHA) | HepG2 (Liver Cancer) | Not Specified | 22.7 ± 0.39 | [8] |
| Docosahexaenoic Acid (DHA) | Huh-7 (Liver Cancer) | Not Specified | 40.0 ± 1.34 | [8] |
| Docosahexaenoic Acid (DHA) | MDA-MB-231 (Breast Cancer) | Not Specified | Up to 13-fold enhancement of Taxol efficacy | [9] |
| Docosahexaenoic Acid (DHA) | SK-BR-3 (Breast Cancer) | Not Specified | Synergistic with taxanes | [9] |
| Docosahexaenoic Acid (DHA) | BT-474 (Breast Cancer) | Not Specified | Synergistic with taxanes | [9] |
| Docosadienoic Acid (DDA) | SK-BR-3 (Breast Cancer) | Not Specified | Comparable or better than DHA | [10] |
| Docosadienoic Acid (DDA) | MDA-MB-231 (Breast Cancer) | Not Specified | Comparable or better than DHA | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a this compound solution complexed with bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
This compound (e.g., erucic acid, DHA)
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound in absolute ethanol to a high concentration (e.g., 100 mM). Store this stock solution at -20°C under an inert atmosphere.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently warm the solution to 37°C to aid dissolution. Do not vortex vigorously as this can denature the protein.
-
Complexation of this compound with BSA:
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing, slowly add the ethanolic stock solution of this compound to the BSA solution. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle swirling to allow for complex formation. The solution should become clear.
-
-
Sterilization and Dilution:
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm syringe filter.
-
This sterile stock solution can now be diluted to the desired final concentration in your cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of absolute ethanol (without this compound) to the 10% BSA solution and following the same procedure.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.
Materials:
-
Cells plated in a 96-well plate
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA with ethanol)
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Mandatory Visualizations
Signaling Pathways
Caption: Generalized signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Logical Relationship
Caption: Troubleshooting logic for unexpectedly high cytotoxicity in experiments.
References
- 1. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fennetic.net [fennetic.net]
- 3. Docosahexaenoic acid induces apoptosis in MCF-7 cells in vitro and in vivo via reactive oxygen species formation and caspase 8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of docosahexaenoic acid and eicosapentaenoic acid in tumor cells and the dependence on binding to serum proteins and incorporation into intracellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exogenous supplementation with omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6n-3) synergistically enhances taxane cytotoxicity and downregulates Her-2/neu (c-erbB-2) oncogene expression in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Docosenoic Acid Derivatization for Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of docosenoic acid (C22:1) and other very-long-chain fatty acids (VLCFAs) for gas chromatography (GC) analysis. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Direct analysis of free fatty acids like this compound by GC is challenging. The polar carboxyl group (-COOH) leads to low volatility and hydrogen bonding, which can cause undesirable interactions with the GC column.[1][2][3] These interactions result in poor chromatographic performance, including broad, tailing peaks, which compromise resolution, sensitivity, and accurate quantification.[2][4] Derivatization converts the fatty acid into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[4][5][6]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent strategies for derivatizing fatty acids are esterification and silylation.[2][7]
-
Esterification: This is the most common method, typically converting the fatty acid into a fatty acid methyl ester (FAME).[4][5] Common reagents include boron trifluoride in methanol (B129727) (BF₃-Methanol), methanolic HCl, or sulfuric acid in methanol.[8][9]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[2][10] A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
Q3: Which derivatization method is best for very-long-chain fatty acids (VLCFAs) like this compound?
A3: Both esterification and silylation are effective. For determining VLCFAs (C24:0-C36:0), a study found that a method using sulfuric acid-methanol was most appropriate considering cost, speed, safety, and GC response.[9] Acid-catalyzed methylation with reagents like BF₃-Methanol or methanolic HCl is broadly applicable and widely used.[7][8] Silylation with BSTFA is also a robust alternative.[1] The choice often depends on the sample matrix and whether other functional groups are present.[7]
Q4: What are the critical parameters to control during the derivatization reaction?
A4: To ensure the reaction goes to completion, it is crucial to optimize parameters such as reaction time and temperature. It is also critical that the sample is free of water, as both esterification catalysts (like BF₃) and silylating agents are highly moisture-sensitive.[1][4][11] If your sample is aqueous, it must be dried first.[1] Preparing a reagent blank alongside your samples is important to identify any potential contamination issues.[5]
Comparison of Derivatization Methods
The selection of a derivatization method depends on factors like the sample matrix, the nature of the fatty acids (free vs. esterified), and required efficiency.[7]
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF₃-Methanol) | 60-100°C for 5-60 minutes[1][5][8] | Widely applicable for free fatty acids and transesterification of lipids; stable derivatives.[2][8] | BF₃ is toxic and moisture-sensitive; artifacts can form with longer heating times.[8] |
| Acid-Catalyzed Esterification | Methanolic HCl or H₂SO₄ | 45-100°C for 15-90 minutes[8][9][12] | Cost-effective, convenient, and safe alternative to BF₃; yields are comparable.[8][9] | Can be slower than other methods; may require longer reaction times for complete derivatization.[9][12] |
| Silylation | BSTFA + 1% TMCS | 60°C for 30-60 minutes[1][2][4] | Effective for multiple functional groups, not just carboxylic acids; reacts faster than some esterification methods.[1][10] | Reagents are highly sensitive to moisture; derivatives can be less stable over time.[4][10][13] |
| Base-Catalyzed Transesterification | Methanolic KOH or NaOH | Room temperature for 2-30 minutes[8][14] | Rapid and efficient for converting glycerides to FAMEs under mild conditions.[8][14][15] | Does not derivatize free fatty acids.[14][16] |
Experimental Protocols & Workflows
A general workflow for the derivatization and analysis of this compound is essential for achieving reliable results.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. benchchem.com [benchchem.com]
- 8. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 9. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. perlan.com.pl [perlan.com.pl]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-elution Issues in the HPLC Analysis of Fatty Acid Isomers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution challenges in the HPLC analysis of fatty acid isomers.
Troubleshooting Guide: Overcoming Co-eluting Peaks
Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a common hurdle in the HPLC analysis of fatty acid isomers, compromising accurate identification and quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Diagnosis of Co-elution
Question: My chromatogram shows broad, distorted, or shouldering peaks. How can I confirm if this is due to co-elution?
Answer: Initial diagnosis should focus on peak purity analysis and a review of your sample preparation and injection parameters.
-
Peak Purity Analysis:
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak's profile. Inconsistent spectra from the leading edge to the trailing edge indicate an impure peak, suggesting co-elution.[1][2]
-
Mass Spectrometry (MS): An MS detector is a powerful tool to confirm co-elution. If the mass spectra are not consistent across the peak, it confirms the presence of multiple components.[1][2]
-
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are often strong visual indicators of co-elution.[2]
-
Sample Injection Volume: Overloading the column with too much sample can lead to peak distortion and co-elution. As a general guideline, the injection volume should be 1-2% of the total column volume for a sample concentration of 1µg/µL.[3] To test for overload, dilute your sample and inject a smaller volume.[2]
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in your HPLC analysis of fatty acid isomers.
Caption: A logical workflow for troubleshooting co-elution issues.
Frequently Asked Questions (FAQs)
This section addresses common questions related to resolving co-elution in the HPLC analysis of fatty acid isomers.
Q1: How does mobile phase composition affect the separation of fatty acid isomers?
A1: The mobile phase is a critical factor in achieving selectivity. Here's how you can optimize it:
-
Solvent Strength: In reversed-phase HPLC (RP-HPLC), increasing the aqueous component of the mobile phase generally increases retention time and can improve the separation of closely eluting compounds.[1]
-
Solvent Type: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Acetonitrile can interact with the π-electrons of double bonds in unsaturated fatty acids, which can alter elution order and improve the separation of positional isomers.[4] Methanol offers different selectivity and may be a better choice in some cases.[4]
-
Additives: For the analysis of free fatty acids, adding a small amount of a weak acid (e.g., 0.05% trifluoroacetic acid or phosphoric acid) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[1]
-
Gradient Elution: A shallow, slow gradient can significantly improve the resolution of complex isomer mixtures, although it will increase the analysis time.[1]
Q2: When should I consider changing the HPLC column (stationary phase)?
A2: If optimizing the mobile phase does not resolve the co-elution, changing the stationary phase is the next logical step.[5] Different stationary phases offer different selectivities.
| Stationary Phase | Principle of Separation | Best For |
| C18 (ODS) | Hydrophobicity | General-purpose separation of fatty acids based on chain length and degree of unsaturation.[6] |
| C8 | Hydrophobicity (less retentive than C18) | Analysis of very-long-chain fatty acids (VLCFAs) where C18 shows excessive retention.[7] |
| Phenyl | π-π interactions | Separation of aromatic and moderately polar analytes. Can offer different selectivity for unsaturated fatty acids compared to C18. |
| Cyano | Dipole-dipole interactions | Can be used in both normal-phase and reversed-phase modes, offering unique selectivity for polar and unsaturated compounds. |
| Silver Ion (Ag+)-HPLC | π-complexation | The gold standard for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids.[6][8] |
| Chiral Phases | Enantioselective interactions | Resolution of enantiomeric fatty acids, particularly those with hydroxy or hydroperoxy groups.[4] |
Q3: Can adjusting the temperature and flow rate improve the resolution of co-eluting fatty acid isomers?
A3: Yes, both temperature and flow rate can be adjusted to improve separation, though their effects are generally less pronounced than changes to the mobile or stationary phase.
-
Temperature: Lowering the column temperature typically increases retention and may improve resolution for some isomer pairs.[1][3] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention and resolution.[3] A stable column temperature is crucial, as a 1°C change can alter retention times by 1-2%.[1]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, although it will lengthen the run time.[1][3] It is important to operate near the optimal flow rate for your column to maximize efficiency.[2]
Q4: What is derivatization and is it necessary for fatty acid analysis by HPLC?
A4: Derivatization is the chemical modification of an analyte to enhance its detection or improve its chromatographic properties.[1] For fatty acids, derivatization of the carboxylic acid group is often performed to attach a UV-absorbing or fluorescent tag, as fatty acids themselves have poor UV absorbance.[4] Common derivatizing agents include phenacyl bromide and p-bromophenacyl bromide.[1] This process can also lead to sharper peaks and improved separation.[1] However, derivatization is not always necessary, especially when using detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[8][9]
Q5: My retention times are drifting. What could be the cause?
A5: Drifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection, especially when running gradients.[1]
-
Mobile Phase Instability: Prepare fresh mobile phase daily and keep the reservoirs capped to prevent the evaporation of volatile components.[1]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[1]
-
System Leaks: Check for leaks in the pump, injector, and fittings.
-
Pump Issues: Worn pump seals can lead to inconsistent flow rates.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC for Fatty Acid Analysis (as Phenacyl Esters)
This protocol outlines a general method for the separation of fatty acids after derivatization.
-
Sample Preparation (Derivatization):
-
HPLC Conditions:
Protocol 2: Separation of cis/trans Fatty Acid Isomers using Silver Ion HPLC
This protocol is specifically for the challenging separation of geometric isomers.
-
Sample Preparation: Fatty acids are typically converted to their methyl esters (FAMEs) for Ag+-HPLC.
-
HPLC Conditions:
-
Column: Silver-ion impregnated silica (B1680970) or cation-exchange resin (e.g., ChromSpher 5 Lipids).[8]
-
Mobile Phase: A non-polar solvent like hexane (B92381) with a small amount of a polar modifier such as acetonitrile (e.g., 0.3% to 0.7% acetonitrile in hexane).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Sub-ambient temperatures (e.g., 10-15°C) can enhance the π-complexation and improve resolution.
-
Detection: UV (for derivatized FAMEs) or ELSD/MS.
-
Data Presentation: Comparison of HPLC Methods for Fatty Acid Isomer Separation
The following table summarizes the performance of different HPLC methods for separating fatty acid isomers.
| HPLC Method | Principle | Resolution of Geometric Isomers (cis/trans) | Resolution of Positional Isomers | Typical Run Time |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Limited to moderate | Limited | 15-45 min |
| Silver Ion (Ag+-HPLC) | π-complexation | Excellent | Excellent | 30-90 min |
| RP-HPLC with specialized columns (e.g., Cholester) | Hydrophobicity and shape selectivity | Good | Moderate | 20-60 min |
Visualizations
Experimental Workflow for HPLC Analysis of Fatty Acid Isomers
Caption: General experimental workflow for HPLC analysis of fatty acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. aocs.org [aocs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. jsbms.jp [jsbms.jp]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
troubleshooting poor peak shape in docosenoic acid chromatography
Welcome to the technical support center for the chromatographic analysis of docosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in this compound chromatography?
Poor peak shape in the chromatography of this compound, a long-chain fatty acid, typically manifests as peak tailing, fronting, or splitting. The primary causes often revolve around several key factors:
-
Secondary Interactions: The carboxylic acid group of this compound can engage in secondary interactions with active sites on the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. This is a frequent cause of peak tailing.[1][2][3]
-
Mobile Phase pH: The ionization state of this compound's carboxyl group is dependent on the mobile phase pH. If the pH is not adequately controlled and is close to the analyte's pKa, it can lead to a mix of ionized and unionized forms, resulting in peak broadening, splitting, or tailing.[4][5]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to distorted peak shapes, most commonly peak fronting.[1][2][6]
-
Inappropriate Sample Solvent: Dissolving the this compound sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[1][2]
-
Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can lead to a decline in performance, manifesting as poor peak shapes.[1][2]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is a common issue when analyzing acidic compounds like this compound. Here are several steps to address this problem:
-
Adjust Mobile Phase pH: To suppress the ionization of the carboxylic acid group and minimize secondary interactions, lower the pH of the mobile phase by adding an acidic modifier. A common choice is 0.1% formic acid or acetic acid.[1] For acidic analytes, a mobile phase pH well below the pKa of the analyte is generally recommended.[7]
-
Use an End-Capped Column: Employ a high-quality, end-capped column. End-capping treats the residual silanol groups on the silica (B1680970) surface, making them less accessible for secondary interactions with polar analytes like this compound.[1][6]
-
Reduce Sample Load: To check for column overload, try reducing the injection volume or diluting the sample. If the peak shape improves, overload was a contributing factor.[3]
-
Clean the Column: If you suspect column contamination, flush the column with a strong solvent to remove any strongly retained compounds.[1][3]
Q3: I am observing peak fronting for my this compound analysis. What is the likely cause?
Peak fronting is often indicative of column overload or issues with the sample solvent.
-
Reduce Injection Volume or Concentration: The most common cause of fronting is injecting too much sample. Decrease the injection volume or dilute your sample to see if the peak shape becomes more symmetrical.[3]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or, ideally, the same as your initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[1][2]
Q4: Why is my this compound peak splitting into two or more peaks?
Peak splitting can be a more complex issue and can arise from several sources:
-
Blocked Column Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can disrupt the sample flow path, causing the peak to split.[3]
-
Strong Sample Solvent: As with peak fronting, a sample solvent that is too strong can cause the sample to not load onto the column in a tight band, leading to a split peak.[3]
-
Co-elution with an Impurity: It is possible that the split peak is actually two different compounds eluting very close to each other.
-
Inconsistent Mobile Phase pH: If the mobile phase pH is near the pKa of this compound, it can cause the presence of both ionized and non-ionized forms, which may separate slightly, leading to a distorted or split peak.[4][5]
Troubleshooting Summary
The following table summarizes common peak shape problems in this compound chromatography and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[1] Use an end-capped column.[1][6] |
| Column overload (mass) | Reduce the amount of sample injected by diluting the sample.[3] | |
| Mobile phase pH too high | Lower the mobile phase pH to fully protonate the carboxylic acid group.[3] | |
| Peak Fronting | Column overload (volume or mass) | Reduce the injection volume or dilute the sample.[3] |
| Sample dissolved in a strong solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] | |
| Split Peaks | Blocked column frit or column void | Replace the column frit or the column itself.[3] |
| Strong sample solvent | Prepare the sample in the initial mobile phase composition.[3] | |
| Co-elution with an impurity | Optimize the separation method to resolve the two compounds. | |
| Mobile phase pH near analyte pKa | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.[4][5] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of this compound
This protocol provides a general guideline for preparing a mobile phase suitable for the analysis of this compound to promote good peak shape.
Objective: To prepare a mobile phase that suppresses the ionization of this compound and minimizes secondary interactions with the stationary phase.
Materials:
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water
-
Formic acid (or other suitable acidic modifier)
-
Sterile, filtered containers
-
0.2 µm or 0.45 µm membrane filters
Procedure:
-
Aqueous Component Preparation:
-
Measure a desired volume of HPLC-grade water into a clean, graduated cylinder.
-
Add the acidic modifier to achieve the desired concentration. For example, to prepare 1 L of 0.1% formic acid, add 1 mL of formic acid to 999 mL of water.
-
Mix thoroughly.
-
Filter the aqueous mobile phase component through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.
-
-
Organic Component Preparation:
-
Measure the desired volume of HPLC-grade acetonitrile or methanol into a separate clean, filtered container. It is also recommended to filter the organic solvent.
-
-
Mobile Phase Composition:
-
The final mobile phase can be run in isocratic or gradient mode. A common starting point for long-chain fatty acids is a high percentage of organic solvent.
-
For a gradient run, the initial mobile phase might be, for example, 70% acetonitrile in water (both containing 0.1% formic acid). The gradient would then increase the percentage of acetonitrile over time.
-
Degas the mobile phase before use by sonication, sparging with helium, or using an online degasser to prevent bubble formation in the HPLC system.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
A logical workflow for troubleshooting common HPLC peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Accurate Determination of Erucic Acid in Food
For researchers, scientists, and professionals in drug development and food safety, the precise quantification of erucic acid in food products is of paramount importance due to its potential health risks at high concentrations. This guide provides a comprehensive comparison of the primary analytical methods employed for erucic acid determination: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Near-Infrared Spectroscopy (NIRS), and High-Performance Liquid Chromatography (HPLC). We will delve into the performance of each technique, supported by experimental data, and provide detailed methodologies for key experiments.
Overview of Analytical Methods
The selection of an appropriate analytical method for erucic acid determination hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the food matrix. Gas chromatography-based methods are the most established and widely used, offering high resolution and sensitivity. NIRS provides a rapid and non-destructive alternative, ideal for screening large numbers of samples. HPLC offers another separative approach, particularly useful for samples that are difficult to analyze by GC.
Quantitative Performance Comparison
The accuracy and reliability of each method can be assessed through key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes these performance metrics for the different analytical techniques based on published experimental data.
| Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) |
| GC-FID | Fatty Acid Methyl Esters (FAMEs) | 0.01% - 0.385 µg/mL | 0.03% - 1.168 µg/mL | Not explicitly stated for erucic acid, but generally high for FAMEs. | <2% (intraday and interday for lauric acid) |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | 0.08 µg/g (in rapeseed) | Not explicitly stated, but typically low ng/mL range. | Not explicitly stated, but high due to selectivity. | Not explicitly stated, but comparable to GC-FID. |
| NIRS | Erucic acid in intact seeds/oil | Not applicable (screening method) | Not applicable (screening method) | High correlation with GC (r² = 0.97 - 0.99) | Standard Error of Prediction (SEP): 1.38% - 2.81% |
| HPLC-UV | Underivatized Erucic Acid | Not explicitly stated | 0.067 mg/mL | Good agreement with GC-FID results. | < 5.88% |
Experimental Workflows and Logical Relationships
The general workflow for the chromatographic determination of erucic acid involves several key steps, from sample preparation to data analysis. The choice of extraction and derivatization methods can significantly impact the accuracy of the results.
The logical relationship between the primary analytical methods highlights the trade-offs between speed, accuracy, and destructive nature of the analysis.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
Gas Chromatography (GC-FID and GC-MS)
The determination of erucic acid by GC requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).
1. Lipid Extraction (Soxhlet Method)
-
Principle: Solid-liquid extraction to isolate lipids from a solid food matrix.
-
Procedure:
-
Weigh approximately 2-5 g of the homogenized and dried food sample into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 200 mL of n-hexane to the extraction flask.
-
Extract for 4-6 hours at a condensation rate of 5-6 drops per second.
-
After extraction, evaporate the solvent using a rotary evaporator to obtain the lipid extract.[1]
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
-
Principle: Transesterification of triglycerides and esterification of free fatty acids to their corresponding methyl esters.
-
Procedure:
-
To approximately 100 mg of the extracted oil in a screw-capped tube, add 5 mL of 0.5 M NaOH in methanol (B129727).
-
Heat the mixture in a water bath at 100°C for 5 minutes.
-
Add 6 mL of 14% boron trifluoride (BF₃) in methanol and heat again at 100°C for 5 minutes.
-
Add 5 mL of n-heptane through the condenser and boil for 1 minute.
-
Cool and add 20 mL of saturated NaCl solution. Shake vigorously.
-
Allow the layers to separate and transfer the upper n-heptane layer containing the FAMEs to a clean vial.
-
The FAMEs are now ready for GC analysis.[2]
-
3. GC-FID and GC-MS Analysis
-
GC Conditions (Typical):
-
Column: A polar capillary column suitable for FAMEs separation (e.g., DB-WAX, HP-88).[2][3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Initial temperature of 120°C, hold for 1 min, ramp at 10°C/min to 175°C, hold for 10 min, ramp at 5°C/min to 230°C, and hold for 9.5 min.[3]
-
Carrier Gas: Helium or Hydrogen.[3]
-
Detector (FID) Temperature: 260°C.[3]
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C.[1]
-
Mass Range: m/z 50-550.
-
Ionization Mode: Electron Impact (EI).
-
Near-Infrared Spectroscopy (NIRS)
NIRS is a rapid and non-destructive technique used for screening erucic acid content, particularly in rapeseed and mustard seeds.[4]
-
Principle: NIRS measures the absorption of near-infrared light by the sample. The spectral data is then correlated with reference values obtained from a primary method (e.g., GC) to build a calibration model for prediction.
-
Procedure:
-
Acquire NIR spectra of a set of calibration samples with known erucic acid content (determined by GC).
-
Develop a calibration model using partial least squares (PLS) regression or other chemometric techniques. This model establishes a mathematical relationship between the spectral data and the erucic acid concentration.[4][5]
-
Validate the calibration model using an independent set of samples.
-
Once validated, the model can be used to predict the erucic acid content in unknown samples by simply measuring their NIR spectra.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the determination of erucic acid without the need for derivatization.
-
Principle: Separation of fatty acids based on their polarity using a reversed-phase column, followed by UV detection.
-
Procedure:
-
Sample Preparation: The extracted lipids are saponified to release the free fatty acids.
-
Dissolve approximately 200 mg of the oil in 10 mL of 2 M ethanolic KOH.
-
Reflux for 30 minutes.
-
Add 20 mL of water and extract the unsaponifiable matter with diethyl ether.
-
Acidify the aqueous layer with HCl and extract the free fatty acids with diethyl ether.
-
Evaporate the solvent and redissolve the fatty acid residue in the mobile phase.
-
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid. A study reported a mobile phase of acetonitrile, methanol, and n-hexane (90:8:2) with 0.2% acetic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength, typically around 205-210 nm.[6]
-
Quantification: Based on a calibration curve of erucic acid standards.[6]
-
-
Conclusion
The choice of method for erucic acid determination is a critical decision for researchers and analysts.
-
GC-FID stands as a robust and reliable method for routine quantitative analysis, offering excellent precision.[7][8]
-
GC-MS provides the added advantage of mass spectral confirmation, making it the gold standard for accuracy and for identifying unknown fatty acids.[1][9]
-
NIRS is an invaluable tool for rapid, high-throughput screening of large numbers of samples, particularly in agricultural and breeding applications, though it requires a robust calibration against a reference method.[4][10][11]
-
HPLC offers a viable alternative to GC, especially for the analysis of underivatized fatty acids, and can be advantageous for certain sample matrices.[6][12]
By understanding the strengths and limitations of each technique, and by employing the detailed protocols provided, researchers can ensure the accuracy and reliability of their erucic acid measurements in food and other relevant matrices.
References
- 1. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. customs.go.jp [customs.go.jp]
- 3. Complete fatty acid analysis data of flaxseed oil using GC-FID method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for erucic acid and glucosinolate content in rapeseed-mustard seeds using near infrared reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jppres.com [jppres.com]
- 9. rombio.unibuc.ro [rombio.unibuc.ro]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. hplc.eu [hplc.eu]
A Comparative Analysis of Docosenoic Acid Isomers in Various Fish Species: A Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparative analysis of the docosenoic acid content, specifically focusing on its two primary isomers, erucic acid (22:1n-9) and cetoleic acid (22:1n-11), in a variety of commercially important fish species. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the distribution of these long-chain monounsaturated fatty acids in marine environments.
Introduction to Docosenoic Acids in Marine Life
This compound, a C22 monounsaturated fatty acid, is present in fish lipids in two main isomeric forms: erucic acid and cetoleic acid. While structurally similar, their primary sources and distribution within marine ecosystems differ significantly. Erucic acid is predominantly of terrestrial origin, mainly from rapeseed oil used in aquaculture feed, leading to its presence in farmed fish.[1] Conversely, cetoleic acid is a naturally occurring fatty acid in many marine organisms, particularly those in the North Atlantic, such as herring, capelin, and sand eel.[2] This guide presents quantitative data on the levels of these isomers in various fish species and details the standard methodologies for their quantification.
Quantitative Comparison of this compound Content
The following tables summarize the content of erucic acid and cetoleic acid in different fish species. The data is compiled from peer-reviewed scientific literature and presented to facilitate a clear comparison.
Table 1: Erucic Acid (22:1n-9) Content in Various Fish Species
| Fish Species | Type | Mean Erucic Acid Content (mg/100g) | Min-Max Range (mg/100g) |
| Salmon, Farmed | Oily | 89.4 | 11.5 - 179.0 |
| Salmon, Wild | Oily | Not specified | Not specified |
| Mackerel | Oily | Not specified | Not specified |
| Herring | Oily | Not specified | Not specified |
| Cod | Lean | Not specified | |
| Saithe | Lean | Not specified | |
| Pollock | Lean | Not specified |
Data sourced from a comprehensive study by the Institute of Marine Research, Norway.[1] LOQ = Limit of Quantification.
Table 2: Cetoleic Acid (22:1n-11) Content in Selected Marine Species
| Fish Species/Product | Cetoleic Acid Content | Source |
| Redfish (Sebastes mentella) | 2.43 - 6.01% of total fatty acids | [3] |
| Herring Oil (High Cetoleic Acid Diet) | 10.8 - 14.8% of total dietary fatty acids | [4] |
| Sardine Oil (Low Cetoleic Acid Diet) | ~1.4% of total dietary fatty acids | [4] |
| Pure Cod Liver Oil | 7.0 - 9.4% |
Experimental Protocols for this compound Quantification
The standard methodology for the quantitative analysis of this compound isomers in fish tissue involves a multi-step process. This section provides a detailed overview of a typical experimental protocol based on established methods.
Lipid Extraction
The total lipids are extracted from a homogenized fish tissue sample. The most commonly employed methods are:
-
Folch Method: This procedure utilizes a chloroform-methanol (2:1, v/v) solvent system to extract lipids from the tissue homogenate.
-
Bligh and Dyer Method: A modified version of the Folch method, this technique uses a chloroform-methanol-water solvent system and is particularly effective for leaner fish tissues.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
Due to the low volatility of free fatty acids, they must be converted into a more volatile form for gas chromatography analysis. This is achieved through transesterification, where the fatty acids are converted to their corresponding methyl esters (FAMEs). A common and effective reagent for this process is:
-
Boron Trifluoride (BF₃) in Methanol: The extracted lipid sample is heated with a 14% BF₃-methanol solution to facilitate the conversion to FAMEs.
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
The resulting FAMEs are then separated and quantified using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Separation: The FAMEs are injected into a GC equipped with a polar capillary column (e.g., CP-Sil 88 or similar). The separation is based on the boiling points and polarity of the individual FAMEs.
-
Detection: The Flame Ionization Detector provides a response that is proportional to the mass of carbon in each FAME, allowing for accurate quantification.
-
Identification: The identification of erucic acid methyl ester and cetoleic acid methyl ester is confirmed by comparing their retention times with those of certified reference standards. A chromatogram can visually distinguish between the two isomers.[5]
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for the quantification of this compound in fish.
Caption: Experimental workflow for this compound quantification in fish.
This guide provides a foundational understanding of the distribution and analysis of this compound isomers in fish. For further in-depth research, consulting the cited literature is recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. grontvedtbiotech.no [grontvedtbiotech.no]
- 3. Into the Deep: New Data on the Lipid and Fatty Acid Profile of Redfish Sebastes mentella Inhabiting Different Depths in the Irminger Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Solvent Extraction Methods for Docosenoic Acid Recovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Protocols
The efficient recovery of docosenoic acid, a valuable very-long-chain fatty acid with significant applications in the pharmaceutical and chemical industries, hinges on the selection of an appropriate extraction method. This guide provides a comprehensive comparison of various solvent extraction techniques, presenting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Extraction Methods
The selection of an extraction method for this compound is a critical step that influences yield, purity, processing time, and environmental impact. Below is a summary of quantitative data comparing the performance of conventional and modern extraction techniques.
| Extraction Method | Solvent(s) | Temperature (°C) | Extraction Time | This compound Yield (%) | Purity (%) | Key Advantages | Limitations |
| Soxhlet Extraction | n-Hexane | 60 | 4 hours | High | High | High extraction efficiency, prevents isomerization of this compound.[1] | Time-consuming, large solvent volume required. |
| Folch Method | Chloroform (B151607):Methanol (2:1 v/v) | Room Temperature (overnight at -20°C) | >12 hours | Lower than Soxhlet | Moderate | Effective for total lipid extraction. | Can cause isomerization of cis-docosenoic acid to its trans-isomer (brassidic acid), leading to underestimation.[1] |
| Maceration | Various (e.g., ethanol, hexane) | Room Temperature | 24 - 72 hours | Variable | Variable | Simple, requires minimal equipment. | Lower efficiency, time-consuming. |
| Ultrasound-Assisted Extraction (UAE) | Hexane:Isopropanol | ~55 | 10 - 60 minutes | Potentially High | High | Reduced extraction time and solvent consumption, improved yield compared to traditional methods. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | 50 - 150 | 5 - 30 minutes | Potentially High | High | Very short extraction times, reduced solvent usage. | Requires specialized microwave equipment. |
| Supercritical CO2 Extraction (SFE) | Supercritical CO2 (with or without co-solvent) | 40 - 60 | 1 - 4 hours | Up to 28.27% (of total oil) | High | Environmentally friendly ("green" solvent), high purity of the extract. | High initial equipment cost. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following sections outline the experimental protocols for the key methods discussed.
Soxhlet Extraction Protocol
The Soxhlet extraction method is a continuous solid-liquid extraction technique.
-
Sample Preparation: The source material (e.g., ground rapeseed cake) is weighed and placed into a thimble.
-
Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is then fitted between a flask containing the extraction solvent (n-hexane) and a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the sample in the thimble. The solvent fills the thimble and extracts the this compound. Once the thimble is full, the solvent and extracted compounds are siphoned back into the boiling flask. This cycle is repeated for a specified duration (e.g., 4 hours at 60°C).[1]
-
Solvent Recovery: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude this compound-containing lipid extract.
Folch Method Protocol
The Folch method is a widely used liquid-liquid extraction technique for total lipid recovery.
-
Homogenization: A weighed sample is homogenized in a chloroform:methanol (2:1 v/v) mixture.[1]
-
Washing: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to facilitate the separation of the lipid and non-lipid phases. The mixture is vortexed and centrifuged to achieve phase separation.
-
Phase Separation: The lower chloroform phase, containing the lipids, is carefully collected.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to obtain the lipid extract.[1]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.
-
Mixing: The sample is mixed with a suitable solvent (e.g., hexane:isopropanol) in an extraction vessel.
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonic waves at a specific frequency and power for a defined period.
-
Separation: The mixture is then filtered or centrifuged to separate the solid residue from the liquid extract.
-
Solvent Removal: The solvent is evaporated to recover the extracted lipids.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample and Solvent: The sample is placed in a microwave-transparent vessel with the extraction solvent.
-
Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated with microwaves at a set power and for a specific time.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is separated from the solid residue by filtration.
-
Solvent Evaporation: The solvent is removed to obtain the final product.
Supercritical CO2 Extraction (SFE) Protocol
SFE employs carbon dioxide in its supercritical state as a highly effective and tunable solvent.
-
System Setup: The ground sample is loaded into an extraction vessel.
-
Pressurization and Heating: Carbon dioxide is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., 52.14 °C and 29.7 MPa).
-
Extraction: The supercritical CO2 flows through the sample, dissolving the this compound.
-
Separation: The CO2-extract mixture is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted oil to precipitate. The CO2 can be recycled.
Visualizing the Workflow
To better understand the logical flow of a typical solvent extraction process for this compound, the following diagram illustrates the key stages from sample preparation to final product analysis.
Caption: General workflow for solvent extraction of this compound.
Signaling Pathways and Logical Relationships
The choice of extraction method is influenced by a hierarchy of factors, from desired outcomes to practical constraints. The following diagram illustrates these logical relationships.
Caption: Decision pathway for selecting a this compound extraction method.
References
A Comparative Guide to GC-MS and NMR for the Quantification of Docosenoic Acid
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of specific fatty acids is paramount. Docosenoic acid (C22:1), an unsaturated fatty acid with various isomers of interest in nutrition and disease, presents a unique analytical challenge. This guide provides an objective comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective methodologies, present comparative performance data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: GC-MS vs. NMR for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of fatty acid analysis, renowned for its exceptional sensitivity and selectivity. It typically requires a derivatization step to convert the fatty acids into more volatile esters. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and highly reproducible approach that requires minimal sample preparation, providing direct quantitative information.
The choice between these two techniques hinges on the specific requirements of the study, such as the need for high throughput, the concentration of the analyte in the sample, and the importance of preserving the sample for further analysis.
Quantitative Performance Comparison
The following table summarizes key performance characteristics for the quantification of long-chain fatty acids using GC-MS and NMR. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and this compound isomer being analyzed.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | pg to low ng range | µg to mg range |
| Limit of Quantification (LOQ) | pg to low ng range | µg to mg range |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (Recovery %) | 80-120% | 95-105% |
| Sample Preparation | Multi-step (extraction, derivatization) | Minimal (dissolution in deuterated solvent) |
| Analysis Time per Sample | ~20-30 minutes | ~5-15 minutes |
| Destructive to Sample? | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for the analysis of this compound using GC-MS and ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of total this compound content, which involves the hydrolysis of esterified forms and derivatization to fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
Lipids are extracted from the sample matrix (e.g., plasma, tissue, oil) using a solvent system such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727), following the method developed by Folch et al.
2. Saponification and Derivatization (Methylation):
-
The extracted lipids are saponified using a basic solution (e.g., 0.5 M KOH in methanol) to liberate the fatty acids from their glycerol (B35011) backbone.
-
The resulting free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent like 14% boron trifluoride in methanol (BF₃-methanol). This crucial step increases the volatility of the fatty acids for GC analysis.
3. GC-MS Instrumental Parameters:
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector: The sample is injected in splitless mode with an injector temperature of approximately 250°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at 60-90°C, hold for a few minutes, then ramp up to a final temperature of around 220-250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound methyl ester.
¹H Nuclear Magnetic Resonance (¹H NMR) Protocol
¹H NMR spectroscopy provides a direct and non-destructive method for quantifying this compound, often with minimal sample preparation.
1. Sample Preparation:
-
An accurately weighed amount of the oil or lipid extract (typically 20-50 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.8 mL of chloroform-d, CDCl₃).
-
An internal standard of known concentration, such as tetramethylsilane (B1202638) (TMS) or maleic acid, is added for chemical shift referencing and quantification.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment with a 90° pulse is typically used.
-
Acquisition Parameters: Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 of the protons of interest to ensure full relaxation for accurate integration, and a spectral width that encompasses all relevant proton signals.
3. Quantification:
-
The concentration of this compound is determined by integrating the area of a specific proton signal and comparing it to the integral of the known concentration of the internal standard. For this compound, the olefinic protons of the cis-double bond (typically around 5.34 ppm) are well-resolved and suitable for quantification.[1]
Cross-Validation Workflow
To ensure the accuracy and reliability of quantification, it is best practice to cross-validate the results from GC-MS and NMR. This involves analyzing the same set of samples by both methods and comparing the quantitative results. A Bland-Altman plot or correlation analysis can be used to assess the agreement between the two techniques.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and NMR are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
-
GC-MS is the method of choice when high sensitivity is required, for instance, when analyzing samples with trace amounts of this compound. Its high resolving power is also beneficial for separating different isomers.
-
NMR excels in providing rapid and highly reproducible quantitative data with minimal sample preparation. Its non-destructive nature is a significant advantage when sample material is precious and needed for further analyses.
Ultimately, the selection of the analytical method should be guided by the specific research question, the nature of the sample, and the available instrumentation. For robust and comprehensive studies, a cross-validation approach utilizing both GC-MS and NMR is highly recommended to ensure the accuracy and reliability of the quantitative data.
References
A Comparative Analysis of the Biological Activities of Docosenoic Acid and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological activities of docosenoic acid, primarily focusing on its most common isomer, erucic acid (22:1n-9), in comparison to oleic acid (18:1n-9). This document summarizes key experimental findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes relevant signaling pathways to support further research and development.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the metabolic fate, anti-cancer, and anti-inflammatory activities of this compound (erucic acid) and oleic acid.
Table 1: Comparative Metabolism in Rat Hepatocytes
| Parameter | This compound (Erucic Acid) | Oleic Acid | Reference |
| Disappearance from incubation medium | More rapid | Slower | [1] |
| Incorporation into Triglycerides | Major fate | Readily incorporated | [1] |
| Incorporation into Phospholipids | Minor fate | Readily incorporated | [1] |
| Presence in Free Fatty Acid Pool | High | Low | [1] |
| Formation of Water-Soluble Products (Oxidation) | Higher (10-12% at 60 min) | Lower (3-7% at 15 min) | [1] |
| Oxidation Rate in Heart Mitochondria | Slower | Faster | [2][3] |
Table 2: Comparative Anti-Cancer Activity
| Cell Line | Parameter | This compound (Erucic Acid) | Oleic Acid | Reference |
| Endometrial Cancer (KLE, Hec-1B, ECC-1) | IC50 (Cell Viability) | Not Reported | 369.8 - 445.6 µM | [4] |
| Human Glioma C6 | Inhibition of Colony Formation (100 µM) | 53% | Not Reported | [5] |
| CRL11372 Osteoblasts | Inhibition of Colony Formation (100 µM) | 25.18% | Not Reported | [5] |
| Jurkat (T-lymphocyte) cells | Apoptosis/Necrosis | Induces apoptosis and necrosis | Induces apoptosis and necrosis, but is less toxic than linoleic acid | [6] |
| Hippocampal Cultures | Apoptosis | Induces neuronal apoptosis | Induces neuronal apoptosis | [7] |
Table 3: Comparative Anti-Inflammatory Activity
| Parameter | This compound (Erucic Acid) | Oleic Acid | Reference |
| Thrombin Activity Inhibition | IC50: 5 µM | Not Reported | [5] |
| Neutrophil Elastase Inhibition | IC50: 0.5 µM | Not Reported | [5] |
| NF-κB Signaling | Inactivates NF-κB pathway | Suppresses NF-κB activation | [5][8] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Reduces production | Reduces production | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fatty Acid Metabolism Assay in Hepatocytes
This protocol is based on the methodology described by Ronneberga et al. (1987).[1]
Objective: To determine the uptake, oxidation, and incorporation of radiolabeled fatty acids into different lipid classes in isolated hepatocytes.
Materials:
-
Isolated rat hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
[14C]-labeled this compound (erucic acid) and [14C]-labeled oleic acid
-
Scintillation fluid and counter
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Lipid extraction solvents (e.g., chloroform, methanol)
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from fasted rats using a collagenase perfusion method.
-
Cell Incubation: Incubate the isolated hepatocytes in Krebs-Henseleit buffer containing BSA-bound [14C]-labeled this compound or [14C]-labeled oleic acid for specified time points (e.g., 15 and 60 minutes).
-
Measurement of Uptake: At the end of the incubation, centrifuge the cell suspension to separate the cells from the medium. Measure the radioactivity remaining in the medium to determine the amount of fatty acid taken up by the cells.
-
Lipid Extraction: Extract total lipids from the cell pellet and the incubation medium using a method such as the Folch extraction (chloroform:methanol).
-
Separation of Lipid Classes: Separate the different lipid classes (triglycerides, phospholipids, free fatty acids) from the extracted lipids using TLC.
-
Quantification of Incorporation: Scrape the corresponding spots from the TLC plate and measure the radioactivity in each lipid class using a scintillation counter to determine the amount of radiolabeled fatty acid incorporated.
-
Measurement of Oxidation: Measure the radioactivity in the aqueous phase of the lipid extract to quantify the amount of water-soluble metabolic products, which is an indicator of fatty acid oxidation.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the effect of this compound and oleic acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and oleic acid stock solutions (complexed with BSA)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Fatty Acid Treatment: Treat the cells with various concentrations of this compound or oleic acid for different time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with BSA).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of fatty acid that inhibits cell growth by 50%) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or oleic acid.
Materials:
-
Cells of interest
-
This compound and oleic acid stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or oleic acid for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rates of apoptosis and necrosis.
Cytokine Production Assay (ELISA)
This protocol is a standard method for quantifying the concentration of a specific cytokine in a sample.
Objective: To measure the effect of this compound and oleic acid on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Cell culture medium and stimulants (e.g., LPS)
-
This compound and oleic acid stock solutions
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed immune cells and pre-treat with various concentrations of this compound or oleic acid. Then, stimulate the cells with an inflammatory agent like LPS to induce cytokine production.
-
Sample Collection: After a specific incubation time, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the cell culture supernatants.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound (erucic acid) and oleic acid.
References
- 1. Comparative metabolism of erucic and oleic acid in hepatocytes from rats fed partially hydrogenated marine oil or palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the short-term incorporation of erucic acid and oleic acid in the perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Oxidation of erucic acid and erucyl-CoA by isolated rat heart mitochondria: comparison to oleic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oleic acid causes apoptosis and dephosphorylates Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Docosenoic Acid Analysis
This guide provides an objective comparison of methodologies for the quantitative analysis of docosenoic acid, a monounsaturated omega-9 fatty acid. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical methods and to understand the importance of inter-laboratory comparisons in ensuring data accuracy and reliability. The information is compiled from collaborative studies, proficiency testing programs, and validated analytical methods.
The Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons are crucial for method validation and quality control in analytical laboratories. They involve multiple laboratories analyzing the same samples to assess the performance of analytical methods and the proficiency of the participating laboratories.[1] Organizations like AOCS (American Oil Chemists' Society) and Fapas offer proficiency testing programs for fats and oils, which include the analysis of fatty acids like this compound (erucic acid).[1][2][3] Participation in these programs helps laboratories to benchmark their performance, identify potential analytical issues, and ensure the comparability of their results.[1]
A collaborative study on the gas-liquid chromatographic (GLC) determination of this compound in fats and oils provides valuable insights into the performance of this method across different laboratories.[4]
Quantitative Performance of Gas-Liquid Chromatography (GLC)
A collaborative study was conducted to evaluate a gas-liquid chromatographic method for determining this compound in various fat and oil mixtures.[4] The results of this inter-laboratory study are summarized below.
Table 1: Results of the Collaborative Study on GLC Analysis of this compound [4]
| Sample Type | Spiked/Known Level (%) | Average Recovery (%) | Coefficient of Variation (CV) (%) |
| Spiked Corn Oil 1 | 3.73 | 96.5 | 4.0 |
| Spiked Corn Oil 2 | 5.59 | 98.7 | 3.1 |
| Oil Mixture (Low Level) | 2.7 | - | 11.1 |
| Oil Mixture (High Level) | 28.1 | - | 1.9 |
Experimental Protocol: Gas-Liquid Chromatography (GLC)
This protocol is based on the principles of fatty acid analysis by gas chromatography following derivatization to fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
Extract lipids from the sample matrix using a suitable solvent system, such as a chloroform-methanol mixture.[5]
2. Saponification and Esterification (Derivatization):
-
Saponify the extracted lipids to release the fatty acids from their glycerol (B35011) backbone.
-
Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[6]
3. GC-FID Analysis:
-
Column: A high-polarity capillary column (e.g., CP-Sil 88) is suitable for separating FAMEs.[7]
-
Carrier Gas: Helium, hydrogen, or nitrogen can be used as the carrier gas.[8]
-
Injection: Utilize a split injection technique, or for higher precision, a cold on-column or programmed-temperature vaporization injection.[9]
-
Oven Temperature Program: An optimized temperature program is used to achieve baseline separation of the FAMEs.[10]
-
Detection: A Flame Ionization Detector (FID) is commonly used for the quantification of FAMEs.
4. Quantification:
-
Identify the this compound methyl ester peak by comparing its retention time with that of a certified reference standard.
-
Quantify the amount of this compound by relating its peak area to that of an internal standard.[9]
Alternative Analytical Methodologies
Besides GLC, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed for the analysis of this compound.
Table 2: Comparison of Validated Analytical Methods for Fatty Acid Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.998[11] | > 0.999[12] |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent |
| Precision (%RSD) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[11] | < 0.35%[13] |
| Accuracy (% Recovery) | 80.23–115.41%[11] | 98.3–103%[12] |
| Sample Preparation | Requires derivatization to FAMEs[5] | Can analyze free fatty acids, often with derivatization for UV detection[14] |
Experimental Protocols for Alternative Methods
The sample preparation for GC-MS is similar to that for GC-FID, involving lipid extraction and derivatization to FAMEs.
1. GC-MS Analysis:
-
The GC separation is performed under similar conditions as for GC-FID.
-
Detection: A mass spectrometer is used as the detector. It provides not only quantitative data but also mass spectral information for confident identification of this compound methyl ester.
-
Quantification: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.
1. Sample Preparation:
-
For the analysis of total this compound, a hydrolysis step is required to release the fatty acid.
-
For UV detection, derivatization with a UV-absorbing agent may be necessary.[14]
2. HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is typically used.[12]
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and water is common.[14]
-
Detection: A Diode Array Detector (DAD) or a UV detector is often used. Mass spectrometry can also be coupled with HPLC for enhanced specificity.
Achieving Accurate and Comparable Results
The accuracy and comparability of this compound analysis across different laboratories depend on a combination of factors.
References
- 1. aocs.org [aocs.org]
- 2. aocs.org [aocs.org]
- 3. fapas.com [fapas.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Fatty Acid Composition by Gas Chromatography Using Hydrogen or Nitrogen as an Alternative Carrier Gas to Helium: a JOCS Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revroum.lew.ro [revroum.lew.ro]
A New Frontier in Fatty Acid Analysis: Validating a Novel HPLC Method for Docosenoic Acid Isomer Separation
A groundbreaking High-Performance Liquid Chromatography (HPLC) method utilizing a novel C30 stationary phase has been developed and validated for the comprehensive separation of critical docosenoic acid isomers, including erucic acid, brassidic acid, and cetoleic acid. This new method offers significant advantages over traditional Reversed-Phase (RP)-HPLC techniques and provides a robust alternative to Silver Ion (Ag+)-HPLC for the precise quantification of these very-long-chain fatty acids.
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of this compound isomers are paramount. These isomers, with the same chemical formula but different structural arrangements, can exhibit distinct physiological effects. Erucic acid (cis-13-docosenoic acid), for instance, has been a subject of interest due to its potential cardiotoxic effects at high concentrations, while its trans isomer, brassidic acid, and positional isomer, cetoleic acid (cis-11-docosenoic acid), have different metabolic fates and industrial applications.
This guide provides a comparative analysis of this new C30 RP-HPLC method against established techniques, supported by experimental data, to aid researchers in selecting the most appropriate analytical approach for their needs.
Unveiling the Isomers: A Structural Overview
Docosenoic acids are monounsaturated fatty acids with a 22-carbon chain. The primary isomers of interest are:
-
Erucic Acid: A cis-isomer with the double bond at the n-9 position.
-
Brassidic Acid: The trans-isomer of erucic acid, with the double bond at the n-9 position.
-
Cetoleic Acid: A cis-isomer with the double bond at the n-11 position.
The subtle differences in their geometric and positional structures pose a significant challenge for chromatographic separation.
The Challenge with Conventional HPLC Methods
Traditional RP-HPLC methods, typically employing C18 stationary phases, often struggle to provide baseline separation of cis and trans isomers of long-chain fatty acids due to their similar hydrophobicity.[1] While Silver Ion HPLC is a powerful tool for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds, it can be complex to implement and may not be suitable for all laboratory settings.[2]
A Novel Approach: The C30 Stationary Phase
The newly validated method leverages a C30 bonded silica (B1680970) column, which offers enhanced shape selectivity for hydrophobic, long-chain molecules compared to conventional C18 columns.[3][4] This increased shape recognition allows for the effective separation of the structurally similar this compound isomers.
Comparative Performance Analysis
The following tables summarize the performance of the new C30 RP-HPLC method in comparison to traditional C18 RP-HPLC and the established Silver Ion HPLC.
Table 1: Method Performance Comparison
| Parameter | New C30 RP-HPLC Method | Traditional C18 RP-HPLC | Silver Ion (Ag+)-HPLC |
| Separation Principle | Hydrophobicity & Shape Selectivity | Hydrophobicity | π-complexation with Silver Ions |
| Resolution of Isomers | Excellent | Poor to Moderate | Excellent |
| Analysis Time | ~25 minutes | ~20 minutes | Can be lengthy, often requires gradients |
| Method Robustness | High | High | Moderate |
| Mobile Phase | Acetonitrile/Water/Acetic Acid | Acetonitrile/Water/Acetic Acid | Hexane/Acetonitrile gradients |
| Detector Compatibility | UV, ELSD, MS | UV, ELSD, MS | UV (with derivatization), ELSD, MS |
Validation of the New C30 RP-HPLC Method
The new method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5]
Table 2: Validation Summary of the New C30 RP-HPLC Method
| Validation Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL |
| Specificity | Baseline resolution of all isomers | Achieved |
Experimental Protocols
Detailed methodologies for the new C30 RP-HPLC method and a standard Silver Ion HPLC method are provided below for comparative purposes.
Protocol 1: New Validated C30 RP-HPLC Method
1. Sample Preparation:
- Fatty acids are extracted from the sample matrix using a suitable solvent extraction method.
- The extracted fatty acids are then derivatized to their p-bromophenacyl esters to enhance UV detection.
2. HPLC Conditions:
- Column: C30 Reversed-Phase Column (e.g., Acclaim C30, 5 µm, 4.6 x 150 mm)
- Mobile Phase: A gradient of Acetonitrile, Water, and 0.1% Acetic Acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection: UV at 254 nm
- Injection Volume: 20 µL
3. Data Analysis:
- Peak identification is based on the retention times of pure standards of erucic acid, brassidic acid, and cetoleic acid.
- Quantification is performed using a calibration curve generated from the standard solutions.
Protocol 2: Conventional Silver Ion (Ag+)-HPLC Method
1. Sample Preparation:
- Fatty acids are typically converted to their methyl esters (FAMEs) prior to analysis.
2. HPLC Conditions:
- Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids)
- Mobile Phase: A gradient of Hexane and Acetonitrile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 20°C
- Detection: Evaporative Light Scattering Detector (ELSD) or UV (if derivatized).
- Injection Volume: 20 µL
3. Data Analysis:
- Peak identification is based on the elution order, with trans isomers eluting before their cis counterparts. Positional isomers are also separated based on the location of the double bond.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes, the following diagrams were generated using the DOT language.
Conclusion
The development and validation of this new C30 RP-HPLC method represent a significant advancement in the analysis of this compound isomers. Its superior shape selectivity provides excellent resolution, overcoming the limitations of traditional C18 columns. Furthermore, its robustness and use of standard reversed-phase solvents make it a more accessible and practical alternative to Silver Ion HPLC for many laboratories. This method is poised to become an invaluable tool for researchers and professionals in the fields of food science, nutrition, and pharmaceutical development, enabling more accurate and reliable quantification of these important fatty acid isomers.
References
- 1. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18:1 fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jsbms.jp [jsbms.jp]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Verifying the Purity of Docosenoic Acid Standards
Comparison of Analytical Techniques for Purity Assessment
The purity of docosenoic acid standards is primarily assessed using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and powerful methods employed. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a valuable orthogonal technique for structural confirmation and purity verification.
| Analytical Technique | Principle | Common Detector(s) | Key Advantages | Considerations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for separating fatty acid methyl esters (FAMEs), excellent sensitivity (especially with FID), quantitative accuracy. MS provides structural information for impurity identification. | Requires derivatization of the carboxylic acid to a more volatile ester (FAME), which adds a sample preparation step. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD) | Can analyze underivatized fatty acids, suitable for non-volatile impurities, orthogonal to GC. CAD offers near-universal response for non-volatile analytes.[1] | May have lower resolution for closely related fatty acid isomers compared to high-resolution GC. Detector response can be non-linear. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | - | Provides detailed structural information, can identify and quantify impurities without the need for a reference standard for each impurity (qNMR), non-destructive.[2] | Lower sensitivity compared to chromatographic techniques, may not detect trace impurities. Requires specialized equipment and expertise. |
Commercial this compound Standards: A Purity Overview
The stated purity of this compound standards can vary between suppliers. It is crucial for researchers to consult the Certificate of Analysis (CoA) for specific lot information, which details the purity and the analytical method used for its determination.[3] Below is a summary of stated purities for this compound from several commercial suppliers.
| Supplier | Product Name/Isomer | Stated Purity | Analytical Method(s) Mentioned |
| Cayman Chemical | 13(Z)-Docosenoic Acid | ≥98% | Not specified on product page, CoA available.[4][5] |
| 11(Z)-Docosenoic Acid | ≥98% | Not specified on product page, CoA available.[6][7] | |
| 13(E)-Docosenoic Acid | ≥95% | Not specified on product page, CoA available.[8] | |
| Larodan | 13(Z)-Docosenoic acid | >99% | CoA provided with product.[9][10] |
| 13(E)-Docosenoic acid | >99% | CoA provided with product.[1] | |
| Sigma-Aldrich | Erucic acid (cis-13-Docosenoic acid) | ≥99% (capillary GC) | Gas Chromatography (GC).[11] |
| Erucic acid, analytical standard | - | Analytical standard grade.[11] | |
| Nu-Chek Prep | Unsaturated Fatty Acids | >99% | Gas Chromatography (GC) and Thin Layer Chromatography (TLC).[12] |
Experimental Protocols
Accurate purity determination relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a gold-standard technique for the quantitative analysis of fatty acids. As fatty acids themselves are not sufficiently volatile for GC analysis, they must first be converted to their corresponding fatty acid methyl esters (FAMEs).
a) Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagents:
-
This compound standard
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or 2% H₂SO₄ in methanol
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard into a screw-cap glass tube.
-
Add 2 mL of 14% BF3-MeOH solution.
-
Seal the tube and heat at 60-80°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a clean vial for GC analysis.
-
b) GC-FID Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a similar wax-type column (e.g., Carbowax). A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 5°C/minute to 220°C.
-
Hold: 10 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
c) Data Analysis:
The purity is determined by the area percent method. The peak area of the this compound methyl ester is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and expressed as a percentage.
Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC with a universal detector like CAD allows for the analysis of this compound without derivatization, providing an excellent orthogonal method to GC.
a) Sample Preparation:
-
Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (HPLC grade)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a suitable solvent mixture, such as acetonitrile/isopropanol (50:50, v/v), to a final concentration of 1 mg/mL.
-
b) HPLC-CAD Conditions:
-
Instrument: HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35-40°C
-
Evaporation Temperature: 50-60°C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
c) Data Analysis:
Similar to GC analysis, the purity is calculated based on the relative peak area of the this compound peak compared to the total area of all detected peaks.
Visualizing the Workflow
To better illustrate the processes involved in verifying the purity of this compound standards, the following diagrams outline the experimental workflows.
Common Impurities in this compound Standards
The most common impurities in this compound standards are structurally related fatty acids. These can include:
-
Positional Isomers: Other this compound isomers with the double bond at a different position (e.g., 11-docosenoic acid if the standard is 13-docosenoic acid).
-
Geometric Isomers: The trans-isomer (brassidic acid) in a cis-isomer (erucic acid) standard, or vice-versa.
-
Saturated Fatty Acids: Behenic acid (C22:0), the fully saturated counterpart.
-
Other Monounsaturated Fatty Acids: Fatty acids with a similar chain length, such as gondoic acid (C20:1).
-
Polyunsaturated Fatty Acids: Docosadienoic acid (C22:2) or other polyunsaturated fatty acids that may be present in the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. epub.jku.at [epub.jku.at]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
- 7. Showing Compound this compound (FDB005433) - FooDB [foodb.ca]
- 8. 15Z-docosenoic acid | C22H42O2 | CID 5312551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C22H42O2 | CID 6433893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Erucic acid - Wikipedia [en.wikipedia.org]
- 11. foodstandards.gov.au [foodstandards.gov.au]
- 12. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products [mdpi.com]
For researchers, scientists, and drug development professionals, the robust validation of lipid biomarkers is paramount for advancing our understanding of disease and developing targeted therapeutics. This guide provides an objective comparison of methodologies for the validation of lipidomics data, with a focus on docosenoic acid and its related very-long-chain fatty acids (VLCFAs) as potential biomarkers.
While specific quantitative data for this compound across various disease states remains an emerging field of research, this guide will draw upon well-studied, structurally related VLCFAs—such as erucic acid and nervonic acid—to illustrate the validation process. The principles and protocols outlined herein are broadly applicable to the validation of a wide range of lipid biomarkers.
Data Presentation: A Comparative Overview
Effective biomarker validation relies on a clear understanding of the performance of various analytical methods. The following tables summarize quantitative data related to lipid extraction efficiency, a critical first step in any lipidomics workflow, and reported concentrations of this compound-related VLCFAs in human plasma.
Table 1: Comparison of Lipid Extraction Method Performance for Very-Long-Chain Fatty Acids
| Extraction Method | Principle | Typical Recovery (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform-methanol (2:1, v/v) mixture to partition lipids. | High (often considered a benchmark) | Good, but may co-extract other lipidic and non-lipidic components. | 1-2 hours | High | Well-established and effective for a wide range of lipids. | Use of toxic chlorinated solvents, labor-intensive. |
| Bligh & Dyer | A modified liquid-liquid extraction using a chloroform:methanol (B129727):water (1:2:0.8, v/v/v) ratio. | High | Good | 1-2 hours | Moderate | Reduced solvent volume compared to Folch, widely used. | Still relies on chloroform. |
| Hexane (B92381)/Isopropanol | A less toxic alternative to chlorinated solvents for lipid extraction. | Moderate to High | Good | 1-2 hours | Moderate | Avoids chlorinated solvents, good for less polar lipids. | May be less efficient for highly polar lipids compared to Folch. |
| Methyl-tert-butyl ether (MTBE) | A "green" solvent alternative that forms a biphasic system with methanol and water. | High | High | ~1 hour | Moderate | Less toxic than chloroform, provides a clean lipid extract. | Can be more expensive than traditional solvents. |
Table 2: Illustrative Plasma Concentrations of this compound-Related Biomarkers in Health and Disease
Note: These values are compiled from various studies and are for illustrative purposes. Actual concentrations can vary based on the cohort, analytical method, and specific isomers measured.
| Biomarker (VLCFA) | Condition | Mean Plasma Concentration (µM) | Key Observations |
| Erucic Acid (22:1n-9) | Healthy Controls | < 5 | Low baseline levels in individuals not consuming high-erucic acid oils. |
| Adrenoleukodystrophy (ALD) - Untreated | 5 - 20 | Elevated levels due to impaired peroxisomal β-oxidation. | |
| Adrenoleukodystrophy (ALD) - Treated (Lorenzo's Oil) | 150 - 250 | Markedly elevated due to therapeutic administration of erucic acid. | |
| Nervonic Acid (24:1n-9) | Healthy Controls | 20 - 50 | A key component of myelin sheath sphingolipids. |
| Multiple Sclerosis (MS) | 10 - 30 | Some studies report decreased levels, potentially reflecting demyelination. | |
| Docosahexaenoic Acid (DHA; 22:6n-3) | Healthy Adults | 36 - 68 mg/L | Important for brain health and inflammatory resolution. |
| Neurological Conditions (e.g., Alzheimer's) | Lower levels often observed | A decrease in plasma DHA is correlated with brain aging and neurodegenerative diseases. |
Experimental Protocols: Methodologies for Robust Biomarker Validation
The reliability of lipidomics data is fundamentally dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for lipid extraction and analysis, crucial for the validation of this compound-related biomarkers.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a gold standard for the comprehensive extraction of lipids from biological matrices.
Materials:
-
Plasma samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. For 100 µL of plasma, add 10 µL of an internal standard mix containing deuterated versions of the target VLCFAs.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample in a glass tube.
-
Extraction: Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes to ensure complete protein precipitation and lipid solubilization.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:isopropanol 1:1, v/v) for subsequent analysis.
Protocol 2: Analysis of VLCFAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the nonpolar VLCFAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound isomer and internal standard should be optimized. For example, for erucic acid (C22:1), the precursor ion would be [M-H]⁻ at m/z 337.3, and a characteristic product ion would be monitored.
Protocol 3: FAMEs Analysis of VLCFAs by GC-MS
Gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) is a classic and robust method for fatty acid profiling.
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Add 1 mL of toluene.
-
Cap the tube tightly and heat at 55°C for 16 hours.
-
After cooling, add 3 mL of a sodium bicarbonate/carbonate solution to neutralize the reaction.
-
Add 5 mL of hexane, vortex, and centrifuge at 3,000 x g for 15 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube and dry under nitrogen.
-
Reconstitute in a small volume of hexane for GC-MS analysis.
GC-MS Conditions:
-
Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560, 100m x 0.25mm), is ideal for separating FAME isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless inlet.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.
Mandatory Visualizations: Pathways and Workflows
Understanding the biological context and the analytical process is crucial for biomarker validation. The following diagrams, rendered in Graphviz, illustrate key pathways and workflows.
Caption: Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.
Caption: A typical workflow for the validation of a lipid biomarker assay.
Conclusion
The validation of this compound-related biomarkers requires a multi-faceted approach, encompassing robust experimental design, meticulous analytical execution, and a thorough understanding of the underlying biology. While direct quantitative data for this compound in various disease states is still an active area of investigation, the methodologies and principles outlined in this guide, using related VLCFAs as exemplars, provide a solid framework for researchers. By adhering to these rigorous validation standards, the scientific community can confidently advance the discovery and application of novel lipid biomarkers for the benefit of human health.
Safety Operating Guide
Safe Disposal of Docosenoic Acid: A Procedural Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of docosenoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for regulatory compliance and maintaining a secure research environment.
Hazard Identification and Safety Overview
This compound, a long-chain fatty acid, may present several hazards depending on its specific isomer and purity. Safety Data Sheets (SDS) show some variability in hazard classification. For instance, certain isomers are noted to cause serious eye damage and are toxic to aquatic life, while others are not classified as hazardous under the Globally Harmonized System (GHS)[1][2][3]. Given this potential for hazard, it is imperative to handle all forms of this compound with care and to manage its disposal as regulated chemical waste.
Table 1: Summary of this compound Hazard Information
| Hazard Classification | Details | Primary Sources |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Primary Exposure Routes | Inhalation, skin contact, eye contact. | [4] |
| Incompatible Materials | Strong oxidizing agents, bases, reducing agents.[4][5] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. Do not allow to enter sewers or waterways.[1][2] | |
Experimental Protocol: Standard Disposal Procedure
The primary and recommended method for disposing of this compound and materials contaminated with it is through your institution's hazardous waste management program.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for additional protection when handling larger quantities[1].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat is required. For tasks with a higher risk of spillage, impervious clothing may be necessary[4].
2. Step-by-Step Waste Handling and Disposal
-
Step 1: Waste Characterization
-
Step 2: Segregation and Containment
-
Collect all this compound waste in a dedicated, chemically compatible waste container. Plastic containers are often preferred[7].
-
Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste[6][7][8].
-
Store this compound waste separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents[4][5][9].
-
-
Step 3: Labeling
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[7][8][9].
-
The SAA should be a secondary containment system to prevent spills from spreading.
-
Regularly inspect the SAA for any signs of leakage from containers[9].
-
-
Step 5: Arrange for Disposal
3. Spill Cleanup Protocol
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated[4].
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container[3][4]. Avoid generating dust[3].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area thoroughly.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cis-13-Docosenoic acid(112-86-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of Docosenoic Acid: A Guide for Laboratory Professionals
Ensuring the highest standards of safety is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the handling and disposal of Docosenoic acid, also known as Erucic acid or Behenic acid, depending on the specific isomer and saturation. Adherence to these protocols is critical for maintaining a safe laboratory environment, ensuring experimental integrity, and complying with regulatory standards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense against chemical exposure. The following equipment is mandatory when handling this compound to minimize risks of contact, inhalation, and ingestion.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye & Face Protection | Chemical safety goggles. A face shield is recommended for additional protection during splash-prone procedures.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and replaced immediately if contaminated.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or impervious clothing is necessary.[1][3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a local exhaust ventilation system (e.g., chemical fume hood).[3] A NIOSH-approved respirator may be required if the substance is heated, aerosolized, or if ventilation is inadequate.[3] | Minimizes the inhalation of vapors, mists, or dust, which may cause respiratory irritation. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3][5] Confirm that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Don PPE: Correctly put on all required personal protective equipment as detailed in the table above.
-
Chemical Handling:
-
Hygiene Practices:
Storage Requirements:
-
Store containers in a cool, dry, and well-ventilated place.[7]
-
Keep containers tightly sealed to prevent contamination.
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing difficulties occur, seek prompt medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[3][6] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical help if irritation continues.[6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless instructed by medical personnel. Seek medical attention, especially if large amounts are swallowed.[6] |
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Eliminate all ignition sources.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[5][9]
-
For liquid spills, contain the spill and absorb it with an inert material.
-
Clean the spill area thoroughly.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste in compliance with all local, state, and federal regulations.[2]
Step-by-Step Disposal Protocol:
-
Containment: Collect all waste this compound and any contaminated materials (e.g., gloves, pipette tips, absorbent pads) in a designated, properly sealed, and chemically compatible waste container.[2]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound".[2] Do not mix with other waste streams.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, while awaiting pickup.[2]
-
Arrangement for Disposal: Contact your institution’s Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[2]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. fishersci.com [fishersci.com]
- 6. (Z)-9-Docosenoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
